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  • Product: 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide
  • CAS: 590360-17-1

Core Science & Biosynthesis

Foundational

An Integrated Spectroscopic Approach to the Structure Elucidation of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, most nota...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, most notably antimalarial drugs.[1][2] The functionalization of this heterocyclic system allows for the fine-tuning of its biological activity. The title compound, 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide, combines the quinoline core with a carbohydrazide moiety, a versatile linker and pharmacophore in its own right. As with any novel compound intended for downstream applications, particularly in drug development, unambiguous confirmation of its chemical structure is a non-negotiable prerequisite.

This guide provides a comprehensive, field-proven strategy for the complete structure elucidation of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide. We will move beyond a simple recitation of techniques, instead focusing on the causality behind the experimental choices and demonstrating how a multi-faceted spectroscopic approach creates a self-validating system of data. This integrated workflow ensures the highest degree of confidence in the final structural assignment.

The Postulated Structure and Elucidation Strategy

Before initiating analysis, we begin with the proposed structure based on its synthesis, likely stemming from a Pfitzinger reaction followed by derivatization.[3] Our objective is to verify every atom and bond in this proposed structure.

Proposed Structure:

  • Molecular Formula: C₁₆H₁₁Cl₂N₃O

  • Molecular Weight: 344.19 g/mol

Atom Numbering for NMR Assignment: Chemical structure of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide with atom numbering for NMR assignments

G cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_nmr_details NMR Workflow cluster_conclusion Final Confirmation Sample Synthesized Compound (Purity Check via TLC/LC-MS) MS Mass Spec (HRMS) (Molecular Formula) Sample->MS Provides M.W. & Formula IR FTIR (Functional Groups) Sample->IR Identifies Key Bonds NMR NMR Suite (Atomic Connectivity) Sample->NMR Elucidation Unambiguous Structure Elucidation MS->Elucidation IR->Elucidation H1 1D: ¹H NMR (Proton Environment) C13 1D: ¹³C NMR & DEPT (Carbon Skeleton & Type) H1->C13 Assign Protonated Carbons COSY 2D: ¹H-¹H COSY (H-H Coupling) C13->COSY Build Spin Systems HSQC 2D: ¹H-¹³C HSQC (Direct C-H Attachment) COSY->HSQC Link Protons to Carbons HMBC 2D: ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC Connect Fragments HMBC->Elucidation Xray X-ray Crystallography (Optional Gold Standard) Elucidation->Xray Absolute Confirmation

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: The Molecular Blueprint

Causality: The first step is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is superior to nominal mass as it provides the exact mass, allowing for the unambiguous determination of the molecular formula.

For C₁₆H₁₁Cl₂N₃O, the presence of two chlorine atoms creates a highly characteristic isotopic pattern. The two most abundant isotopes of chlorine are ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in three distinct peaks for the molecular ion:

  • [M]⁺: Contains two ³⁵Cl atoms.

  • [M+2]⁺: Contains one ³⁵Cl and one ³⁷Cl atom.

  • [M+4]⁺: Contains two ³⁷Cl atoms.

The expected intensity ratio of these peaks is approximately 9:6:1, a definitive signature for a dichlorinated compound.

Expected Data Summary (HRMS ESI+)

Ion Calculated m/z Observed m/z Description
[M+H]⁺ 344.0352 ~344.035 Molecular ion peak (both ³⁵Cl).
[M+H+2]⁺ 346.0323 ~346.032 Isotopic peak (one ³⁵Cl, one ³⁷Cl).

| [M+H+4]⁺| 348.0293 | ~348.029 | Isotopic peak (both ³⁷Cl). |

Fragmentation Analysis: Tandem MS (MS/MS) provides connectivity information. Key fragmentations in quinoline derivatives often involve the loss of small molecules like HCN, while carbohydrazides can cleave at the amide bond.[4][5][6]

Infrared Spectroscopy: Identifying Functional Groups

Causality: FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[7] It serves as a quick validation that the key chemical transformations in the synthesis have occurred.[8] For our target compound, we expect to see characteristic vibrations for the amide and amine groups of the carbohydrazide and the aromatic C=C/C=N bonds of the quinoline system.

Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 3400 N-H stretch (asymmetric & symmetric) Primary Amine (-NH₂)
3150 - 3250 N-H stretch Secondary Amide (-CO-NH-)
1660 - 1680 C=O stretch (Amide I) Carbohydrazide
1600 - 1620 N-H bend Amine/Amide
1450 - 1580 C=C and C=N stretching Aromatic Rings (Quinoline)

| 1080 - 1100 | C-Cl stretch | Aryl-Chloride |

The presence of these bands, particularly the N-H and C=O stretches, provides strong evidence for the successful incorporation of the carbohydrazide moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR is the cornerstone of structure elucidation for organic molecules.[9] A full suite of 1D and 2D experiments is required to assign every proton and carbon and map their connectivity.[10][11]

¹H NMR: Mapping the Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), and their neighboring protons (spin-spin coupling).[1]

  • Quinoline Ring Protons (H3, H5, H7, H8): These will appear in the aromatic region (typically δ 7.5-9.0 ppm). H5 is often a doublet, shifted downfield due to its proximity to the quinoline nitrogen. The protons H7 and H8 will show coupling to each other. H3 will likely be a singlet.

  • 4-Chlorophenyl Ring Protons (H2', H3', H5', H6'): This will present as a classic AA'BB' system, appearing as two doublets in the aromatic region (δ 7.4-8.2 ppm).

  • Carbohydrazide Protons (-NH-NH₂): These protons are exchangeable with D₂O. They will appear as two broad singlets, typically at δ > 9.5 ppm for the -NH- and δ ~4.5-5.5 ppm for the -NH₂. Their exact shift can be highly dependent on solvent and concentration.

¹³C NMR & DEPT: The Carbon Skeleton

The ¹³C NMR spectrum shows a signal for each magnetically non-equivalent carbon atom. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to distinguish between CH, CH₂, and CH₃ carbons.

  • Aromatic Carbons: 14 signals are expected in the aromatic region (δ 115-155 ppm).

  • Quaternary Carbons (C2, C4, C4a, C6, C8a, C1', C4'): These will be visible in the broadband ¹³C spectrum but absent in DEPT-135.

  • Carbonyl Carbon (C=O): This will be the most downfield signal, typically δ > 165 ppm.

2D NMR: Connecting the Pieces

While 1D NMR suggests the pieces, 2D NMR shows how they are connected.

  • ¹H-¹H COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[12] We expect to see correlations between H7 and H8 on the quinoline ring, and between the adjacent protons on the 4-chlorophenyl ring (H2'/H3' and H5'/H6'). This confirms the individual spin systems.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon it is directly attached to.[11] It is the primary tool for definitively assigning the signals of all protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the overall structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[9] This allows us to connect the isolated spin systems and place the substituents correctly.

The following diagram illustrates the most critical HMBC correlations needed to confirm the global structure.

Caption: Key HMBC correlations for structural confirmation.

Critical HMBC Correlations:

  • H3 to C2 and C4: Confirms the connectivity around the pyridine ring of the quinoline.

  • H5 to C4 and C8a: Bridges the two rings of the quinoline system.

  • H2'/H6' to C2: Unequivocally links the 4-chlorophenyl ring to the C2 position of the quinoline.

  • -NH- proton to C4 and C=O: This is the most crucial correlation, as it definitively proves that the carbohydrazide substituent is attached at the C4 position via the amide nitrogen.

Predicted NMR Data Summary

The following table summarizes the predicted data based on known values for similar structures.[3][13][14]

Positionδ ¹³C (ppm)δ ¹H (ppm)MultiplicityKey HMBC Correlations
C=O~167.0--NH
NH-~10.8br sC=O, C4
NH₂-~5.0br sC=O
2~155.0--H3, H2'/H6'
3~118.0~8.1sC2, C4, C4a
4~145.0--H3, H5, NH
4a~148.5--H3, H5, H8
5~126.0~8.5dC4, C7, C8a
6~135.0--H5, H7
7~130.0~7.9ddC5, C8a
8~125.0~8.0dC4a, C6
8a~124.0--H5, H7
1'~137.0--H2'/H6', H3'/H5'
2'/6'~129.5~8.2dC2, C4'
3'/5'~129.0~7.6dC1', C4'
4'~136.0--H2'/H6', H3'/H5'

Single-Crystal X-ray Crystallography: The Gold Standard

Causality: While the combination of HRMS and comprehensive NMR analysis provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure.[15] It provides a three-dimensional map of electron density, from which the precise position of every non-hydrogen atom can be determined.[16]

This technique is invaluable for:

  • Absolute Confirmation: It directly visualizes the atomic connectivity and geometry.

  • Solid-State Conformation: It reveals the molecule's preferred conformation and intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice.

The primary challenge is often growing a single crystal of sufficient quality, which can be a rate-limiting step.[15] However, if successful, the resulting data is considered definitive proof of structure.

Conclusion: A Self-Validating Structural Assignment

The structure elucidation of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide is achieved through a logical, multi-step process.

  • HRMS confirms the correct molecular formula, C₁₆H₁₁Cl₂N₃O, via exact mass and the characteristic 9:6:1 isotopic pattern for two chlorine atoms.

  • FTIR validates the presence of key functional groups: N-H and C=O from the carbohydrazide and the aromatic quinoline system.

  • A full suite of NMR experiments provides the complete connectivity map. ¹H and ¹³C NMR identify the atomic building blocks, COSY connects protons within the same ring systems, HSQC links protons to their carbons, and crucial HMBC correlations piece together the entire molecular puzzle, definitively placing the 4-chlorophenyl group at C2 and the carbohydrazide at C4.

Each piece of data corroborates the others, leading to a single, consistent structural assignment. This integrated approach ensures the scientific integrity required for advancing a novel compound in research and development pipelines.

Appendix: Standard Operating Protocols

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a ~0.1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Analysis: Infuse the sample directly or via LC inlet. Acquire data in full scan mode over a range of m/z 100-600.

  • Data Processing: Determine the exact mass of the [M+H]⁺ ion and its isotopic peaks. Use the instrument software to calculate the molecular formula based on the exact mass and compare the theoretical vs. observed isotopic patterns.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction. Identify and label the wavenumbers for key absorption bands.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its ability to dissolve polar compounds and to slow the exchange of labile N-H protons, allowing for their observation.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • 1D Spectra Acquisition:

    • ¹H NMR: Acquire with a 30° pulse angle and a relaxation delay of 2 seconds.

    • ¹³C NMR: Acquire with proton decoupling.

    • DEPT-135: Acquire to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.

  • 2D Spectra Acquisition:

    • COSY: Use standard gradient-selected (gCOSY) parameters.

    • HSQC: Optimize for a one-bond ¹J(CH) coupling constant of ~145 Hz.

    • HMBC: Optimize for a long-range ⁿJ(CH) coupling constant of 8 Hz. Causality: 8 Hz is a good compromise to observe both 2-bond and 3-bond correlations without excessive signal loss.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

References

  • BenchChem. Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry.
  • BenchChem. Application Note: 1H NMR Characterization of Substituted Quinolines.
  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate.
  • BenchChem. Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
  • Seaton, P. J., & Williamson, R. T. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.
  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry.
  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Al-Majmaie, S., et al. (2020). Mass spectra analysis of quinoline alkaloids detected in Sauuda. ResearchGate.
  • Gîrd, C. E., et al. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules.
  • Cabral, C., & Rauter, A. P. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • El-Naggar, A. M., et al. (2022). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. National Institutes of Health.
  • Balachandran, V. (2016). The observed and simulated FT-IR spectra of thiophene-2-carbohydrazide. ResearchGate.
  • Nagargoje, A. S., et al. (2022). Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. Polycyclic Aromatic Compounds.
  • Al-Hamdani, A. A. S., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. ResearchGate.
  • Science.gov. cosy hsqc hmbc: Topics by Science.gov.
  • National Center for Biotechnology Information. Theoretical NMR correlations based Structure Discussion. PubMed Central.
  • Abuelizz, H. A., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health.
  • ResearchGate. (2019). Theoretical NMR correlations based Structure Discussion.
  • San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC).
  • Pacific BioLabs. FTIR - A Helpful Tool to Determine Chemical Composition.
  • National Center for Biotechnology Information. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. PubMed.
  • National Center for Biotechnology Information. (2018). Analysis of Complex Carbohydrate Composition in Plant Cell Wall Using Fourier Transform Mid-Infrared Spectroscopy. PubMed.
  • MDPI. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity.
  • National Center for Biotechnology Information. (2010). X-Ray Crystallography of Chemical Compounds. PubMed Central.
  • BenchChem. X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide.
  • Abuelizz, H. A., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.
  • ResearchGate. (2016). Fourier Transform Infrared Spectroscopy (FTIR) for Carbohydrate Analysis.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide

Introduction Quinoline derivatives form a cornerstone of medicinal chemistry, exhibiting a vast spectrum of biological activities.[1] Their rigid, planar structure and ability to intercalate with biological macromolecule...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline derivatives form a cornerstone of medicinal chemistry, exhibiting a vast spectrum of biological activities.[1] Their rigid, planar structure and ability to intercalate with biological macromolecules make them privileged scaffolds in drug discovery. This guide focuses on a specific, promising derivative: 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide. The strategic placement of chloro-substituents on both the quinoline and phenyl rings, combined with the reactive carbohydrazide moiety at the 4-position, suggests a molecule with significant potential for further chemical modification and diverse pharmacological applications, including antimicrobial and anticancer research.[2][3][4]

This document provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed protocols for its synthesis and characterization, and insights into its potential applications in drug development. The methodologies described are designed to be self-validating, ensuring researchers can confidently reproduce and build upon these findings.

Molecular Structure and Chemical Identity

The foundational step in characterizing any compound is to establish its precise chemical identity.

Chemical Name: 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide Molecular Formula: C₁₆H₁₁Cl₂N₃O[5] Molecular Weight: 332.2 g/mol [5] CAS Number: 590360-17-1[6][7]

The structure, characterized by a di-chlorinated quinoline-phenyl framework linked to a carbohydrazide group, is the primary determinant of its chemical behavior and biological interactions.

Synthesis Pathway

The synthesis of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide is typically achieved through a multi-step process, leveraging established named reactions in heterocyclic chemistry. The general workflow is outlined below.

Synthesis_Workflow General Synthesis Workflow A 5-Chloroisatin & 4-Chloroacetophenone B 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid A->B Pfitzinger Reaction C Ethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate B->C Esterification D 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide C->D Hydrazinolysis

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol is based on established methods for analogous quinoline derivatives.[8][9]

Step 1: Pfitzinger Reaction to form the Quinoline Core

  • To a solution of 5-chloroisatin in ethanol, add an equimolar amount of 4-chloroacetophenone.

  • Slowly add an aqueous solution of potassium hydroxide while stirring.

  • Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify with dilute hydrochloric acid to precipitate the crude 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid.

  • Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent like ethanol or acetic acid to purify.

Step 2: Esterification

  • Suspend the purified quinoline-4-carboxylic acid in absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 8-12 hours.

  • Cool the solution and neutralize with a saturated sodium bicarbonate solution.

  • The ethyl ester will precipitate. Filter the solid, wash thoroughly with water, and dry.

Step 3: Hydrazinolysis

  • Dissolve the ethyl ester in ethanol.

  • Add an excess of hydrazine hydrate (typically 5-10 equivalents).

  • Reflux the mixture for 6-10 hours.

  • Upon cooling, the desired 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide will crystallize out of the solution.

  • Filter the product, wash with cold ethanol, and dry under vacuum.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for its application in drug development, influencing everything from formulation to bioavailability.

Predicted and Known Properties
PropertyValue/PredictionMethod/Source
Melting Point Not available in public literature. Expected to be a high-melting solid (>200 °C) due to its rigid, planar structure and potential for intermolecular hydrogen bonding.Prediction based on structural analogs.
Solubility Predicted to be poorly soluble in water. Soluble in polar aprotic solvents like DMSO and DMF.Prediction based on chemical structure.
pKa Not experimentally determined. The quinoline nitrogen is weakly basic, and the hydrazide moiety has both acidic and basic character.Prediction based on functional groups.
LogP Not experimentally determined. The presence of two chlorine atoms and two aromatic rings suggests a relatively high LogP value, indicating significant lipophilicity.Prediction based on chemical structure.
Experimental Protocols for Characterization

1. Melting Point Determination:

  • Use a standard capillary melting point apparatus.

  • Record the range from the temperature at which the first drop of liquid appears to the temperature at which the sample is completely molten.

2. Solubility Assessment:

  • Prepare saturated solutions of the compound in various solvents (e.g., water, ethanol, DMSO, acetone) at a controlled temperature (e.g., 25 °C).

  • Equilibrate the solutions for 24 hours.

  • Filter the solutions and determine the concentration of the dissolved compound using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

3. Stability Studies:

  • The hydrazide functional group can be susceptible to hydrolysis, particularly at non-neutral pH.[10]

  • Protocol:

    • Prepare solutions of the compound in buffers of varying pH (e.g., pH 4, 7, 9).

    • Incubate the solutions at a controlled temperature (e.g., 37 °C).

    • At specified time points, withdraw aliquots and analyze the concentration of the parent compound using a validated HPLC method.

    • Calculate the degradation rate and half-life at each pH.

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. A combination of spectroscopic and analytical techniques is required for unambiguous characterization.

Characterization_Workflow Analytical Characterization Workflow Start Purified Compound NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR IR FTIR Spectroscopy Start->IR MS Mass Spectrometry Start->MS EA Elemental Analysis Start->EA Purity HPLC Purity Start->Purity Structure Confirmed Structure & Purity NMR->Structure IR->Structure MS->Structure EA->Structure Purity->Structure

Sources

Foundational

Unraveling the Enigma of CAS 338403-16-0: A Quest for Chemical Identity

Despite a comprehensive search of scientific databases and chemical inventories, the compound designated by CAS number 338403-16-0 remains an enigma. Publicly available information regarding its chemical properties, synt...

Author: BenchChem Technical Support Team. Date: January 2026

Despite a comprehensive search of scientific databases and chemical inventories, the compound designated by CAS number 338403-16-0 remains an enigma. Publicly available information regarding its chemical properties, synthesis, biological activity, and mechanism of action is currently unavailable.

This lack of accessible data suggests that the substance may fall into one of several categories: a proprietary compound under active research and development by a private entity, a transient chemical intermediate, or a compound with limited scientific documentation in the public domain.

For researchers, scientists, and drug development professionals, the absence of information on a specific CAS number presents a significant hurdle. The Chemical Abstracts Service (CAS) registry is a universal standard for identifying chemical substances, and the inability to retrieve data for a registered number indicates that the compound has not been characterized or disclosed in publicly accessible literature, patents, or chemical supplier catalogs.

Further investigation into the origins of this CAS number may be necessary to shed light on its identity. Potential avenues for future inquiry could include:

  • Reviewing internal laboratory or corporate databases if the number originated from within a specific organization.

  • Contacting the Chemical Abstracts Service to inquire about the registration details, if permissible.

  • Monitoring future publications and patent filings for the potential disclosure of this compound's structure and properties.

Until such information becomes available, a technical guide on the chemical properties and applications of CAS 338403-16-0 cannot be constructed. The scientific community awaits the disclosure of its chemical structure and associated data to understand its potential significance.

Exploratory

Spectral data analysis (NMR, IR, Mass) of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide.

An In-depth Technical Guide to the Spectral Analysis of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold in Modern...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Chemistry

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, representing a vital pharmacophore in drug discovery and materials science.[1] Their rigid, planar structure and electron-rich nature allow for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and antimalarial properties.[2][3] The subject of this guide, 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide, is a molecule of significant interest. It combines the quinoline core with several key functional groups: a chloro-substituent at the 6-position, a 4-chlorophenyl group at the 2-position, and a carbohydrazide moiety at the 4-position. Each of these features can critically influence the molecule's physicochemical properties and biological activity.

Unambiguous structural elucidation is the bedrock of chemical research. This guide provides a comprehensive, multi-technique approach to the spectral analysis of this specific molecule, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As a senior application scientist, the focus here is not merely on the data itself, but on the causal logic behind the spectral features—how the molecule's intricate electronic and structural landscape gives rise to a unique analytical fingerprint.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is essential for interpreting spectral data. The following diagram illustrates the structure of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide with standardized numbering for the subsequent NMR analysis.

Caption: Structure of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out connectivity and confirm the precise arrangement of atoms.

Expertise & Rationale

For a complex aromatic system like this, a high-field NMR instrument (≥400 MHz) is recommended to resolve the intricate splitting patterns of the aromatic protons. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is ideal due to its excellent solubilizing power for such compounds and its ability to preserve the exchangeable N-H protons of the hydrazide group for observation.[4] Tetramethylsilane (TMS) will be used as the internal standard (δ = 0.00 ppm).

Experimental Protocol: NMR Sample Preparation
  • Weigh approximately 5-10 mg of the dry, purified compound.

  • Transfer the sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of DMSO-d₆ containing 0.03% (v/v) TMS.

  • Cap the tube and gently agitate or vortex until the sample is fully dissolved.

  • Place the NMR tube in the spectrometer's autosampler or insert it manually into the magnet.

  • Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) according to standard instrument procedures.

¹H NMR: Predicted Chemical Shifts and Splitting Patterns

The ¹H NMR spectrum will provide a wealth of information. The aromatic region (7.5-9.0 ppm) will be complex, but predictable based on the electronic effects of the substituents. The hydrazide protons will appear as distinct, exchangeable signals.

Proton(s) Predicted δ (ppm) Multiplicity Rationale
NH (Amide)~10.5 - 11.0Broad singletDeshielded due to the adjacent carbonyl group and intramolecular hydrogen bonding potential. Exchangeable with D₂O.
NH₂ (Hydrazine)~4.5 - 5.5Broad singletLess deshielded than the amide proton. Exchangeable with D₂O.
H3~8.1 - 8.3SingletLocated on the quinoline ring, adjacent to the electron-withdrawing nitrogen and the carbohydrazide group.
H5~8.4 - 8.6DoubletDeshielded by the quinoline nitrogen. Coupled to H7 (meta-coupling, small J).
H7~7.8 - 8.0Doublet of doubletsInfluenced by ortho-coupling to H8 and meta-coupling to H5.
H8~7.9 - 8.1DoubletCoupled to H7. Position influenced by proximity to the heterocyclic nitrogen.
H2', H6'~8.2 - 8.4DoubletProtons on the chlorophenyl ring ortho to the quinoline linkage. Appear as a doublet due to symmetry and coupling with H3'/H5'.
H3', H5'~7.6 - 7.8DoubletProtons on the chlorophenyl ring meta to the quinoline linkage. Coupled to H2'/H6'.

Note: These are estimated values based on data for similar quinoline derivatives. Actual values may vary slightly.[4]

¹³C NMR: Predicted Chemical Shifts

The ¹³C NMR spectrum complements the ¹H data by identifying all unique carbon environments. The presence of two C-Cl bonds and a C=O group will result in characteristic downfield shifts.

Carbon(s) Predicted δ (ppm) Rationale
C=O (Carbonyl)~165 - 168Highly deshielded due to the electronegative oxygen atom.
C2~155 - 158Attached to nitrogen and the chlorophenyl ring.
C4~142 - 145Attached to the carbohydrazide group.
C4a, C8a~148 - 150, ~122-125Bridgehead carbons of the quinoline ring.
C6~135 - 138Attached to chlorine, causing a downfield shift.
C4'~136 - 139Attached to chlorine on the phenyl ring.
Other Ar-C~120 - 135Range for remaining aromatic carbons.
Ar-CH~118 - 130Range for protonated aromatic carbons.

Note: The assignment of individual aromatic carbons often requires advanced 2D NMR techniques.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Rationale

The structure contains several IR-active functional groups: N-H bonds in the hydrazide, a C=O (amide) bond, aromatic C=C and C-H bonds, and C-Cl bonds. The presence and position of these absorption bands provide direct, confirmatory evidence of the molecule's composition. Attenuated Total Reflectance (ATR) is a modern, preferred method as it requires minimal sample preparation and yields high-quality spectra of solid samples.

Experimental Protocol: ATR-IR Spectroscopy
  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR unit.

  • Place a small amount (a few milligrams) of the solid sample onto the crystal, ensuring complete coverage of the sampling area.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Clean the crystal thoroughly after the measurement.

Predicted IR Absorption Bands

The IR spectrum will be dominated by strong absorptions from the hydrazide and aromatic moieties.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Rationale
N-H Stretch (Amide & Amine)3200 - 3400Medium-StrongCharacteristic of the NH and NH₂ groups in the carbohydrazide moiety. May appear as multiple peaks.[6]
Aromatic C-H Stretch3000 - 3100Medium-WeakStretching vibrations of the C-H bonds on the quinoline and phenyl rings.
C=O Stretch (Amide I)1650 - 1680StrongA very prominent and characteristic peak for the carbonyl group in the amide linkage.[7]
Aromatic C=C Stretch1450 - 1620Medium-StrongMultiple bands corresponding to the skeletal vibrations of the aromatic rings.[8]
N-H Bend (Amide II)1510 - 1550MediumBending vibration of the N-H bond coupled with C-N stretching.
C-Cl Stretch650 - 800Medium-StrongStretching vibrations for the two C-Cl bonds, found in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. This data confirms the molecular formula and offers further structural clues.

Expertise & Rationale

Electrospray Ionization (ESI) is the preferred ionization technique for this molecule due to its polar nature.[9] High-Resolution Mass Spectrometry (HRMS), often coupled with a Time-of-Flight (TOF) analyzer, is essential.[10] It allows for the determination of the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places. A key feature to look for is the isotopic pattern caused by the two chlorine atoms (³⁵Cl and ³⁷Cl), which will produce a distinctive cluster of peaks.

Experimental Protocol: ESI-MS
  • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent, often with the addition of 0.1% formic acid to promote protonation ([M+H]⁺).

  • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive ion mode, scanning a relevant m/z range (e.g., 100-500 Da).

  • For fragmentation analysis (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor and apply collision-induced dissociation (CID) energy to generate fragment ions.

Predicted Molecular Ion and Isotopic Pattern

The molecular formula is C₁₆H₁₁Cl₂N₃O.

  • Monoisotopic Mass: 331.0330 Da

  • The mass spectrum will show a protonated molecular ion [M+H]⁺ at m/z 332.0403 .

The presence of two chlorine atoms will create a characteristic isotopic cluster:

  • [M+H]⁺ peak (containing two ³⁵Cl): m/z ~332 (100% relative abundance)

  • [M+2+H]⁺ peak (one ³⁵Cl, one ³⁷Cl): m/z ~334 (~65% relative abundance)

  • [M+4+H]⁺ peak (two ³⁷Cl): m/z ~336 (~10% relative abundance)

This distinctive 100:65:10 ratio is a definitive signature for a di-chlorinated compound.

Predicted Fragmentation Pathway

Tandem MS (MS/MS) of the m/z 332 precursor ion will reveal structural details. The most likely fragmentation pathways involve the cleavage of the relatively weak bonds of the carbohydrazide side chain.

G parent [M+H]⁺ 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide m/z = 332.04 frag1 Loss of NH₂NH₂ [M - N₂H₄ + H]⁺ m/z = 300.02 parent->frag1 - N₂H₄ (32 Da) frag3 Loss of NNH₂ [M - N₂H₃ + H]⁺ 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl cation m/z = 301.02 parent->frag3 - •NNH₂ (31 Da) frag2 Loss of CONHNH₂ [M - CON₃H₃ + H]⁺ 2-(4-chlorophenyl)-4-amino-6-chloroquinoline m/z = 273.02 frag3->frag2 - CO (28 Da)

Caption: Plausible ESI-MS/MS fragmentation pathway for the target molecule.

Conclusion: A Self-Validating Analytical Workflow

The structural elucidation of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide is a process of synergistic data corroboration. No single technique provides the complete picture, but together they form a self-validating system.

  • Mass Spectrometry establishes the correct molecular formula (C₁₆H₁₁Cl₂N₃O) via HRMS and confirms the presence of two chlorine atoms through the unique isotopic pattern.

  • IR Spectroscopy provides immediate confirmation of the essential functional groups: the N-H and C=O of the carbohydrazide and the aromatic rings.

  • NMR Spectroscopy serves as the final, definitive proof. ¹³C NMR confirms the presence of the correct number of unique carbons, including the downfield carbonyl. ¹H NMR maps the proton environment, confirming the substitution pattern on both the quinoline and phenyl rings and identifying the exchangeable hydrazide protons.

By integrating the findings from these three core analytical techniques, researchers can possess the highest degree of confidence in the identity and structural integrity of their synthesized compound, a critical and non-negotiable step in any drug development or scientific research pipeline.

References

  • Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. PubMed. Available at: [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. Available at: [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of Quinoline Derivatives by Microwave Irradiation Method and Evaluation for Their Anti-Helminthic Activity. IOSR Journal. Available at: [Link]

  • Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. PubMed Central. Available at: [Link]

  • Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Journal of Applied Bioanalysis. Available at: [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of 6-Substituted-2-(Substituted-Phenyl)-Quinoline Derivatives Bearing 4-Amino-1,2,4-Triazole-3-Thiol Ring at C-4 Position. ResearchGate. Available at: [Link]

  • Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. Journal of Applied Pharmaceutical and Toxicological Research. Available at: [Link]

  • Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA Astrophysics Data System. Available at: [Link]

  • Quinoline. NIST WebBook. Available at: [Link]

  • Quinoline-4-carbohydrazide (C10H9N3O). PubChemLite. Available at: [Link]

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Sources

Foundational

Unlocking the Therapeutic Potential of 2-Phenylquinoline Derivatives: A Technical Guide to Key Molecular Targets

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract The 2-phenylquinoline scaffold represents a privileged structural motif in medicinal chemistry, underpinning a diverse array of pharm...

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenylquinoline scaffold represents a privileged structural motif in medicinal chemistry, underpinning a diverse array of pharmacological activities. This in-depth technical guide provides a comprehensive exploration of the key molecular targets of 2-phenylquinoline derivatives, with a primary focus on their anticancer, antiviral, and anti-inflammatory potential. Moving beyond a simple cataloging of activities, this document elucidates the mechanistic rationale for target selection, provides detailed, field-proven experimental protocols for target validation, and presents a framework for the continued development of this promising class of therapeutic agents. By integrating mechanistic insights with actionable experimental designs, this guide serves as a critical resource for researchers dedicated to advancing 2-phenylquinoline-based drug discovery.

Introduction: The Versatility of the 2-Phenylquinoline Core

The quinoline ring system is a recurring motif in a multitude of natural products and synthetic compounds with significant biological activity. The introduction of a phenyl group at the 2-position imparts a unique conformational rigidity and extended aromatic system, facilitating interactions with a variety of biological macromolecules. This has led to the identification of 2-phenylquinoline derivatives with potent activities against a range of diseases. This guide will dissect the molecular underpinnings of these activities, focusing on three key therapeutic areas where these compounds show exceptional promise.

Anticancer Applications: A Multi-pronged Attack on Malignancy

The anticancer potential of 2-phenylquinoline derivatives stems from their ability to interfere with fundamental processes of cancer cell proliferation and survival. Two prominent and validated targets are G-quadruplex DNA structures and histone deacetylase (HDAC) enzymes.

Targeting G-Quadruplexes: Silencing Oncogene Expression

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, which are prevalent in the promoter regions of numerous oncogenes, such as MYC, BCL2, and KRAS.[1] Stabilization of these G4 structures by small molecules can impede transcription, effectively silencing the expression of these cancer-driving genes.[2][3] The planar aromatic surface of the 2-phenylquinoline scaffold is well-suited for π-π stacking interactions with the G-tetrads, making these derivatives promising G4-targeting ligands.[4]

A robust method for identifying and characterizing G4-binding ligands is the Förster Resonance Energy Transfer (FRET)-based melting assay.[5][6] This assay monitors the change in fluorescence as a G4-forming oligonucleotide, labeled with a FRET donor and acceptor pair, is thermally denatured in the presence and absence of a test compound. Stabilization of the G4 structure by a ligand results in an increased melting temperature (Tm).

G_Quadruplex_FRET_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Oligo Dual-labeled G4 Oligonucleotide (e.g., F-myc-T) Mix Mix Oligo, Compound, Buffer Oligo->Mix Compound 2-Phenylquinoline Derivative Compound->Mix Buffer K+ Containing Buffer Buffer->Mix Plate 96/384-well Plate Thermocycler Real-Time PCR Thermocycler (Fluorescence Monitoring) Plate->Thermocycler Mix->Plate Melt Thermal Denaturation (25°C to 95°C) Thermocycler->Melt Curve Generate Melting Curves Melt->Curve Tm Calculate ΔTm Curve->Tm Hit Identify Stabilizing Compounds (ΔTm > 0) Tm->Hit caption Workflow for G-Quadruplex FRET Melting Assay.

Caption: Workflow for G-Quadruplex FRET Melting Assay.

  • Reagent Preparation:

    • Prepare a 10x annealing buffer (e.g., 100 mM Tris-HCl pH 7.4, 1 M KCl).

    • Resuspend the dual-labeled G4-forming oligonucleotide (e.g., with FAM donor and TAMRA quencher) in nuclease-free water to a stock concentration of 100 µM.

    • Prepare a 2 µM working solution of the oligonucleotide in 1x annealing buffer. Heat to 95°C for 5 minutes and allow to cool slowly to room temperature to facilitate G4 formation.

    • Prepare a stock solution of the 2-phenylquinoline derivative in DMSO (e.g., 10 mM) and create serial dilutions.

  • Assay Setup (96-well format):

    • In each well, add 20 µL of the 2 µM annealed oligonucleotide solution.

    • Add 2 µL of the 2-phenylquinoline derivative dilution or DMSO as a vehicle control.

    • Include a positive control, a known G4-stabilizing ligand (e.g., TMPyP4).

    • Bring the final volume in each well to 200 µL with 1x annealing buffer.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to monitor the fluorescence of the donor fluorophore.

    • Program a melt curve analysis protocol: hold at 25°C for 5 minutes, then increase the temperature to 95°C with a ramp rate of 0.5°C/min, acquiring fluorescence data at each temperature increment.

  • Data Analysis:

    • Plot the negative first derivative of the fluorescence versus temperature (-d(F)/dT).

    • The peak of this curve represents the melting temperature (Tm).

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the vehicle control from the Tm of the compound-treated sample. A significant positive ΔTm indicates stabilization of the G-quadruplex.[7]

Histone Deacetylase (HDAC) Inhibition: An Epigenetic Approach

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[8][9] Overexpression of certain HDAC isoforms is observed in many cancers.[10] Some 2-phenylquinoline-4-carboxylic acid derivatives have been identified as selective inhibitors of HDAC3, a class I HDAC, inducing cell cycle arrest and apoptosis.[8][9][11]

HDAC_Inhibition_Pathway cluster_drug Drug Action cluster_epigenetic Epigenetic Regulation cluster_cellular Cellular Response PQD 2-Phenylquinoline Derivative HDAC HDAC3 PQD->HDAC Inhibition Histone Histone Acetylation ↑ HDAC->Histone Deacetylation Chromatin Chromatin Relaxation Histone->Chromatin Gene Tumor Suppressor Gene Expression ↑ Chromatin->Gene Cycle G2/M Cell Cycle Arrest Gene->Cycle Apoptosis Apoptosis Induction Gene->Apoptosis Caspase Caspase Activation Apoptosis->Caspase caption HDAC inhibition by 2-phenylquinoline derivatives.

Caption: HDAC inhibition by 2-phenylquinoline derivatives.

This assay measures the activity of HDACs using a substrate that becomes fluorescent upon deacetylation.[12][13]

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Prepare a stock solution of the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in DMSO.

    • Prepare a stock solution of a known HDAC inhibitor (e.g., Trichostatin A) for use as a positive control.

    • Prepare a developer solution containing a protease (e.g., trypsin) in assay buffer.

    • Prepare serial dilutions of the 2-phenylquinoline derivative in assay buffer.

  • Assay Procedure:

    • To the wells of a black 96-well plate, add purified HDAC enzyme (e.g., recombinant human HDAC3) or nuclear extract.

    • Add the 2-phenylquinoline derivative dilutions or vehicle control.

    • Incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

    • Incubate at 37°C for 60 minutes.

    • Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

    • Incubate at 37°C for 15 minutes.

  • Data Acquisition and Analysis:

    • Measure the fluorescence using a microplate reader with excitation at 360 nm and emission at 460 nm.

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[13]

Induction of Apoptosis: The Ultimate Fate of Cancer Cells

A common downstream effect of both G-quadruplex stabilization and HDAC inhibition is the induction of apoptosis, or programmed cell death.[8][14][15] This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program.[16][17] The Caspase-Glo® 3/7 assay is a sensitive and high-throughput method to quantify the activity of the executioner caspases-3 and -7.[18][19]

  • Cell Culture and Treatment:

    • Seed cancer cells in a white-walled 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the 2-phenylquinoline derivative for a predetermined time (e.g., 24, 48 hours). Include a vehicle control and a positive control for apoptosis induction (e.g., staurosporine).

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[18]

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of caspase-3/7 activity.

    • Calculate the fold-increase in caspase activity relative to the vehicle-treated control cells.

Antiviral Activity: Targeting the SARS-CoV-2 Helicase (nsp13)

The emergence of novel viral pathogens necessitates the development of broad-spectrum antiviral agents. Certain 2-phenylquinoline derivatives have demonstrated potent activity against coronaviruses, including SARS-CoV-2.[20][21][22] A key target for these compounds is the viral helicase nsp13, an essential enzyme for viral replication that is highly conserved across different coronaviruses.[20][22][23]

Mechanism of Action: Inhibition of Viral RNA Unwinding

The nsp13 helicase unwinds the viral RNA duplex, a critical step in viral replication and transcription.[24][25] Inhibition of this enzymatic activity by small molecules can effectively halt the viral life cycle.

This assay measures the ability of a compound to inhibit the unwinding of a dual-labeled nucleic acid substrate by the helicase enzyme.[24][26]

Helicase_FRET_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Helicase Purified nsp13 Helicase Preincubation Pre-incubate Helicase and Compound Helicase->Preincubation Compound 2-Phenylquinoline Derivative Compound->Preincubation Substrate FRET-labeled RNA/DNA Duplex Reaction Initiate with Substrate and ATP Substrate->Reaction ATP ATP ATP->Reaction Plate 384-well Plate Plate->Reaction Preincubation->Plate Measurement Kinetic Fluorescence Reading Reaction->Measurement Rate Calculate Initial Reaction Velocity Measurement->Rate Inhibition Determine % Inhibition Rate->Inhibition IC50 Calculate IC₅₀ Value Inhibition->IC50 caption Workflow for nsp13 Helicase FRET Assay.

Caption: Workflow for nsp13 Helicase FRET Assay.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 25 mM MOPS pH 6.5, 5 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100).

    • Prepare a stock solution of the FRET-labeled nucleic acid substrate (e.g., a forked DNA duplex with a 5'-Cy3 label on one strand and a 3'-BHQ2 quencher on the other).

    • Prepare a stock solution of ATP in reaction buffer.

    • Prepare serial dilutions of the 2-phenylquinoline derivative in DMSO.

  • Assay Procedure (384-well format):

    • Add the 2-phenylquinoline derivative dilutions or DMSO control to the wells.

    • Add purified SARS-CoV-2 nsp13 helicase to each well and pre-incubate for 10 minutes at room temperature.[24]

    • Initiate the reaction by adding a mixture of the FRET substrate and ATP.

    • Immediately begin kinetic fluorescence measurements using a plate reader (excitation ~530 nm, emission ~590 nm), taking readings every 60-90 seconds for 30-60 minutes.[24]

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Calculate the percentage of helicase inhibition relative to the DMSO control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anti-inflammatory Effects: Targeting Cyclooxygenase-2 (COX-2)

Chronic inflammation is a hallmark of many diseases, and the cyclooxygenase (COX) enzymes are central players in the inflammatory cascade. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[27] Selective inhibition of COX-2 is a well-established strategy for treating inflammation with a reduced risk of gastrointestinal side effects.[27] Several 2-phenylquinoline derivatives have been identified as potent and selective COX-2 inhibitors.[28][29][30]

Detailed Protocol: COX-2 Colorimetric Inhibitor Screening Assay

This assay measures the peroxidase activity of COX-2 by monitoring the colorimetric development of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[31]

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Prepare a solution of Heme in the assay buffer.

    • Prepare a solution of the colorimetric substrate (TMPD) in a suitable solvent.

    • Prepare a solution of arachidonic acid (the COX substrate) in assay buffer.

    • Prepare serial dilutions of the 2-phenylquinoline derivative. A known selective COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.

  • Assay Procedure:

    • To the wells of a 96-well plate, add the assay buffer, Heme, and either human recombinant COX-2 or COX-1 enzyme (for selectivity assessment).

    • Add the 2-phenylquinoline derivative dilutions or vehicle control.

    • Incubate for 5-10 minutes at 37°C.

    • Add the colorimetric substrate (TMPD).

    • Initiate the reaction by adding arachidonic acid.

    • Shake the plate for 10-20 seconds and incubate for 5 minutes at 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 590 nm using a microplate reader.

    • Subtract the background absorbance (wells without enzyme).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control for both COX-1 and COX-2.

    • Determine the IC₅₀ values for both enzymes and calculate the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Data Presentation and Interpretation

For each of the described assays, it is crucial to present the quantitative data in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Representative Data Summary for a Hypothetical 2-Phenylquinoline Derivative (PQD-X)

Therapeutic AreaTargetAssay TypeIC₅₀ / ΔTmSelectivity Index
Anticancer c-MYC G-QuadruplexFRET MeltingΔTm = 12.5 °C-
HDAC3FluorometricIC₅₀ = 0.5 µMHDAC1/HDAC3 > 50
Caspase-3/7Luminescent5.2-fold increase-
Antiviral SARS-CoV-2 nsp13FRET UnwindingIC₅₀ = 2.1 µM-
Anti-inflammatory COX-2ColorimetricIC₅₀ = 0.1 µMCOX-1/COX-2 > 100

Conclusion and Future Directions

The 2-phenylquinoline scaffold is a remarkably versatile platform for the development of novel therapeutic agents. This guide has outlined the key molecular targets in the anticancer, antiviral, and anti-inflammatory arenas, and has provided detailed, actionable protocols for their investigation. The future of 2-phenylquinoline drug discovery lies in the rational design of derivatives with enhanced potency and selectivity for these validated targets. Further exploration into other potential targets, such as kinases and protein-protein interactions, is also warranted. By combining insightful medicinal chemistry with robust biological evaluation, the full therapeutic potential of this remarkable class of compounds can be realized.

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  • A Technical Guide to the Discovery and Synthesis of SARS-CoV-2 Nsp13 Helicase Inhibitors. Benchchem.

  • New synthetic phenylquinazoline derivatives induce apoptosis by targeting the pro-survival members of the BCL-2 family. PubMed.

  • Efficacy of Phenyl Quinoline Phenol Derivatives as COX-2 Inhibitors; An Approach to Emergent the Small Molecules as the Anti-Inflammatory and Analgesic Therapeutics. PubMed.

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Exploratory

Introduction: The Quinoline-4-Carbohydrazide Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of Quinoline-4-Carbohydrazide Compounds The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Quinoline-4-Carbohydrazide Compounds

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast array of biological activities.[1] Its derivatives are known to exhibit potent antimalarial, antibacterial, anticancer, and antiviral properties.[1] When the quinoline nucleus is functionalized at the 4-position with a carbohydrazide moiety (-CONHNH₂), it gives rise to quinoline-4-carbohydrazide, a versatile and highly reactive intermediate.

This carbohydrazide group serves as a crucial pharmacophore and a synthetic handle for molecular hybridization. It readily undergoes condensation and cyclization reactions, enabling the construction of a diverse library of more complex heterocyclic systems. The resulting derivatives, such as Schiff bases, pyrazoles, and pyrazolones, have demonstrated significant potential as targeted therapeutic agents, including inhibitors of microbial DNA gyrase and various kinases.[2][3][4][5] This guide provides a comprehensive review of the core synthetic strategies for preparing quinoline-4-carbohydrazide, offering field-proven insights and detailed protocols for researchers in drug development.

Part 1: The Principal Synthetic Pathway: From Carboxylic Acid to Hydrazide

The most established and widely adopted route to quinoline-4-carbohydrazide is a three-step sequence starting from a corresponding quinoline-4-carboxylic acid. This method offers reliability and adaptability to a wide range of substituted precursors.

Workflow Overview: Carboxylic Acid to Hydrazide Pathway

G cluster_0 Step 1: Quinoline-4-Carboxylic Acid Synthesis cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis Pfitzinger Pfitzinger Reaction (Isatin + Ketone) Ester Ethyl Quinoline-4-Carboxylate Pfitzinger->Ester Alcohol (EtOH) H₂SO₄ (cat.) Doebner Doebner Reaction (Aniline + Aldehyde + Pyruvic Acid) Doebner->Ester Alcohol (EtOH) H₂SO₄ (cat.) Hydrazide Quinoline-4-Carbohydrazide (Target Intermediate) Ester->Hydrazide Hydrazine Hydrate Refluxing EtOH

Caption: The primary three-step synthetic route to the target carbohydrazide.

Step 1: Synthesis of the Quinoline-4-Carboxylic Acid Precursor

The success of the entire synthesis hinges on the efficient preparation of the quinoline-4-carboxylic acid core. Two classical named reactions, the Pfitzinger and Doebner reactions, are the cornerstones of this step.

  • Pfitzinger Reaction: This reaction involves the condensation of isatin (or its derivatives) with an α-methylene ketone under basic conditions (e.g., potassium hydroxide) to yield the corresponding quinoline-4-carboxylic acid.[2][3][6] This method is particularly effective for generating 2-substituted or 2,3-disubstituted quinoline systems. The choice of ketone directly dictates the substitution pattern at the C2 and C3 positions of the quinoline ring.

  • Doebner Reaction: This is a three-component reaction between an aniline, an aldehyde, and pyruvic acid.[1] It offers broad substrate scope, as a wide variety of substituted anilines and aldehydes can be employed, making it highly versatile for creating diverse substitution patterns on the benzene portion of the quinoline ring.[1] Recent advancements have focused on developing milder and more efficient catalytic systems to improve yields, especially for anilines bearing electron-withdrawing groups.[1]

Parameter Pfitzinger Reaction Doebner Reaction
Reactants Isatin, α-Methylene KetoneAniline, Aldehyde, Pyruvic Acid
Conditions Basic (e.g., KOH in Ethanol)Typically acidic or under reflux
Key Advantage Good for specific 2- and 3-substituted patterns.High versatility in substituting the benzene ring.
Reference [2][6][1]
Table 1: A comparative summary of the Pfitzinger and Doebner reactions.
Step 2: Esterification of Quinoline-4-Carboxylic Acid

Direct conversion of a carboxylic acid to a hydrazide can be sluggish. Therefore, the carboxyl group is typically activated by converting it into an ester. This is a standard Fischer esterification reaction.

The causality here is straightforward: the protonation of the carbonyl oxygen by the acid catalyst makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.

Experimental Protocol: Synthesis of Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate [2][3][6]

  • Reactant Setup: Suspend 2-(4-bromophenyl)quinoline-4-carboxylic acid (1 equivalent) in absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture. The product often precipitates and can be collected by filtration. Alternatively, the mixture can be concentrated under reduced pressure and purified.

Step 3: Hydrazinolysis of the Ester

This is the final and crucial step to form the carbohydrazide. The ester is treated with hydrazine hydrate, where the highly nucleophilic hydrazine displaces the alkoxy group (-OEt) to form the stable hydrazide.

Experimental Protocol: Synthesis of 2-(4-bromophenyl)quinoline-4-carbohydrazide [2][3]

  • Reactant Setup: Dissolve or suspend the ethyl quinoline-4-carboxylate intermediate (1 equivalent) in ethanol.

  • Reagent Addition: Add an excess of hydrazine hydrate (NH₂NH₂·H₂O) to the solution.

  • Reaction: Heat the mixture to reflux for several hours (typically 4-16 hours).[7]

  • Isolation: Upon cooling, the desired quinoline-4-carbohydrazide product usually precipitates as a solid.

  • Purification: The solid is collected by filtration, washed with cold ethanol to remove excess hydrazine, and can be recrystallized (e.g., from 2-propanol) to obtain the pure product.[7]

Part 2: Alternative and Multicomponent Strategies

While the three-step pathway is robust, modern synthetic chemistry emphasizes efficiency and atom economy, leading to the development of alternative and one-pot multicomponent reactions (MCRs).

Strategy 1: Synthesis from Isatoic Anhydride

An alternative route to a hydroxylated quinoline core starts with isatoic anhydride. This method is valuable for producing 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives, which are also of significant interest as anti-HIV agents.[8][9]

  • Condensation: Isatoic anhydride reacts with diethyl malonate in a solvent like DMF to form ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.[8]

  • Hydrazinolysis: The resulting ester is then directly treated with hydrazine hydrate in refluxing ethanol to yield the corresponding carbohydrazide.[8]

Experimental Protocol: Synthesis of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide [8]

  • Reactant Setup: Suspend ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (1 equivalent) in ethanol (30 mL).

  • Reagent Addition: Add hydrazine hydrate (approx. 1.6 equivalents) to the suspension.

  • Reaction: Stir the mixture under reflux for 2 hours.

  • Isolation: The reaction completion is indicated by the formation of a white suspension. Filter the mixture and wash the collected precipitate with ethanol.

  • Drying: Dry the product under vacuum to yield the pure carbohydrazide (Yields reported up to 90%).[8]

Strategy 2: One-Pot Multicomponent Reactions (MCRs)

MCRs are highly convergent, combining three or more starting materials in a single step to construct complex molecules, which is both time- and resource-efficient.[10][11][12] A one-pot protocol has been described for synthesizing functionalized quinoline carbohydrazide derivatives.[13]

G Aniline Aniline OnePot One-Pot Reaction (Piperidine catalyst) Aniline->OnePot Dimedone Dimedone Dimedone->OnePot Aldehyde Aromatic Aldehyde Aldehyde->OnePot Cyanoaceto Cyanoacetohydrazide Cyanoaceto->OnePot Product Functionalized Quinoline Carbohydrazide Derivative OnePot->Product

Caption: A one-pot, four-component reaction for quinoline carbohydrazides.

This reaction involves the condensation of various anilines, dimedone, aromatic aldehydes, and cyanoacetohydrazide in the presence of a catalytic amount of piperidine.[13] This approach rapidly generates highly substituted hexahydroquinoline-3-carbohydrazide structures.

Part 3: Synthetic Utility: Derivatization of the Carbohydrazide Intermediate

The true value of quinoline-4-carbohydrazide lies in its role as a key intermediate for creating extensive compound libraries. The terminal -NH₂ group of the hydrazide is a potent nucleophile, enabling a wide range of subsequent transformations.

Derivatization Pathways

G cluster_0 Reaction Pathways cluster_1 Derivative Classes Core Quinoline-4- Carbohydrazide Aldehyde Aromatic Aldehyde Dicarbonyl β-Dicarbonyl (e.g., Acetylacetone) Cyano Ethyl Cyanoacetate SchiffBase Schiff Base (Hydrazone) Aldehyde->SchiffBase Condensation (Ethanol) Pyrazole Pyrazolyl Quinoline Dicarbonyl->Pyrazole Cyclocondensation Pyrazolone Pyrazolone Quinoline Cyano->Pyrazolone Cyclocondensation (Acetic Acid)

Sources

Foundational

The Architecture of Inhibition: A Technical Guide to the Discovery and Development of Quinoline-Based Antimicrobial Agents

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide delves into the core principles governing the efficacy and evolution of quinoline-based antimicrobial agents.

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide delves into the core principles governing the efficacy and evolution of quinoline-based antimicrobial agents. As a senior application scientist, the following content is structured to provide not just a repository of facts, but a narrative of scientific reasoning, experimental validation, and forward-thinking development.

Introduction: From Serendipity to Scaffold Supremacy

The journey of quinoline-based antimicrobials is a compelling narrative of scientific observation and iterative chemical refinement. It began not with a targeted design, but with a fortuitous discovery during the synthesis of the antimalarial drug, chloroquine. In 1962, George Lesher and his colleagues identified a byproduct, nalidixic acid, which demonstrated modest activity against Gram-negative bacteria.[1][2][3] This discovery marked the birth of the quinolone class of antibiotics.

The initial quinolones, like nalidixic acid, were limited by a narrow spectrum of activity and poor pharmacokinetic profiles.[2][4] However, the core quinoline scaffold proved to be a "privileged structure," a molecular framework with a high affinity for biological targets.[5][6][7] This realization spurred decades of intensive research, leading to the development of fluoroquinolones, which incorporate a fluorine atom at the C-6 position, dramatically expanding their antibacterial spectrum and potency.[4][8] Today, quinolones are among the most successful classes of synthetic antibiotics, indispensable in the clinical management of a wide range of bacterial infections.[9]

The Core Mechanism: Poisoning the Essential Machinery of DNA Replication

Quinolone antibiotics exert their bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[9][10][11] These enzymes are type II topoisomerases that manage the complex topology of bacterial DNA during replication, transcription, and repair. Eukaryotic cells, in contrast, do not possess DNA gyrase or topoisomerase IV, providing a basis for the selective toxicity of these drugs.[1]

The core function of these enzymes is to create transient double-stranded breaks in DNA, allow another segment of DNA to pass through the break, and then reseal the break.[11] Quinolones act as "topoisomerase poisons" by binding to the enzyme-DNA complex and stabilizing it.[12] This stabilization prevents the re-ligation of the cleaved DNA, leading to an accumulation of double-stranded DNA breaks.[9] This genomic damage triggers a cascade of cellular responses, including the SOS response, and ultimately results in cell death.[9]

The choice of targeting these specific enzymes was a pivotal moment in antimicrobial drug development. DNA replication is a fundamental and universally conserved process in bacteria, making its disruption a highly effective lethal strategy. The absence of homologous targets in eukaryotes provides a wide therapeutic window, minimizing off-target effects in the host.

Experimental Workflow: Elucidating the Mechanism of Action

The determination of the precise molecular targets of quinolones involved a multi-pronged experimental approach, designed to provide converging lines of evidence.

G cluster_0 Initial Observation & Hypothesis cluster_1 In Vitro Validation cluster_2 Genetic & Molecular Confirmation A Inhibition of Bacterial Growth B Hypothesis: Interference with DNA Synthesis A->B C Radiolabeled Precursor Incorporation Assays (e.g., [3H]thymidine) B->C Testing the hypothesis D Purified Enzyme Assays (DNA Gyrase & Topoisomerase IV) C->D G Reconstitution Experiments with Mutant Enzymes D->G Confirming the target E Isolation of Resistant Mutants F Gene Mapping & Sequencing (gyrA, gyrB, parC, parE) E->F F->G

Caption: Workflow for identifying the molecular targets of quinolones.

This assay is a cornerstone for evaluating the inhibitory potential of novel quinolone candidates against their primary target.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine relaxed plasmid DNA (e.g., pBR322), ATP, and a suitable buffer (containing MgCl2, KCl, Tris-HCl).

  • Enzyme Addition: Add a purified, pre-quantified amount of DNA gyrase (containing both GyrA and GyrB subunits) to the reaction mixture.

  • Inhibitor Incubation: Introduce the test quinolone compound at varying concentrations. Include a positive control (a known quinolone like ciprofloxacin) and a negative control (DMSO vehicle).

  • Reaction Initiation and Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis.

  • Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Relaxed and supercoiled DNA will migrate at different rates, allowing for the quantification of inhibition. The concentration of the compound that inhibits 50% of the supercoiling activity (IC50) is then determined.

The self-validating nature of this protocol lies in the clear, visual distinction between the different topological forms of DNA. The progressive disappearance of the supercoiled band with increasing inhibitor concentration provides a direct and quantifiable measure of enzyme inhibition.

Structure-Activity Relationship (SAR): The Blueprint for Potency and Spectrum

The remarkable success of the quinolone class is a direct result of systematic modifications to its core structure, which have fine-tuned its antibacterial activity, pharmacokinetic properties, and safety profile. The 4-oxo-1,4-dihydroquinoline moiety is the essential pharmacophore.[8]

Caption: Key positions on the quinolone scaffold for SAR studies.

Quantitative SAR Data Summary
PositionSubstituentEffect on ActivityRationale for Experimental Choice
N-1 CyclopropylOptimal for DNA gyrase inhibition.[13]Introduction of steric bulk to enhance binding affinity with the enzyme-DNA complex.
Ethyl, FluoroethylGood activity.[14]Exploration of smaller alkyl groups to balance potency and cell penetration.
C-3 & C-4 Carboxylic acid & CarbonylEssential for binding to DNA gyrase.[13][15]These groups are believed to interact with the cleaved DNA strands.
C-5 Amino, MethylIncreased activity against Gram-positive bacteria.[14]Modification of electronic properties and planarity of the ring system.
C-6 FluorineBroadened spectrum of activity.[8][16]The electronegativity of fluorine enhances cell penetration and gyrase inhibition.
C-7 Piperazinyl, Pyrrolidinyl ringsPotent activity against Gram-negative and Gram-positive bacteria, respectively.[16]These substituents influence the drug's interaction with the topoisomerase enzymes and can affect its efflux from the bacterial cell.
C-8 Methoxy, HalogenModulates activity and reduces phototoxicity.[13]Substitution at this position can influence the overall conformation of the molecule.

The causality behind these experimental choices is rooted in a continuous feedback loop between synthetic chemistry, microbiological testing, and mechanistic studies. For instance, the discovery that a fluorine atom at C-6 dramatically increased potency led to the synthesis of a vast library of fluoroquinolones to explore the full potential of this modification. Similarly, the observation that different heterocyclic substituents at C-7 altered the antibacterial spectrum guided the development of newer generation quinolones with tailored activity against specific pathogens.

The Challenge of Resistance: An Evolving Arms Race

The widespread use of quinolones has inevitably led to the emergence of bacterial resistance, a significant challenge in clinical practice.[17] Understanding the mechanisms of resistance is crucial for the development of new agents that can circumvent these defenses.

There are three primary mechanisms of quinolone resistance:

  • Target-Mediated Resistance: Mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common cause of high-level resistance.[17][18] These mutations alter the drug-binding site on the enzymes, reducing the affinity of quinolones.[19]

  • Reduced Drug Accumulation: Bacteria can decrease the intracellular concentration of quinolones through two main strategies: decreased uptake via modification of porin channels in the outer membrane (in Gram-negative bacteria) and increased efflux through the overexpression of efflux pumps.[1][19]

  • Plasmid-Mediated Resistance: The acquisition of resistance genes on plasmids represents a significant threat due to their horizontal transfer between bacteria.[17] These plasmids can carry genes that encode for proteins that protect the target enzymes, modify the drug, or enhance efflux.[20]

Resistance cluster_0 Mechanisms of Quinolone Resistance cluster_1 Specific Mechanisms A Target Modification A1 Mutations in gyrA, gyrB, parC, parE A->A1 B Reduced Accumulation B1 Decreased Porin Expression B->B1 B2 Increased Efflux Pump Activity B->B2 C Plasmid-Mediated Resistance C1 Qnr Proteins (Target Protection) C->C1 C2 AAC(6')-Ib-cr (Drug Modification) C->C2 C3 QepA (Efflux Pump) C->C3

Caption: Major mechanisms of bacterial resistance to quinolones.

The Synthetic Landscape: Building the Next Generation of Quinolones

The synthesis of quinoline-based antimicrobial agents has evolved significantly, from classical methods to more efficient and versatile modern approaches. The Gould-Jacobs reaction has been a cornerstone in the synthesis of the quinolone nucleus.

Generalized Synthetic Scheme: Gould-Jacobs Reaction

Synthesis A Aniline Derivative C Intermediate A->C B Alkoxymethylenemalonate B->C D Cyclization (High Temperature) C->D E 4-Hydroxyquinoline-3-carboxylate D->E F Hydrolysis & Decarboxylation E->F G 4-Quinolone F->G

Caption: Simplified workflow of the Gould-Jacobs synthesis of the quinolone core.

Modern synthetic strategies often employ transition metal-catalyzed cross-coupling reactions to introduce diverse substituents onto the quinoline scaffold, enabling the rapid generation of compound libraries for SAR studies.[21] For example, palladium-catalyzed reactions are frequently used to form C-C and C-N bonds at various positions of the quinoline ring.[21]

Beyond Bacteria: The Expanding Therapeutic Potential of Quinolines

The versatile quinoline scaffold has demonstrated biological activity beyond its antibacterial properties, opening up new avenues for drug discovery.

  • Antimalarial Agents: Quinolines, such as chloroquine and mefloquine, have a long history as antimalarial drugs.[22][23] They are thought to interfere with the detoxification of heme in the malaria parasite.[24] The emergence of drug-resistant malaria has spurred the development of new quinoline-based antimalarials.[25][26]

  • Antifungal Agents: Certain quinoline derivatives, particularly 8-hydroxyquinoline and its analogs, exhibit significant antifungal activity.[5][6][7] Their mechanism is believed to involve the chelation of metal ions essential for fungal growth.[5]

  • Antiviral Agents: Some quinolones have shown activity against various viruses, including HIV and Dengue virus.[27][28] The mechanisms of action are diverse and can involve the inhibition of viral enzymes or interference with viral replication processes.[27][29]

  • Anticancer Agents: A growing body of research has highlighted the potential of quinoline derivatives as anticancer agents.[30][31][32] They can induce apoptosis, inhibit cell cycle progression, and target various signaling pathways involved in cancer development.[33][34]

Future Directions: Navigating the Path Forward

The development of quinoline-based antimicrobial agents is at a critical juncture. The escalating threat of antimicrobial resistance necessitates innovative strategies to design the next generation of drugs. Key areas of future research include:

  • Novel Target Identification: Exploring new bacterial targets to develop quinolones with novel mechanisms of action that are not susceptible to existing resistance mechanisms.

  • Hybrid Molecules: Designing hybrid molecules that combine the quinoline scaffold with other pharmacophores to create dual-action agents with enhanced potency and a reduced likelihood of resistance development.

  • Resistance Breakers: Developing compounds that can inhibit or bypass existing resistance mechanisms, such as efflux pump inhibitors.

  • Targeted Delivery: Utilizing drug delivery systems to specifically target bacteria and increase the local concentration of the drug at the site of infection, thereby improving efficacy and reducing side effects.

The legacy of the quinolines is a testament to the power of medicinal chemistry to transform a serendipitous discovery into a cornerstone of modern medicine. By embracing a multidisciplinary approach that integrates synthetic chemistry, microbiology, and molecular biology, the scientific community can continue to harness the remarkable potential of the quinoline scaffold to combat infectious diseases and improve human health.

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Exploratory

Whitepaper: The Anticancer Potential of Substituted Quinoline Scaffolds: A Technical Guide for Drug Discovery

Executive Summary The quinoline scaffold, a bicyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its synthetic versatility...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its synthetic versatility and ability to interact with a wide range of biological targets have established it as a cornerstone in the development of novel anticancer drugs.[3][4] Quinoline derivatives have demonstrated efficacy through diverse and critical mechanisms, including the inhibition of kinases and topoisomerases, disruption of tubulin polymerization, and induction of apoptosis.[3][5][6] Several quinoline-based drugs, such as bosutinib (a kinase inhibitor) and topotecan (a topoisomerase inhibitor derivative), are already in clinical use, validating the scaffold's therapeutic potential.[7][8][9] This technical guide provides an in-depth exploration of the key anticancer mechanisms of substituted quinolines, analyzes critical structure-activity relationships (SAR), outlines robust experimental protocols for their evaluation, and discusses future directions for the development of next-generation quinoline-based cancer therapies.

The Quinoline Scaffold: A Privileged Structure in Oncology

Quinoline, or 1-azanaphthalene, is a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring.[3][5] This simple bicyclic structure is deceptively versatile, offering numerous positions for chemical modification, which allows for the fine-tuning of its physicochemical and pharmacological properties.[2][4] This synthetic tractability is a primary reason for its designation as a privileged scaffold in drug discovery.[1]

The broad spectrum of biological activities exhibited by quinoline derivatives is remarkable, with applications ranging from antimalarial (e.g., chloroquine) to anticancer agents.[3][10] In oncology, the quinoline core serves as a rigid anchor that can be decorated with various functional groups to achieve high-affinity interactions with specific biological targets, leading to potent and selective anticancer effects.[1]

Key Anticancer Mechanisms of Action

Substituted quinolines exert their anticancer effects by modulating a variety of cellular processes critical for tumor growth and survival. Understanding these mechanisms is fundamental to the rational design of new and more effective therapeutic agents.

Inhibition of DNA Topoisomerases

DNA topoisomerases are essential nuclear enzymes that resolve topological challenges in DNA during replication, transcription, and chromosome segregation.[5] Cancer cells, with their high proliferation rate, are particularly dependent on topoisomerase activity, making these enzymes prime targets for chemotherapy.[11]

Certain quinoline derivatives, notably analogues of the natural product camptothecin, function as topoisomerase "poisons."[8] They do not inhibit the enzyme's initial DNA cleavage activity but instead stabilize the transient "cleavable complex" formed between the topoisomerase and DNA.[5][12] This stabilization prevents the re-ligation of the DNA strand, transforming a temporary single-strand break into a permanent, lethal double-strand break upon the arrival of a replication fork. This irreversible DNA damage triggers a cascade of cellular events culminating in apoptotic cell death.[5]

Topoisomerase_Inhibition Supercoiled_DNA Supercoiled DNA Cleavage Top1 binds DNA, creates single-strand nick Supercoiled_DNA->Cleavage Top1 Topoisomerase I (Top1) Top1->Cleavage Cleavable_Complex Top1-DNA Cleavable Complex (Transient) Cleavage->Cleavable_Complex Stabilized_Complex Stabilized Ternary Complex (Top1-DNA-Drug) Cleavable_Complex->Stabilized_Complex Intercalation & Stabilization Religation Religation of DNA strand Cleavable_Complex->Religation Normal Cell Function Quinoline Substituted Quinoline (e.g., Camptothecin analogue) Quinoline->Stabilized_Complex Replication_Fork Replication Fork Collision Stabilized_Complex->Replication_Fork Replication Stress DSB Irreversible Double-Strand Break (DSB) Replication_Fork->DSB Leads to Apoptosis Apoptosis DSB->Apoptosis Triggers Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA

Caption: Mechanism of Topoisomerase I poisoning by quinoline derivatives.
Kinase Inhibition

Protein kinases are a large family of enzymes that regulate the majority of cellular signaling pathways, controlling processes like cell growth, proliferation, differentiation, and survival.[13] Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a major class of targeted therapies.[14][15]

The quinoline scaffold is a versatile framework for designing potent inhibitors of various kinases, including tyrosine kinases (e.g., EGFR, Src-Abl) and serine/threonine kinases (e.g., PI3K, Pim-1).[3][11][14] FDA-approved drugs like bosutinib and cabozantinib feature a quinoline core and target key oncogenic kinases.[7][9] These inhibitors typically compete with ATP for binding in the catalytic cleft of the kinase, thereby blocking the phosphorylation of downstream substrates and shutting down the pro-survival signaling cascade.[13]

Kinase_Inhibition Ligand Growth Factor (e.g., EGF) EGFR EGFR Receptor Ligand->EGFR Binds Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization ATP_Site ATP Binding Site Dimerization->ATP_Site Activates Quinoline_KI Quinoline Kinase Inhibitor Quinoline_KI->ATP_Site Competitively Binds Block INHIBITION Downstream Downstream Signaling (e.g., PI3K/Akt, RAS/MAPK) ATP_Site->Downstream Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Block->Downstream

Caption: Inhibition of EGFR signaling by a quinoline-based kinase inhibitor.
Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that form the mitotic spindle, a structure essential for chromosome segregation during cell division.[16] Drugs that interfere with microtubule dynamics are potent anticancer agents because they induce mitotic arrest and subsequent apoptosis.[17]

A number of substituted quinolines have been developed as tubulin polymerization inhibitors.[3][18] These compounds often act similarly to colchicine, binding to the β-tubulin subunit at the interface with α-tubulin.[19] This binding physically prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule formation and dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and ultimately triggering apoptosis.[16]

Cell_Cycle_Arrest G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2->M Entry into Mitosis M->G1 Tubulin Tubulin Polymerization M->Tubulin Requires Apoptosis Apoptosis M->Apoptosis Prolonged Arrest Triggers Quinoline_Tubulin Quinoline Tubulin Inhibitor Quinoline_Tubulin->Tubulin Inhibits

Caption: G2/M cell cycle arrest induced by quinoline-based tubulin inhibitors.
Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many cancers develop mechanisms to evade apoptosis. A key therapeutic strategy is to reactivate this process in cancer cells. Quinoline derivatives can induce apoptosis through multiple pathways, both as a direct consequence of other mechanisms (like DNA damage or mitotic arrest) and through more direct actions.[5][6][18]

Some quinolines trigger the intrinsic (mitochondrial) apoptosis pathway by generating reactive oxygen species (ROS), which disrupts the mitochondrial membrane potential.[5][16] This leads to the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspase enzymes (e.g., caspase-3) that execute the final stages of cell death.[16][20] Other quinoline derivatives have been designed to directly inhibit anti-apoptotic proteins like Bcl-2, further promoting cell death.[21]

Structure-Activity Relationship (SAR) Analysis

The anticancer activity of quinoline derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships (SAR) is crucial for optimizing lead compounds into potent and selective drug candidates.

PositionType of SubstitutionResulting Activity/MechanismRationale / Example
C2 Varied heterocyclic & aromatic groupsOften crucial for broad antiproliferative activity against diverse cancer cell lines (e.g., breast, colon, lung).[22]The C2 position is a key vector for extending the molecule to interact with specific pockets in target enzymes.
C3 Cyano (-CN) groupPotent kinase inhibitory activity.[23]The cyano group can act as a hydrogen bond acceptor, improving binding affinity in the ATP pocket of kinases.
C4 Anilino or Amino groupsKey for kinase inhibition (EGFR, Src-Abl).[5][23]The nitrogen atom and the attached aryl ring are critical for forming hydrogen bonds and hydrophobic interactions within the kinase hinge region.
C6 Aminoacrylamide substituentsEnhances kinase inhibitory activity.[23]Provides an additional interaction point and can be used to modulate solubility and pharmacokinetic properties.
C7 Alkoxy or Chloro groupsModulates kinase inhibition and antiproliferative activity.[5][23]Electron-donating (alkoxy) or -withdrawing (chloro) groups at this position can fine-tune the electronic properties and binding of the entire scaffold.
C8 Hydroxy (-OH) groupCan contribute to topoisomerase inhibition and metal chelation.[5]The 8-hydroxyquinoline motif is a known chelating agent, which can be a mechanism of action or an off-target effect.

The Role of Bioisosterism: A key strategy in optimizing quinoline scaffolds is bioisosteric replacement, where one functional group is replaced by another with similar steric and electronic properties.[24] For example, in the design of tubulin inhibitors, the trimethoxyphenyl ring of combretastatin A-4 (a known natural tubulin inhibitor) can be replaced with a substituted quinoline ring to create novel compounds with improved potency and drug-like properties.[19] This strategy can enhance target binding, improve metabolic stability, and increase oral bioavailability.[24]

Synthetic and Screening Workflow

The discovery of novel anticancer quinolines follows a structured workflow, beginning with synthesis and culminating in biological evaluation. While numerous classical methods like the Friedländer, Skraup, and Doebner-von Miller reactions exist for synthesizing the quinoline core, modern drug discovery often involves multi-step syntheses to build highly functionalized derivatives.[4][18]

Workflow Design Rational Design & Library Planning Synthesis Chemical Synthesis (e.g., Friedländer) Design->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Screening Primary Screen: In Vitro Antiproliferative Assay (e.g., MTT) Purification->Screening Hit_ID Hit Identification (IC50 < Threshold) Screening->Hit_ID Secondary Secondary Assays: Mechanism of Action (Target Engagement, Cell Cycle) Hit_ID->Secondary SAR SAR Analysis & Lead Optimization Secondary->SAR SAR->Design Iterative Optimization In_Vivo In Vivo Studies (Xenograft Models) SAR->In_Vivo Lead Compound Candidate Drug Candidate In_Vivo->Candidate

Caption: General workflow for the discovery of anticancer quinoline derivatives.

Key Experimental Protocols

To ensure trustworthiness and reproducibility, the following are detailed protocols for core assays used to evaluate the anticancer potential of substituted quinolines.

Protocol: In Vitro Antiproliferative Assay (SRB Assay)
  • Principle: The Sulforhodamine B (SRB) assay is a cell density-based assay that relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins. The amount of bound dye is proportional to the number of living cells, providing a sensitive measure of cytotoxicity.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast, HCT-116 for colon) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test quinoline compounds in the appropriate cell culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours. The 48-hour time point is chosen as it typically allows for at least two cell doublings, providing a robust window to observe antiproliferative effects without significant cell death in the control group.

    • Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C. This step cross-links proteins and affixes the cells to the plate.

    • Washing: Discard the TCA and wash the plates five times with slow-running tap water to remove excess TCA. Air dry the plates completely.

    • Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

    • Final Wash: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

    • Solubilization & Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plate for 10 minutes. Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition versus the log of compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Protocol: Cell Cycle Analysis by Flow Cytometry
  • Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the differentiation of cells in G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.

  • Methodology:

    • Cell Treatment: Seed cells (e.g., HeLa) in 6-well plates and grow to ~60% confluency. Treat the cells with the test quinoline compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.

    • Cell Harvest: Harvest both adherent and floating cells to ensure apoptotic cells are included. Trypsinize the adherent cells, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.

    • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 500 µL of ice-cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently. This fixation step permeabilizes the cells and preserves their morphology. Fix overnight at -20°C.

    • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is critical to degrade RNA, ensuring that PI only stains DNA.

    • Incubation: Incubate in the dark for 30 minutes at room temperature.

    • Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use the linear FL2-A channel to measure PI fluorescence.

  • Data Analysis: Gate the cell population to exclude debris and doublets. Generate a histogram of cell count versus fluorescence intensity. Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in the G2/M peak compared to the control indicates cell cycle arrest at that phase.

Challenges and Future Directions

Despite the significant promise of quinoline scaffolds, their development is not without challenges. Issues such as poor bioavailability, potential for off-target effects, and the emergence of drug resistance mechanisms must be addressed.[6]

The future of quinoline-based anticancer drug discovery is bright and will likely focus on several key areas:

  • Combination Therapies: Using quinoline derivatives in combination with other chemotherapeutic agents or immunotherapies to achieve synergistic effects and overcome resistance.[14]

  • Targeted Drug Delivery: Employing nanotechnology or antibody-drug conjugates to deliver quinoline-based payloads specifically to tumor cells, thereby increasing efficacy and reducing systemic toxicity.

  • Development of Covalent and Allosteric Inhibitors: Designing quinolines that can form covalent bonds with their targets or bind to allosteric sites to achieve higher selectivity and overcome resistance mutations in the active site.

  • Hybrid Molecules: Continuing the strategy of creating hybrid molecules that combine the quinoline scaffold with other pharmacophores to engage multiple targets simultaneously.[7][9]

Conclusion

The substituted quinoline scaffold is a validated and highly valuable platform in the field of anticancer drug discovery. Its synthetic accessibility and ability to potently modulate a wide array of oncogenic targets—including topoisomerases, kinases, and tubulin—underscore its continued relevance. Through the application of rational design, detailed SAR analysis, and robust biological evaluation, researchers can continue to unlock the full therapeutic potential of this privileged structure. The insights and protocols provided in this guide aim to equip drug development professionals with the foundational knowledge to innovate and advance the next generation of quinoline-based therapies for the treatment of cancer.

References

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Protocols & Analytical Methods

Method

Synthesis of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide: An Application Note

This application note provides a comprehensive, field-proven protocol for the synthesis of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide, a heterocyclic compound of interest for researchers in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

This application note provides a comprehensive, field-proven protocol for the synthesis of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The synthetic pathway is a robust two-stage process, commencing with the construction of the quinoline core via the Pfitzinger reaction, followed by the conversion of the resulting carboxylic acid to the target carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details and the causal reasoning behind key experimental choices.

Introduction

Quinolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the backbone of numerous therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The title compound, 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide, incorporates several pharmacophoric features that make it a valuable scaffold for further chemical exploration and drug discovery programs. The carbohydrazide moiety, in particular, is a versatile functional group that can serve as a precursor for the synthesis of various other heterocyclic systems, such as oxadiazoles and triazoles.

The synthetic strategy detailed herein is logical and efficient, beginning with the formation of the key intermediate, 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid. This is achieved through the well-established Pfitzinger quinoline synthesis, which involves the condensation of an isatin derivative with a carbonyl compound possessing an α-methylene group under basic conditions.[1][2][3][4] Subsequently, the carboxylic acid is converted to its corresponding ethyl ester via Fischer esterification, a classic acid-catalyzed reaction.[5][6] The final step involves the reaction of the ester with hydrazine hydrate to afford the desired 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide.

Overall Synthetic Scheme

The two-stage synthesis is depicted in the following reaction scheme:

Synthetic_Scheme cluster_0 Stage 1: Pfitzinger Reaction cluster_1 Stage 2: Esterification and Hydrazinolysis 5-chloroisatin 5-Chloroisatin carboxylic_acid 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid 5-chloroisatin->carboxylic_acid   KOH, Ethanol, Reflux 4-chloroacetophenone 4'-Chloroacetophenone 4-chloroacetophenone->carboxylic_acid ester Ethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate hydrazide 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide ester->hydrazide   Hydrazine Hydrate, Ethanol, Reflux carboxylic_acid_2 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid carboxylic_acid_2->ester   Ethanol, H₂SO₄ (cat.), Reflux

Caption: Overall two-stage synthesis of the target compound.

Stage 1: Synthesis of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid

The Pfitzinger reaction is a reliable method for the synthesis of quinoline-4-carboxylic acids.[1][2][3][4] The mechanism initiates with the base-catalyzed hydrolysis of the isatin amide bond to form a keto-acid intermediate. This intermediate then undergoes condensation with the enolizable ketone (4'-chloroacetophenone) to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid.[2] The choice of a strong base like potassium hydroxide is crucial for the initial ring-opening of the isatin.

Experimental Protocol for Stage 1

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
5-Chloroisatin181.581.82 g0.01
4'-Chloroacetophenone154.591.55 g0.01
Potassium Hydroxide (KOH)56.112.24 g0.04
Ethanol (95%)-50 mL-
Glacial Acetic Acid-As needed-
Diethyl Ether-For washing-
Deionized Water-As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (2.24 g, 0.04 mol) in 95% ethanol (50 mL).

  • To this basic solution, add 5-chloroisatin (1.82 g, 0.01 mol) and 4'-chloroacetophenone (1.55 g, 0.01 mol).

  • Heat the reaction mixture to reflux with continuous stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 200 mL of ice-cold water.

  • Extract the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted starting materials and neutral byproducts.

  • Carefully acidify the aqueous layer with glacial acetic acid with constant stirring until a precipitate is formed (pH ~4-5).

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven at 60-70 °C.

  • The crude product can be recrystallized from ethanol or a mixture of ethanol and water to afford pure 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid.

Stage 2: Synthesis of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide

The conversion of the carboxylic acid to the carbohydrazide is a two-step process. First, the carboxylic acid is esterified to increase the reactivity of the carbonyl group towards nucleophilic attack. The Fischer esterification is a straightforward and widely used method for this purpose, employing an excess of the alcohol (ethanol) as both reactant and solvent, with a catalytic amount of a strong acid like sulfuric acid.[5][6] The subsequent reaction of the ester with hydrazine hydrate is a nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the ethoxy group to form the stable carbohydrazide.

Experimental Workflow for Stage 2

Experimental_Workflow_Stage_2 cluster_0 Esterification cluster_1 Hydrazinolysis start Dissolve Carboxylic Acid in Ethanol add_h2so4 Add catalytic H₂SO₄ start->add_h2so4 reflux_ester Reflux for 8-12 hours add_h2so4->reflux_ester cool_ester Cool and neutralize with NaHCO₃ reflux_ester->cool_ester extract_ester Extract with Ethyl Acetate cool_ester->extract_ester dry_purify_ester Dry and purify the ester extract_ester->dry_purify_ester dissolve_ester Dissolve Ester in Ethanol dry_purify_ester->dissolve_ester add_hydrazine Add Hydrazine Hydrate dissolve_ester->add_hydrazine reflux_hydrazide Reflux for 6-8 hours add_hydrazine->reflux_hydrazide cool_precipitate Cool to precipitate the product reflux_hydrazide->cool_precipitate filter_wash Filter and wash with cold ethanol cool_precipitate->filter_wash dry_product Dry the final product filter_wash->dry_product

Sources

Application

Step-by-step guide to molecular docking of quinoline ligands

Topic: Step-by-Step Guide to Molecular Docking of Quinoline Ligands Audience: Researchers, scientists, and drug development professionals. Introduction: The Significance of Quinoline Ligands and Molecular Docking Quinoli...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Step-by-Step Guide to Molecular Docking of Quinoline Ligands

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Quinoline Ligands and Molecular Docking

Quinoline and its derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antimalarial, anti-HIV, and antibacterial properties.[1][2][3] The versatility of the quinoline scaffold makes it a privileged structure in drug discovery. Molecular docking is a powerful computational technique that plays a crucial role in the rational design of novel quinoline-based therapeutic agents.[3][4] It predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a protein, providing valuable insights into the molecular interactions driving this recognition process. This guide offers a detailed, step-by-step protocol for performing molecular docking studies of quinoline ligands, from initial setup to the analysis of results, with a focus on the underlying scientific principles and practical considerations.

Theoretical Principles of Molecular Docking

Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecule (protein) to predict the binding mode and affinity. The process involves two key components: a search algorithm and a scoring function.

  • Search Algorithm: This component explores the conformational space of the ligand within the protein's binding site, generating a variety of possible binding poses.

  • Scoring Function: A mathematical model that estimates the binding free energy for each pose.[5] A more negative docking score generally indicates a higher predicted binding affinity.[6] Scoring functions can be broadly categorized into three types: force-field-based, empirical, and knowledge-based.[7]

A Visual Overview of the Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (Quinoline Derivative) Grid_Box Grid Box Definition (Active Site) Ligand_Prep->Grid_Box Input Protein_Prep Protein Preparation (Target Receptor) Protein_Prep->Grid_Box Input Docking_Run Run Docking Simulation (e.g., AutoDock Vina) Grid_Box->Docking_Run Parameters Results Analyze Docking Results (Binding Poses & Scores) Docking_Run->Results Output Validation Protocol Validation (Re-docking) Results->Validation Verify Visualization Visualization (PyMOL) Results->Visualization Visualize

Caption: A flowchart illustrating the key stages of a molecular docking experiment.

Step-by-Step Experimental Protocol for Docking Quinoline Ligands

This protocol uses AutoDock Vina, a widely used open-source docking program, as the primary example. However, the principles are transferable to other docking software.

Part 1: Ligand Preparation

The goal of ligand preparation is to generate a 3D structure of the quinoline derivative with the correct stereochemistry, atom types, and partial charges.

  • 2D Structure Drawing: Draw the 2D structure of the quinoline ligand using a chemical drawing software like ChemDraw.

  • 3D Conversion and Energy Minimization: Convert the 2D structure to a 3D conformation. This can be done using software like ChemDraw 3D or Avogadro. Subsequently, perform energy minimization to obtain a low-energy, stable conformation. This step is crucial as it removes any steric strain from the initial 3D structure.

  • File Format Conversion: Save the 3D structure in a suitable format, such as .mol2 or .pdb. For use with AutoDock Tools, the ligand file will need to be converted to the .pdbqt format, which includes partial charges and atom type information.[8] Open Babel is a useful tool for these conversions.[9]

  • Assigning Charges and Torsion Angles: Use AutoDock Tools to add Gasteiger charges and define the rotatable bonds of the quinoline ligand.[9] The aromatic nature of the quinoline ring system should be correctly recognized by the software.

Part 2: Protein Preparation

Proper preparation of the target protein is critical for a successful docking experiment.

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Clean the Protein Structure: Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding interaction.[10] This can be done using molecular visualization software like PyMOL or UCSF Chimera.[10][11]

  • Add Hydrogens and Charges: Add polar hydrogens to the protein structure, as these are often not resolved in X-ray crystal structures.[12] Assign partial charges to the protein atoms (e.g., Kollman charges in AutoDock Tools).[13]

  • Save in PDBQT Format: Save the prepared protein structure in the .pdbqt format for use with AutoDock Vina.[13]

Part 3: Grid Box Definition

The grid box defines the search space for the docking simulation, encompassing the active site of the protein.

  • Identify the Binding Site: The binding site can be identified from the position of a co-crystallized ligand in the PDB structure or through literature information.

  • Define Grid Box Dimensions: In AutoDock Tools, define the center and dimensions of the grid box to cover the entire binding pocket.[8] The size of the grid box should be large enough to accommodate the quinoline ligand and allow for its free rotation and translation.[8]

Part 4: Running the Docking Simulation

With the prepared ligand, protein, and grid box, the docking simulation can now be executed.

  • Create Configuration File: Prepare a configuration file (e.g., conf.txt) that specifies the paths to the prepared ligand and protein files, the grid box parameters, and other docking settings.[14]

  • Run AutoDock Vina: Execute AutoDock Vina from the command line, providing the configuration file as input.[14] Vina will then perform the docking simulation, generating a set of predicted binding poses for the quinoline ligand, ranked by their docking scores.[14]

Analysis and Interpretation of Docking Results

The output of a docking simulation provides a wealth of information that needs to be carefully analyzed.

  • Binding Affinity (Docking Score): The docking score is an estimate of the binding free energy, with more negative values indicating a stronger predicted interaction.[6]

  • Binding Pose: The predicted 3D orientation of the quinoline ligand within the protein's active site. The pose with the lowest docking score is generally considered the most likely binding mode.

  • Molecular Interactions: Visualize the docked complex using software like PyMOL or Discovery Studio to identify key interactions between the quinoline ligand and the protein residues.[15][16] For quinoline derivatives, pay close attention to:

    • Hydrogen Bonds: These are strong, directional interactions that are crucial for binding affinity and specificity.

    • Hydrophobic Interactions: Interactions between the nonpolar regions of the ligand and protein.

    • Pi-Pi Stacking: The aromatic quinoline ring can form favorable pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.[17][18]

Ligand_Interactions cluster_protein Protein Binding Site Quinoline Quinoline Ligand Aromatic_Residue Aromatic Residue (e.g., Phe, Tyr, Trp) Quinoline->Aromatic_Residue π-π Stacking H_Bond_Donor H-Bond Donor/Acceptor (e.g., Ser, Thr, Asn, Gln) Quinoline->H_Bond_Donor Hydrogen Bond Hydrophobic_Residue Hydrophobic Residue (e.g., Val, Leu, Ile) Quinoline->Hydrophobic_Residue Hydrophobic Interaction

Caption: Key molecular interactions of a quinoline ligand in a protein binding site.

Protocol Validation: The Self-Validating System

To ensure the reliability of the docking protocol, it is essential to perform a validation step.

  • Re-docking: If the crystal structure of the target protein contains a co-crystallized ligand, a common validation method is to re-dock this native ligand into the binding site.[19] The docking protocol is considered valid if it can reproduce the experimental binding pose with a root mean square deviation (RMSD) of less than 2.0 Å.[2][19]

Data Presentation: Docking Studies of Quinoline Derivatives

The following table summarizes the results from several molecular docking studies of quinoline derivatives against various protein targets.

Quinoline DerivativeTarget ProteinPDB IDDocking SoftwareDocking Score (kcal/mol)Reference
Pyrimidine-containing quinoline derivative (Cmpd 4)HIV Reverse Transcriptase4I2PSchrödinger Glide-10.67[20]
Pyrimidine-containing quinoline derivative (Cmpd 5)HIV Reverse Transcriptase4I2PSchrödinger Glide-10.38[20]
Quinoline-thiadiazole derivativeCyclooxygenase-1 (COX-1)---8.56 to -5.87[21]
Elvitegravir (Standard)HIV Reverse Transcriptase4I2PSchrödinger Glide-8.57[20]
Rilpivirine (Standard)HIV Reverse Transcriptase4I2PSchrödinger Glide-8.56[20]

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Poor Docking Scores or Unrealistic Poses Incorrect ligand or protein preparation (e.g., missing hydrogens, incorrect charges).Carefully review the preparation steps. Ensure all hydrogens are added correctly and appropriate charges are assigned.
Inappropriate grid box size or placement.Verify that the grid box is centered on the active site and is large enough to accommodate the ligand.
Failure to Reproduce Crystal Pose (High RMSD) The scoring function may not be suitable for the specific protein-ligand system.Try a different docking program with a different scoring function. Consider using a consensus scoring approach.
The protein may undergo significant conformational changes upon ligand binding.If flexibility is suspected, consider using induced-fit docking or molecular dynamics simulations to account for protein flexibility.[19]

Conclusion

Molecular docking is an indispensable tool in the modern drug discovery pipeline for quinoline-based compounds. By following a systematic and validated protocol, researchers can gain valuable insights into the binding mechanisms of these versatile ligands, guiding the design and optimization of new therapeutic agents. This guide provides a comprehensive framework for conducting reliable and reproducible molecular docking studies of quinoline derivatives.

References

  • Bhardwaj, N., Choudhary, D., Pathania, A., Baranwal, S., & Kumar, P. (2021). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Molecules, 26(15), 4475. [Link]

  • Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. (2021). ResearchGate. [Link]

  • Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs. (2023). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. (2023). Research Journal of Pharmacy and Technology. [Link]

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). MDPI. [Link]

  • The stacking π-π interaction of pairs of the quinoline rings. (n.d.). ResearchGate. [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2023). National Institutes of Health. [Link]

  • Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a. (2023). National Institutes of Health. [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2023). MDPI. [Link]

  • Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. (2021). MDPI. [Link]

  • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. (2024). YouTube. [Link]

  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). Scripps Research. [Link]

  • A view of intermolecular π - π stacking interactions between the... (n.d.). ResearchGate. [Link]

  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. (2022). Sciforum. [Link]

  • Preparing the protein and ligand for docking. (n.d.). ScotChem. [Link]

  • Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. (2025). ResearchGate. [Link]

  • Tutorial: Molecular Visualization of Protein-Drug Interactions. (n.d.). UCSB. [Link]

  • Scoring Functions for Prediction of Protein-Ligand Interactions. (n.d.). ResearchGate. [Link]

  • Basic docking. (n.d.). AutoDock Vina Documentation. [Link]

  • 3D-QSAR and Molecular Docking Studies of Quinoline based Pyrrole Derivatives by Crystal Structure of HIV-1 Reverse Transcriptase in Complex with N1-Butyl Pyrimidinedione Non-Nucleoside Inhibitor (PDB: 3LN1). (2025). Journal of Chemical Health Risks. [Link]

  • Assessing Scoring Functions for Protein-Ligand Interactions. (n.d.). ResearchGate. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube. [Link]

  • How can PyMOL be exploited for seeing ligand-protein interactions? (2014). ResearchGate. [Link]

  • Scoring Functions for Protein-Ligand Binding Affinity Prediction Using Structure-based Deep Learning: A Review. (2022). Frontiers in Chemistry. [Link]

  • (PDF) Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. (2021). ResearchGate. [Link]

    • Preparing the protein and ligand for docking. (n.d.). ScotChem. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]

  • PyMOL tutorial: Generate ligand interaction images. (n.d.). University of Hamburg. [Link]

  • Machine-learning scoring functions to improve structure-based binding affinity prediction and virtual screening. (2015). WIREs Computational Molecular Science. [Link]

  • Session 4: Introduction to in silico docking. (n.d.). University of Oxford. [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). PLOS Computational Biology. [Link]

  • [PyMOL] Visualization of the protein-ligand interactions. (n.d.). SourceForge. [Link]

  • Tutorial: Molecular Visualization of Protein-Drug Interactions. (n.d.). UC Santa Barbara. [Link]

  • Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids. (2024). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Challenges, Applications, and Recent Advances of Protein-Ligand Docking in Structure-Based Drug Design. (2021). MDPI. [Link]

Sources

Method

Minimum Inhibitory Concentration (MIC) determination for carbohydrazide derivatives.

Application Note & Protocol Topic: Minimum Inhibitory Concentration (MIC) Determination for Carbohydrazide Derivatives Audience: Researchers, scientists, and drug development professionals. Introduction: Unveiling the An...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Minimum Inhibitory Concentration (MIC) Determination for Carbohydrazide Derivatives Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Antimicrobial Potential of Carbohydrazide Derivatives

The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Carbohydrazide derivatives have emerged as a promising class of compounds, with studies indicating a wide spectrum of biological activities, including potential antibacterial efficacy.[1][2] The foundational step in evaluating any new potential antimicrobial is to quantify its potency. The Minimum Inhibitory Concentration (MIC) is the cornerstone metric for this purpose, defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3][4][5]

This application note provides a comprehensive, experience-driven guide to determining the MIC of novel carbohydrazide derivatives. We will focus on the broth microdilution method, a high-throughput and standardized technique widely adopted in drug discovery.[6][7][8] Beyond a simple recitation of steps, this document elucidates the scientific rationale behind the protocol, emphasizes the integration of self-validating quality control systems, and addresses specific challenges pertinent to novel compound screening.

Scientific Principles: The Causality Behind the Method

An MIC value is not an absolute constant but is highly dependent on standardized test conditions.[5] Understanding the "why" behind each parameter is critical for generating reproducible and meaningful data.

  • The Choice of Method: While agar dilution is considered a gold standard, broth microdilution in 96-well plates offers superior throughput, making it ideal for screening a library of new derivatives against multiple strains.[6][7][9][10] It provides a quantitative result (in µg/mL) that is essential for the early-stage evaluation of a compound's efficacy.[11]

  • Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the internationally recommended medium for susceptibility testing of most non-fastidious aerobic and facultatively anaerobic bacteria.[12] The concentration of divalent cations (Ca²⁺ and Mg²⁺) is crucial as it can significantly affect the activity of certain antimicrobial agents and the permeability of the bacterial outer membrane. Using a standardized, cation-adjusted medium is a critical step for inter-laboratory reproducibility.

  • Inoculum Density: The final concentration of bacteria in each well must be tightly controlled, with a global standard of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL.[5][12] An inoculum that is too low may lead to falsely low MICs, while an overly dense inoculum can overwhelm the compound, resulting in falsely high MICs. Standardization is achieved by adjusting the turbidity of a bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL, before a final dilution into the test wells.[8][13]

Experimental Workflow: Broth Microdilution Method

The following diagram outlines the complete workflow for the broth microdilution assay.

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_readout Phase 3: Incubation & Analysis Start Start: Isolate Colonies PrepCulture 1. Prepare Overnight Bacterial Culture Start->PrepCulture PrepCompound 2. Prepare Carbohydrazide Stock Solutions StdInoculum 3. Standardize Inoculum (0.5 McFarland) PrepCulture->StdInoculum Fresh Culture PrepPlate 4. Serial Dilution of Compound in 96-Well Plate PrepCompound->PrepPlate Highest Conc. Inoculate 5. Inoculate Plate with Standardized Bacteria StdInoculum->Inoculate Final Dilution to ~5x10^5 CFU/mL PrepPlate->Inoculate Plate Ready Incubate 6. Incubate Plate (35-37°C, 16-20h) Inoculate->Incubate ReadMIC 7. Read Results: Visual Inspection for Growth Incubate->ReadMIC End End: MIC Value Determined ReadMIC->End

Caption: Broth microdilution workflow for MIC determination.

Detailed Protocol: MIC Determination of Carbohydrazide Derivatives

This protocol is harmonized with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14][15][16]

Part 1: Reagent and Stock Solution Preparation
  • Compound Stock Solution (e.g., 1280 µg/mL):

    • Causality: Preparing a concentrated stock is essential for accurate serial dilutions and minimizes the volume of solvent added to the assay, which could otherwise inhibit bacterial growth.

    • Protocol: a. Accurately weigh the carbohydrazide derivative powder. b. Due to the potential for poor aqueous solubility of novel organic compounds, dissolve the powder in a minimal amount of sterile dimethyl sulfoxide (DMSO).[13][17] Carbohydrazide itself is water-soluble, but derivatives may vary significantly.[18][19] c. Once dissolved, bring the solution to the final desired stock concentration using sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB). d. Crucial Control: The final concentration of DMSO in the highest concentration test well should not exceed 1-2%, as higher concentrations can be toxic to bacteria. A solvent toxicity control must be included in the assay.

  • Bacterial Strains:

    • Select relevant pathogenic strains (e.g., Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli).

    • Quality Control (QC) Strains: Always include reference strains with known MIC values for a control antibiotic (e.g., ciprofloxacin). Recommended strains include E. coli ATCC 25922 and S. aureus ATCC 29213.[20][21]

Part 2: Inoculum Preparation
  • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or CAMHB.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding more bacteria or sterile saline. This is a critical standardization step.[8] The resulting suspension contains approximately 1.5 x 10⁸ CFU/mL.

  • Within 15 minutes of standardization, dilute this suspension into CAMHB to achieve the final target inoculum of 5 x 10⁵ CFU/mL. A common dilution is 1:150, but this should be validated for your specific laboratory conditions.

Part 3: 96-Well Plate Setup and Inoculation
  • Plate Layout: Design a plate map. A standard 96-well plate can test up to 8 compounds in 10 two-fold serial dilutions, with a growth control and a sterility control column.[17]

  • Media Dispensing: Add 50 µL of CAMHB to all wells of a sterile 96-well U-bottom microtiter plate.

  • Serial Dilution: a. Add 50 µL of the 2X final highest concentration of the carbohydrazide stock solution to the wells in Column 1. This brings the total volume to 100 µL. b. Using a multichannel pipette, transfer 50 µL from Column 1 to Column 2. Mix thoroughly by pipetting up and down. c. Repeat this two-fold serial dilution across the plate to Column 10. d. Discard the final 50 µL from Column 10.[22] Do not transfer to Column 11. e. Column 11 will serve as the growth control (no compound). f. Column 12 will serve as the sterility control (no compound, no bacteria).

  • Inoculation: a. Add 50 µL of the standardized bacterial inoculum (prepared in Part 2) to wells in Columns 1 through 11. Do not add bacteria to Column 12. b. The final volume in each test well is now 100 µL, and the final bacterial concentration is approximately 5 x 10⁵ CFU/mL.

Part 4: Incubation and Result Interpretation
  • Cover the plates with a lid or an adhesive seal to prevent evaporation.

  • Incubate at 35-37°C for 16-20 hours in ambient air.[6][7]

  • Reading the MIC: a. Place the plate on a dark, non-reflective surface. b. Check the control wells first:

    • Sterility Control (Column 12): Must be clear (no growth).
    • Growth Control (Column 11): Must show distinct turbidity (robust growth). c. If controls are valid, determine the MIC. The MIC is the lowest concentration of the carbohydrazide derivative that completely inhibits visible growth (i.e., the first clear well).[4]

Trustworthiness: A Self-Validating System

The integrity of your MIC results hinges on a robust quality control framework. This protocol is designed to be self-validating through the inclusion of critical controls.

  • Positive Control (Growth Control): Confirms that the bacteria are viable and the medium can support growth under the incubation conditions.

  • Negative Control (Sterility Control): Confirms the sterility of the medium and the aseptic technique used during plate setup.

  • Solvent Control: A growth control well containing the highest concentration of the solvent (e.g., DMSO) used in the assay. This ensures the solvent itself is not inhibiting bacterial growth.

  • Reference QC Strains: Testing a standard antibiotic against QC strains like E. coli ATCC 25922 provides the ultimate validation.[20][23] If the resulting MIC for the control antibiotic falls within the established acceptable range published by CLSI or EUCAST, it validates the entire testing system, including the medium, inoculum, incubation, and operator technique.[24]

QC_Logic cluster_validation Validation Checks TestResult MIC Result for Carbohydrazide Derivative GrowthControl Growth Control Turbid? TestResult->GrowthControl SterilityControl Sterility Control Clear? GrowthControl->SterilityControl Yes InvalidResult Result is Invalid (Troubleshoot Assay) GrowthControl->InvalidResult No QC_Strain QC Strain MIC In Range? SterilityControl->QC_Strain Yes SterilityControl->InvalidResult No ValidResult Result is Valid QC_Strain->ValidResult Yes QC_Strain->InvalidResult No

Caption: Logical flow for validating MIC assay results.

Data Presentation

MIC data should be presented clearly in a tabular format. This allows for easy comparison of the activity of different derivatives against a panel of microorganisms.

Compound IDS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (PAO1)Ciprofloxacin (QC)
Carbohydrazide-01 3264>128-
Carbohydrazide-02 81664-
Carbohydrazide-03 128>128>128-
Control 0.250.0080.5Test Value
Published QC Range *0.12 - 0.50.004 - 0.0160.25 - 1.0Acceptable Range

*Hypothetical values. Always refer to the latest CLSI M100 or EUCAST documents for current QC ranges.[15][25]

Challenges and Field-Proven Insights

  • Solubility: As mentioned, poor solubility is a common hurdle for novel organic compounds.[12][26] If a compound precipitates in the stock solution or in the wells, the true concentration in solution is unknown, rendering the MIC value inaccurate. Sonication or gentle warming may aid initial dissolution in DMSO, but visual inspection of the plate for precipitation before and after inoculation is critical.

  • Compound Color: If a carbohydrazide derivative is colored, it can interfere with visual reading of turbidity. In such cases, using a plate reader to measure optical density (OD) at 600 nm can provide a quantitative measure of growth. The MIC can be defined as the lowest concentration that inhibits ≥90% of growth compared to the growth control.

  • Trailing Endpoints: Some compound-organism combinations may show partial inhibition over a range of concentrations (trailing). This can make visual MIC determination subjective. Establishing a strict reading protocol (e.g., the concentration at which a distinct "button" of cells is no longer visible) is key to consistency.

Conclusion

Determining the MIC is a critical first step in the journey of a new antibacterial candidate. By employing the standardized broth microdilution method detailed here, researchers can generate reliable and reproducible data on the potency of novel carbohydrazide derivatives. The emphasis on the scientific rationale and an integrated, self-validating quality control system ensures that the data generated is trustworthy, forming a solid foundation for further preclinical development.

References

  • Agar dilution. (n.d.). In Wikipedia. Retrieved January 17, 2026. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • Aryal, S. (2023). Standard Quality Control Strains for Antibiogram. Microbiology Class. [Link]

  • Coyle, M. B. (2007). Agar Dilution Susceptibility Testing. In Antimicrobial Susceptibility Testing Protocols. Taylor & Francis. [Link]

  • Mercier, E., et al. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

  • Aryal, S. (2021). Quality Control Strains (standard strains) and their Uses. Microbe Online. [Link]

  • Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. PHE. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. [Link]

  • Kupiec, D., & Płaza, G. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • Kim, H. S., et al. (2019). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 39(1), 70–76. [Link]

  • Antimicrobial Resistance & Healthcare Associated Infections Reference Unit. (2023). Agar Dilution (MIC) Susceptibility Test Method. YouTube. [Link]

  • European Society of Clinical Microbiology and Infectious Diseases (ESCMID). (n.d.). EUCAST. [Link]

  • Kahlmeter, G., et al. (2015). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Journal of Clinical Microbiology, 53(8), 2536–2543. [Link]

  • Sim, W., et al. (2019). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Journal of Visualized Experiments, (146). [Link]

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  • Ramkumar, S. (2024). Challenges in Developing Drugs for Multi-Drug Resistant Organisms and How MIC Testing Can Help. Microbe Investigations. [Link]

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  • Various Authors. (2021). How i prepare stock and working solution of antibiotics for making antibiotic discs? ResearchGate. [Link]

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Application

Selecting cancer cell lines for screening quinoline-based compounds.

Application Note & Protocols Strategic Selection of Cancer Cell Lines for Efficacy Screening of Novel Quinoline-Based Compounds Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming th...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Strategic Selection of Cancer Cell Lines for Efficacy Screening of Novel Quinoline-Based Compounds

Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with potent anticancer activity.[1] These agents exhibit a remarkable diversity of mechanisms, from DNA damage and topoisomerase inhibition to the modulation of key signaling kinases.[2][3] This inherent mechanistic diversity presents a significant challenge for preclinical evaluation: the selection of an appropriate panel of cancer cell lines is paramount for accurately assessing a compound's efficacy and elucidating its mechanism of action (MoA). A poorly chosen cell line can lead to false negatives or misleading structure-activity relationships (SAR).[4][5] This guide provides a strategic framework and detailed protocols for researchers, scientists, and drug development professionals to rationally select and utilize cancer cell lines for the screening of novel quinoline-based compounds. We emphasize a hypothesis-driven approach, grounded in the compound's putative MoA, and provide practical, self-validating protocols for key in vitro assays.

The Mechanistic Landscape of Anticancer Quinolines

A rational cell line selection strategy begins with understanding the molecular targets of the compound class. Quinolines are versatile and can be chemically modified to interact with a wide array of biological targets.[6] Before initiating any screen, researchers should consider the design rationale of their compound series. Key mechanisms reported for quinoline-based anticancer agents include:

  • DNA Intercalation and Topoisomerase Inhibition: Many planar quinoline structures can intercalate between DNA base pairs, disrupting replication and transcription.[7] They are also well-known inhibitors of topoisomerase I and II, enzymes critical for resolving DNA topology during cell division.[2] This leads to catastrophic DNA strand breaks and the induction of apoptosis.

  • Kinase Inhibition: The quinoline ring is a common scaffold in ATP-competitive kinase inhibitors. Derivatives have been developed to target a wide range of kinases involved in oncogenic signaling, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptors (VEGFR), and Pim-1 kinase.[7][8]

  • Tubulin Polymerization Inhibition: Certain quinoline derivatives can bind to tubulin, disrupting microtubule dynamics.[2][8] This interference with the mitotic spindle apparatus leads to a cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Induction of Apoptosis and Cell Cycle Arrest: Regardless of the primary target, the ultimate downstream effect of most successful anticancer agents is the induction of programmed cell death (apoptosis) and/or the halting of cell proliferation (cell cycle arrest).[3][6]

  • Epigenetic Modulation: More recent studies have revealed that quinoline compounds can act as inhibitors and degraders of DNA methyltransferases (DNMTs), representing a novel approach to cancer therapy.[9]

A Strategic Framework for Cell Line Selection

The selection of cell lines should be a deliberate process that balances a hypothesis-driven approach with the potential for novel discovery. Each cell line is a unique biological system with a distinct genetic and phenotypic background that dictates its response to a given drug.[4]

Workflow for Rational Cell Line Selection

The following diagram illustrates a comprehensive workflow, from initial compound characterization to the selection of a validated cell line panel.

Cell Line Selection Workflow cluster_0 Phase 1: Initial Hypothesis & Characterization cluster_1 Phase 2: Cell Line Panel Design cluster_2 Phase 3: Quality Control & Validation cluster_3 Phase 4: Screening & Confirmation A Define Putative MoA of Quinoline Compound Series (e.g., Kinase Inhibitor, DNA Damager) B In Silico Analysis (Docking, Target Prediction) A->B C Literature Review for Similar Scaffolds A->C D Hypothesis-Driven Selection: Select lines based on target expression, mutations, or pathway dependency. (e.g., EGFR-mutant for EGFRi) B->D C->D F Incorporate Paired Lines: - Isogenic WT vs. Knockout - Drug-sensitive vs. Resistant D->F E Phenotypic Screen Selection: Select a broad, diverse panel to identify sensitive histologies. (e.g., NCI-60 like panel) E->F G Source Cell Lines from Reputable Biobank (e.g., ATCC, ECACC) F->G H Perform Cell Line Authentication (STR Profiling) G->H I Test for Mycoplasma Contamination H->I J Characterize Basal Growth Rate & Morphology I->J K Validated Cell Line Panel Ready for Screening J->K

Caption: A workflow for rational cancer cell line selection.

Step 1: Hypothesis-Driven (Target-Oriented) Selection

This is the preferred approach when the compound's design suggests a specific molecular target. The goal is to select cell lines where the target is not only present but also functionally important for cell survival.

  • Rationale: If your quinoline is designed to inhibit Pim-1 kinase, you should screen it against cell lines known to overexpress Pim-1, such as certain prostate cancer and leukemia lines.[7] A positive result in these lines, coupled with a lack of activity in Pim-1 low-expressing lines, provides strong evidence for on-target activity.

  • Resources: Utilize public databases like the Cancer Cell Line Encyclopedia (CCLE), COSMIC, and the NCI-60 database to query gene expression levels, mutation status, and protein expression across hundreds of cell lines.[5][10]

Step 2: Phenotypic Screening (Broad-Spectrum) Approach

If the MoA is unknown or the goal is to find novel applications, a broader screen is appropriate. This strategy, exemplified by the NCI-60 screen, uses a panel of genetically diverse cell lines from various cancer types.[11][12]

  • Rationale: Screening against a diverse panel can reveal unexpected sensitivities in certain cancer types, identify potential biomarkers of response, and provide a unique "fingerprint" of activity that can be compared to known drugs using tools like the NCI's COMPARE algorithm.[10]

  • Panel Design: A well-designed panel should include lines from at least 5-6 different tissue origins (e.g., breast, lung, colon, leukemia, melanoma) and represent different molecular subtypes within those tissues.

Step 3: Essential Quality Control and Validation

The trustworthiness of screening data is wholly dependent on the quality of the cell lines used.[13] Non-negotiable quality control steps include:

  • Cell Line Authentication: All cell lines must be authenticated at the start of a project and regularly thereafter. Misidentified or cross-contaminated cell lines are a leading cause of irreproducible data. STR (Short Tandem Repeat) profiling is the gold standard for authentication.

  • Mycoplasma Testing: Mycoplasma contamination is common and can profoundly alter cellular responses to drugs. Routine testing via PCR or fluorescent dye-based methods is critical.

  • Characterize Growth: Document the doubling time and morphology of your cell lines. A significant deviation from the expected growth rate can indicate a problem with the culture.

Recommended Cell Line Panels for Screening Quinolines

The following tables provide examples of cell line panels tailored to specific, common mechanisms of action for quinoline-based compounds. These are starting points and should be adapted based on the specific research hypothesis.

Table 1: Panel for Screening DNA Damage & Topoisomerase Inhibitors

Cell LineCancer TypeKey CharacteristicsRationale
HCT-116 Colon Carcinomap53 wild-type, mismatch repair deficient.Highly sensitive to DNA damaging agents; good model for apoptosis studies.
HT-29 Colon Carcinomap53 mutant.Classic cell line for comparing p53-dependent vs. independent drug effects.
A549 Lung Carcinomap53 wild-type, KRAS mutant.Widely used, robust, and well-characterized for DNA damage response.
U937 / HL-60 LeukemiaSuspension cell lines.Often used for topoisomerase inhibitor screening; sensitive to apoptosis induction.[9]
MCF-7 Breast Cancerp53 wild-type, ER positive.A workhorse cell line in cancer research, sensitive to DNA damaging agents.[6]

Table 2: Panel for Screening Kinase Inhibitors

Cell LineCancer TypeKey CharacteristicsRationale
A549 Lung CarcinomaEGFR wild-type, KRAS mutant.Good negative control for EGFR-targeted quinolines.
HCC827 Lung CarcinomaEGFR exon 19 deletion (sensitizing).Positive control for compounds targeting mutant EGFR.
K562 LeukemiaBCR-ABL translocation positive.Classic model for inhibitors of the BCR-ABL tyrosine kinase.[6]
PC-3 Prostate CancerPTEN null; high Akt activation.Model for compounds targeting the PI3K/Akt pathway.[6]
MDA-MB-231 Breast CancerTriple-negative, BRAF mutant.Aggressive cancer model with multiple activated kinase pathways.

Table 3: Panel for Investigating Drug Resistance

Cell Line PairCancer TypeMechanism of ResistanceRationale
A2780 / A2780cis OvarianCisplatin resistanceTo test if quinoline compounds can overcome platinum resistance.
MCF-7 / MCF-7/ADR BreastDoxorubicin resistance (MDR1/P-gp)To determine if compounds are substrates of multidrug resistance pumps.
Parental Line / CRISPR KO VariousGene-specific knockoutTo validate a specific target by comparing the response in a wild-type vs. knockout background.

Core Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the initial characterization of quinoline compounds.

Protocol 1: Cell Seeding and Compound Treatment for Viability Assays

This protocol describes the setup for a standard 96-well plate-based cytotoxicity screen.[14]

Materials:

  • Authenticated, mycoplasma-free cancer cell lines

  • Complete growth medium (e.g., DMEM/RPMI + 10% FBS)

  • Sterile 96-well flat-bottom tissue culture plates

  • Quinoline compounds dissolved in DMSO (10 mM stock)

  • Sterile PBS

  • Multichannel pipette

Procedure:

  • Harvest cells using trypsin (for adherent lines) or by centrifugation (for suspension lines). Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).

  • Dilute the cell suspension to the predetermined optimal seeding density in complete growth medium. Seeding density must be optimized for each cell line to ensure cells are in the exponential growth phase at the end of the assay (typically 5,000-20,000 cells/well).[14]

  • Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate. Leave the outermost perimeter wells filled with 100 µL of sterile PBS to minimize evaporation (the "evaporation barrier").

  • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Prepare serial dilutions of the quinoline compounds. First, create a 2X top concentration plate. For example, if the final desired top concentration is 100 µM, dilute the 10 mM stock to 200 µM in complete medium. Then perform serial dilutions in medium.

  • Carefully add 100 µL of the 2X compound dilutions to the corresponding wells of the cell plate. This will bring the total volume to 200 µL and dilute the compound to the final 1X concentration.

  • Include appropriate controls:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the compound dilutions (e.g., 0.1%). This represents 100% viability.

    • No-Cell Blank: Wells containing medium but no cells. This is for background subtraction.

  • Return the plate to the incubator for the desired exposure time (typically 48-72 hours).

Protocol 2: Sulforhodamine B (SRB) Cell Viability Assay

The SRB assay is a robust and sensitive method for measuring cell density based on the measurement of cellular protein content.

Materials:

  • Treated 96-well plates from Protocol 1

  • 10% (w/v) Trichloroacetic acid (TCA), cold

  • 0.4% (w/v) SRB in 1% acetic acid

  • 10 mM Tris base solution (pH 10.5)

  • Deionized water

Procedure:

  • After incubation, gently add 50 µL of cold 10% TCA to each well (final concentration 4%).

  • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Wash the plate 5 times with slow-running tap water. Remove excess water by inverting the plate and tapping firmly on a paper towel. Allow the plate to air dry completely.

  • Add 100 µL of 0.4% SRB solution to each well.

  • Incubate at room temperature for 30 minutes.

  • Quickly wash the plate 4 times with 1% acetic acid to remove unbound dye.

  • Allow the plate to air dry completely.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.

  • Read the absorbance at 510 nm on a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the no-cell blank wells from all other wells.

  • Calculate the percentage of cell growth using the formula: % Growth = [(Abs_test - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

  • Plot % Growth against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the GI₅₀ (concentration causing 50% growth inhibition).

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M) and the detection of apoptotic cells (sub-G1 peak).

Materials:

  • Cells treated with quinoline compounds in 6-well plates

  • Cold PBS

  • 70% Ethanol, ice-cold

  • PI/RNase Staining Buffer (e.g., from BD Biosciences or prepared in-house)

  • Flow cytometer

Procedure:

  • Treat cells in 6-well plates with the quinoline compound at 1X, 5X, and 10X the GI₅₀ concentration for 24 hours. Include a vehicle control.

  • Harvest both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Wash the cell pellet once with 1 mL of cold PBS and centrifuge again.

  • Resuspend the pellet in 200 µL of cold PBS. While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate at -20°C for at least 2 hours (can be stored for weeks).

  • Centrifuge the fixed cells and wash once with PBS.

  • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze on a flow cytometer, collecting at least 10,000 events per sample. A linear scale should be used for the PI fluorescence channel (FL2 or FL3).

Data Interpretation:

  • G1 Arrest: Accumulation of cells in the G1 peak.

  • S Phase Arrest: Accumulation of cells in the S phase.

  • G2/M Arrest: Accumulation of cells in the G2/M peak. This is characteristic of tubulin inhibitors.[8]

  • Sub-G1 Peak: An increase in the population of events to the left of the G1 peak, indicating apoptotic cells with fragmented DNA.

Visualizing Common MoAs with Cell Cycle Data

Cell Cycle Arrest Profiles cluster_0 Common Drug Mechanisms cluster_1 Resulting Cell Cycle Profile A DNA Damage (Topoisomerase Inh.) D Sub-G1 G1 S G2/M Increased S and/or G2/M Arrest A->D Causes replication stress F Sub-G1 G1 S G2/M Large Sub-G1 Peak A->F Can lead to apoptosis B Antimitotic Agent (Tubulin Inh.) E Sub-G1 G1 S G2/M Strong G2/M Arrest B->E Blocks mitosis C Apoptosis Induction C->F Directly triggers cell death

Caption: Correlation of drug MoA with cell cycle profiles.

Conclusion

The successful preclinical development of novel quinoline-based anticancer compounds is critically dependent on a well-designed screening strategy. By integrating knowledge of the compound's putative mechanism with a rational, hypothesis-driven approach to cell line selection, researchers can significantly enhance the quality and clinical relevance of their findings. The use of authenticated, well-characterized cell lines is non-negotiable for ensuring data integrity and reproducibility. The protocols provided herein offer a robust starting point for assessing compound viability and gaining initial mechanistic insights, paving the way for more advanced preclinical studies.

References

  • Kaur, R., & Kishore, D. (2014). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Association of Arab Universities for Basic and Applied Sciences. [Link]

  • Ali, A., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Abbas, A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. [Link]

  • Singh, P., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. [Link]

  • Lone, S. A., et al. (2024). Review on recent development of quinoline for anticancer activities. ResearchGate. [Link]

  • Vaidya, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. [Link]

  • Valdez-Serna, M. J., et al. (2023). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. MDPI. [Link]

  • Ruiz-Moreno, C., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Li, H. T., & Zhu, X. (2021). Quinoline-based Compounds with Potential Activity against Drug-resistant Cancers. Current Topics in Medicinal Chemistry. [Link]

  • Bitesize Bio. (2022). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]

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Method

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of Quinoline Hydrazides

Audience: Researchers, Scientists, and Drug Development Professionals Introduction Quinoline hydrazides are a significant class of heterocyclic compounds built upon a quinoline scaffold linked to a hydrazone moiety. This...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction Quinoline hydrazides are a significant class of heterocyclic compounds built upon a quinoline scaffold linked to a hydrazone moiety. This structural combination often imparts potent biological activities, making them valuable leads in drug discovery for developing anticancer, antimicrobial, and anticonvulsant agents.[1][2] The precise structural elucidation and physicochemical characterization of these molecules are paramount for establishing structure-activity relationships (SAR), ensuring purity, and meeting regulatory standards in pharmaceutical development.

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of quinoline hydrazides. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating. The workflow emphasizes an orthogonal approach, where data from multiple independent techniques are integrated to build a complete and unambiguous profile of the molecule.

Primary Structural Elucidation

The initial and most critical phase of characterization is the unambiguous determination of the chemical structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a comprehensive picture of the molecular framework, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework. For quinoline hydrazides, ¹H and ¹³C NMR are essential for confirming the presence and substitution pattern of the quinoline ring and verifying the formation of the hydrazone linkage.

Causality: The choice of solvent (e.g., DMSO-d₆) is critical. Its ability to dissolve a wide range of organic compounds and its hydrogen-bonding capacity can help in observing exchangeable protons like the N-H of the hydrazone group, which often appears as a broad singlet at a downfield chemical shift (δ 11-12 ppm).[3][4]

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the quinoline hydrazide sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Ensure complete dissolution.

  • Instrument Setup:

    • Use a 300 MHz or higher field strength NMR spectrometer.[4]

    • Acquire a standard ¹H NMR spectrum. Typical acquisition parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64 scans.

    • Acquire a standard ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is typically required.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO-d₆ at δ 39.52 ppm).

Data Interpretation

The spectra should be analyzed for key characteristic signals that confirm the structure of quinoline hydrazides.[3][4][5][6][7]

Functional Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
Quinoline Ring Protons7.60 - 9.00110 - 150Complex multiplet patterns characteristic of the substitution pattern.[3][8]
Hydrazone N-H11.35 - 12.16N/ABroad singlet, exchangeable with D₂O.[4]
Azomethine (-CH=N-)8.31 - 9.43140 - 147Sharp singlet, confirming hydrazone formation.[3][4]
Amide Carbonyl (C=O)N/A163 - 169Signal in the ¹³C spectrum from the hydrazide moiety.[4]
Phenolic -OH (if present)12.09 - 12.16N/ABroad singlet, downfield.[4]
Mass Spectrometry (MS)

Expertise & Experience: MS is indispensable for determining the molecular weight of the synthesized compound and providing structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for these compounds, typically yielding the protonated molecular ion [M+H]⁺.[5][9]

Causality: High-Resolution Mass Spectrometry (HRMS) is preferred as it provides a highly accurate mass measurement (typically with errors <5 mDa), which allows for the unambiguous determination of the elemental formula.[10][11] Fragmentation patterns (MS/MS) can confirm the presence of the quinoline core through characteristic losses, such as hydrogen cyanide (HCN).[9]

Protocol: ESI-HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup:

    • Use an ESI source coupled with a high-resolution mass analyzer (e.g., TOF, Orbitrap).

    • Infuse the sample solution directly or via an LC system.

    • Acquire data in positive ion mode to observe the [M+H]⁺ ion.

    • Set the mass range to scan well beyond the expected molecular weight.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion in the full scan spectrum.

    • Compare the observed accurate mass with the theoretical mass calculated for the expected elemental formula. The mass error should be within ±5 ppm.

    • If performing tandem MS (MS/MS), select the [M+H]⁺ ion as the precursor and analyze the resulting product ion spectrum for characteristic fragments.[10][11]

Expected Fragmentation The fragmentation of the quinoline ring often involves the loss of neutral molecules like HCN (27 Da) or CO (28 Da), providing confirmatory evidence for the core structure.[9][12]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule. For quinoline hydrazides, it provides direct evidence of the hydrazone linkage and the quinoline ring system.

Causality: The presence of characteristic absorption bands for the N-H (amide), C=O (amide), and C=N (imine) groups provides strong, direct confirmation that the condensation reaction to form the hydrazone was successful.[4][13]

Protocol: FTIR Analysis (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid powder sample directly onto the ATR crystal. No special preparation is needed.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum, typically by co-adding 16-32 scans in the range of 4000-400 cm⁻¹.

  • Data Analysis: Process the spectrum to identify characteristic absorption bands.

Characteristic FTIR Absorption Bands

Functional Group Vibrational Mode Frequency Range (cm⁻¹) Reference
N-H (Amide)Stretching3190 - 3330[4][13]
C=O (Amide I)Stretching1628 - 1662[4]
C=N (Imine)Stretching1625 - 1630[4]
Aromatic C-HStretching~3050[14]
Aromatic C=CStretching1400 - 1600[15]

Purity Assessment and Quantitative Analysis

Once the structure is confirmed, assessing the purity of the compound is crucial. Chromatographic and spectrophotometric methods are the primary tools for this purpose.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reversed-phase HPLC (RP-HPLC) is the method of choice for determining the purity of quinoline hydrazides and for quantitative analysis in various matrices. The method's high resolution allows for the separation of the main compound from starting materials, by-products, and degradation products.

Causality: The selection of a C18 column and a mobile phase consisting of an organic modifier (like acetonitrile or methanol) and an aqueous buffer is based on the moderate polarity of quinoline hydrazides. The buffer (e.g., phosphate buffer at pH 4.0) helps to maintain a consistent ionization state of the molecule, leading to sharp, symmetrical peaks and reproducible retention times.[16] UV detection is ideal due to the strong chromophore of the quinoline system.[17]

Protocol: RP-HPLC Purity Analysis

  • System Preparation:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[16]

    • Mobile Phase: A mixture of acetonitrile, methanol, and a suitable buffer (e.g., 10 mM phosphate buffer, pH 4.0) in an isocratic or gradient elution mode. A typical starting ratio could be 60:10:30 (Acetonitrile:Methanol:Buffer).[16]

    • Flow Rate: 1.0 mL/min.[18]

    • Column Temperature: 25-30 °C.[16]

    • Detector: UV-Vis or Diode Array Detector (DAD) set at the λmax of the compound (determined by UV-Vis spectroscopy, often in the 270-350 nm range).[16][17]

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute to a working concentration of ~50-100 µg/mL.

  • Analysis: Inject 10-20 µL of the sample solution.[16] Record the chromatogram for a sufficient duration to ensure all components have eluted.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy is a simple, rapid technique used to determine the wavelength of maximum absorbance (λmax) and to conduct quantitative analysis based on the Beer-Lambert law. It is also valuable for stability studies.[3]

Causality: The extended π-conjugated system of the quinoline hydrazide structure results in strong absorption in the UV-Vis region. The λmax is sensitive to the solvent environment, so consistency in solvent choice is critical for reproducible quantitative work.[19][20]

Protocol: Determination of λmax and Stability

  • Sample Preparation: Prepare a dilute solution of the quinoline hydrazide (e.g., 1 x 10⁻⁵ M) in a UV-grade solvent (e.g., methanol, ethanol).[19]

  • λmax Determination:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use the pure solvent as a blank.

    • Scan the sample solution over a range (e.g., 200-500 nm) to identify the wavelength(s) of maximum absorbance. This λmax value should be used for HPLC detection.[21]

  • Stability Study (Example):

    • Prepare a solution of the compound in a relevant buffer or solvent system.

    • Record the UV-Vis spectrum at time zero.

    • Store the solution under defined conditions (e.g., room temperature, protected from light).

    • Record the spectra at specified time intervals (e.g., 24 h, 48 h). A stable compound will show no significant change in its λmax or absorbance profile over time.[3]

Physicochemical Characterization

Understanding the thermal properties of a compound is critical for formulation development and determining its stability during storage and processing.

Thermal Analysis (TGA/DSC)

Expertise & Experience: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide complementary information about the thermal behavior of a material.[22][23] DSC is used to determine the melting point (Tm) and other thermal transitions, while TGA measures changes in mass as a function of temperature, indicating thermal stability and decomposition points.[24][25]

Causality: A sharp endothermic peak in the DSC thermogram is characteristic of the melting of a pure crystalline solid. The onset temperature of this peak is taken as the melting point. The TGA curve reveals the temperature at which the compound begins to decompose, a critical parameter for assessing its thermal stability.[24][26]

Protocol: TGA/DSC Analysis

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate TGA or DSC pan (e.g., aluminum).[24]

  • Instrument Setup (DSC):

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample under a nitrogen atmosphere at a constant rate, typically 10 °C/min.[24]

  • Instrument Setup (TGA):

    • Place the sample pan into the TGA furnace.

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) up to a high temperature (e.g., 800 °C).[24]

  • Data Analysis:

    • DSC: Analyze the thermogram to determine the onset and peak temperature of the endothermic melting event.

    • TGA: Analyze the TGA curve to determine the onset temperature of decomposition (T_onset), which is a key indicator of thermal stability.

Analytical Method Validation Framework

Trustworthiness: For any analytical method intended for quality control or regulatory submission, validation is mandatory to ensure it is fit for its intended purpose. The protocols should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[27]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products. This is typically demonstrated by analyzing spiked samples or by using a DAD detector in HPLC to check for peak purity.[28][29]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[28]

  • Accuracy: The closeness of the test results to the true value, often determined by recovery studies on spiked samples.[28]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[30]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).[31]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[30]

Integrated Characterization Workflow

An effective characterization strategy integrates these techniques in a logical sequence. The results from one technique inform the next, building a comprehensive and self-validating data package for the quinoline hydrazide.

G cluster_0 Start: Synthesis & Purification cluster_1 Primary Structural Elucidation cluster_2 Purity & Quantitative Analysis cluster_3 Physicochemical Properties cluster_4 Final Validation & Reporting Synthesis Synthesized Quinoline Hydrazide NMR NMR (¹H, ¹³C) - Confirm C-H Framework - Verify Hydrazone Linkage Synthesis->NMR Is Structure Correct? MS HRMS - Determine Molecular Weight - Confirm Elemental Formula Synthesis->MS Is Structure Correct? IR FTIR - Identify Key Functional Groups (N-H, C=O, C=N) Synthesis->IR Is Structure Correct? HPLC RP-HPLC - Assess Purity (% Area) - Quantitative Analysis NMR->HPLC MS->HPLC IR->HPLC UV UV-Vis Spectroscopy - Determine λmax - Stability Assessment UV->HPLC Provides λmax for detection Validation Method Validation (ICH Q2) - Specificity, Linearity, Accuracy - Precision, Robustness HPLC->Validation Thermal Thermal Analysis (TGA/DSC) - Determine Melting Point - Assess Thermal Stability Thermal->Validation Report Comprehensive Characterization Report Validation->Report

Caption: Integrated workflow for quinoline hydrazide characterization.

References

  • Benchchem. Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry.
  • MDPI. (2021). Terpenoid Hydrazones as Biomembrane Penetration Enhancers: FT-IR Spectroscopy and Fluorescence Probe Studies. Available from: [Link]

  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate.
  • Lu, Y., et al. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing. Available from: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • Lu, Y., et al. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing.
  • Khan, S. A., et al. (2013). Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. PubMed Central. Available from: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry. Available from: [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Available from: [Link]

  • MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Available from: [Link]

  • ResearchGate. (2020). Mass spectra analysis of quinoline alkaloids detected in Sauuda. Available from: [Link]

  • ResearchGate. UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and... Available from: [Link]

  • Oriental Journal of Chemistry. (2021). Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. Available from: [Link]

  • ResearchGate. Anticancer agents (a–f) containing quinoline hydrazone moieties. Available from: [Link]

  • MDPI. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Available from: [Link]

  • ResearchGate. FTIR spectra of the established hydrazone and its metal complexes. Available from: [Link]

  • MDPI. (2021). Quinoline-Based Hydrazone Derivative as a Biocide Chemosensor: Synthesis and Sensing Studies. Available from: [Link]

  • Al-Sabha, W. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC - NIH. Available from: [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Available from: [Link]

  • MDPI. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Available from: [Link]

  • ResearchGate. IR spectra of hydrazones I and complexes II–V. Available from: [Link]

  • ResearchGate. Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. Available from: [Link]

  • Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences. Available from: [Link]

  • ResearchGate. (2025). (PDF) Thermal Analysis in Structural Characterization of Hydrazone Ligands and Their Complexes. Available from: [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Available from: [Link]

  • Der Pharma Chemica. Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Available from: [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der. Available from: [Link]

  • ResearchGate. 1 H-NMR spectrum of compound II. Available from: [Link]

  • Lee, D. Y., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC - NIH. Available from: [Link]

  • Impactfactor.org. Synthesis, Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Available from: [Link]

  • Ashton, T. D., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. PMC - NIH. Available from: [Link]

  • Mettler Toledo. Simultaneous Thermal Analysis | TGA/DSC. Available from: [Link]

  • YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy. Available from: [Link]

  • Lab Manager. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Available from: [Link]

  • Georgieva, M., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. Available from: [Link]

  • ResearchGate. (2025). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Available from: [Link]

  • RASĀYAN Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Available from: [Link]

Sources

Application

Application of Quinoline Carbohydrazides in the Development of Novel Anti-HIV Agents: Application Notes and Protocols

For: Researchers, scientists, and drug development professionals in the field of virology and medicinal chemistry. Introduction: The Rationale for Quinoline Carbohydrazides as a Scaffold for Anti-HIV Agents The global fi...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of virology and medicinal chemistry.

Introduction: The Rationale for Quinoline Carbohydrazides as a Scaffold for Anti-HIV Agents

The global fight against Human Immunodeficiency Virus (HIV) necessitates the continuous development of novel antiretroviral agents to combat drug resistance and improve treatment regimens.[1] The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent anti-HIV properties.[1][2] This is exemplified by the FDA-approved integrase inhibitor, elvitegravir, a quinoline derivative that has become a cornerstone of modern antiretroviral therapy.[1][3] The carbohydrazide moiety, a versatile pharmacophore, has also been incorporated into various therapeutic agents, recognized for its ability to form key hydrogen bonds with biological targets. The strategic hybridization of the quinoline core with a carbohydrazide linker presents a compelling approach for the design of new anti-HIV agents, particularly targeting the essential viral enzyme, HIV integrase.[2][4][5]

HIV integrase is an attractive target for antiretroviral therapy as it has no functional homolog in human cells, which minimizes the potential for off-target toxicity.[4] This enzyme catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for establishing a persistent infection.[6] Quinoline carbohydrazide derivatives have been designed to chelate the divalent metal ions (Mg2+) in the active site of HIV integrase, thereby inhibiting its strand transfer activity.[7][8] This document provides a comprehensive guide for researchers, detailing the synthesis, biological evaluation, and mechanistic studies of quinoline carbohydrazides as potential anti-HIV agents.

I. Synthesis of Quinoline Carbohydrazide Derivatives

The synthesis of quinoline carbohydrazide derivatives typically follows a multi-step pathway, starting from readily available precursors. The general synthetic scheme involves the construction of the quinoline core, followed by the introduction of the carbohydrazide moiety and subsequent derivatization.

Protocol 1: Synthesis of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazides

This protocol outlines the synthesis of a series of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives, a class of compounds that has been investigated for its anti-HIV-1 and antibacterial activities.[2][9][10]

Step 1: Synthesis of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

  • In a round-bottom flask, dissolve isatoic anhydride in dimethylformamide (DMF).

  • Add diethyl malonate to the solution.

  • Heat the reaction mixture at 85°C for 5 hours.[9]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain the ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.

Step 2: Synthesis of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

  • Suspend the ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in a suitable solvent such as ethanol.

  • Add hydrazine hydrate to the suspension.

  • Reflux the mixture for an appropriate time, monitoring the reaction by TLC.[9]

  • Cool the reaction mixture, and collect the precipitated product by filtration.

  • Wash the product with cold ethanol and dry to yield the carbohydrazide intermediate.

Step 3: Synthesis of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazides

  • Dissolve the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide in a suitable solvent like glacial acetic acid or methanol with a catalytic amount of glacial acetic acid.[6][11]

  • Add an equimolar amount of the desired substituted benzaldehyde.

  • Reflux the reaction mixture for 4 hours.[6]

  • Allow the reaction to cool to room temperature.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol:DMF) to obtain the purified N'-arylidene derivative.[6]

II. Biological Evaluation of Quinoline Carbohydrazides

The biological evaluation of newly synthesized quinoline carbohydrazide derivatives is crucial to determine their potential as anti-HIV agents. This involves assessing their antiviral efficacy and their toxicity to host cells.

A. In Vitro Anti-HIV Activity Assays

1. HIV-1 Integrase Inhibition Assay

This assay quantitatively measures the ability of the synthesized compounds to inhibit the strand transfer activity of HIV-1 integrase. A common method is a non-radioactive ELISA-based assay.[5][12]

Protocol 2: HIV-1 Integrase Strand Transfer Inhibition Assay

Materials:

  • Streptavidin-coated 96-well plates

  • Double-stranded HIV-1 LTR U5 donor substrate (DS) DNA (biotin-labeled)

  • Recombinant HIV-1 integrase protein

  • Double-stranded target substrate (TS) DNA (with a 3'-end modification)

  • HRP-labeled antibody against the TS 3'-end modification

  • TMB substrate and stop solution

  • Wash buffer, reaction buffer, and blocking buffer

Procedure:

  • Plate Preparation:

    • Coat the streptavidin-coated 96-well plate with the biotin-labeled DS DNA solution and incubate for 30 minutes at 37°C.[2][5]

    • Wash the wells five times with wash buffer.[5]

    • Add blocking buffer to each well and incubate for 30 minutes at 37°C to prevent non-specific binding.[2][5]

    • Wash the wells three times with reaction buffer.[2][5]

  • Enzyme and Inhibitor Incubation:

    • Add the diluted recombinant HIV-1 integrase to the wells and incubate for 30 minutes at 37°C to allow the enzyme to bind to the DS DNA.[5]

    • Wash the wells three times with reaction buffer.[5]

    • Add serial dilutions of the quinoline carbohydrazide test compounds (and a positive control inhibitor like raltegravir) to the wells and incubate for 5 minutes at room temperature.[5]

  • Strand Transfer Reaction and Detection:

    • Add the TS DNA to each well to initiate the strand transfer reaction and incubate for 30 minutes at 37°C.[5]

    • Wash the wells five times with wash buffer to remove unbound reagents.[5]

    • Add the HRP-conjugated antibody solution and incubate for 30 minutes at 37°C.[5]

    • Wash the wells five times with wash buffer.[5]

    • Add TMB substrate and incubate for 10 minutes at room temperature.[5]

    • Add the stop solution and measure the absorbance at 450 nm using a microplate reader.[5]

Data Analysis:

The percentage of inhibition is calculated relative to the control wells (with enzyme but no inhibitor). The IC50 value (the concentration of the compound that inhibits 50% of the integrase activity) is then determined by plotting the percentage of inhibition against the compound concentration.

2. HIV-1 Reverse Transcriptase Inhibition Assay

While many quinoline carbohydrazides target integrase, it is also prudent to screen them against HIV-1 reverse transcriptase (RT), another key viral enzyme.

Protocol 3: Colorimetric HIV-1 Reverse Transcriptase Assay

This protocol is based on a non-radioactive colorimetric assay that measures the incorporation of digoxigenin- and biotin-labeled dUTP into a DNA strand.[1]

Materials:

  • Reaction buffer

  • Template/primer hybrid (e.g., poly(A) x oligo(dT)15)

  • Digoxigenin- and biotin-labeled dUTP

  • Recombinant HIV-1 RT

  • Streptavidin-coated microtiter plate

  • Anti-digoxigenin-peroxidase (POD) conjugate

  • ABTS substrate solution

  • Lysis buffer

Procedure:

  • Reverse Transcription Reaction:

    • In a reaction tube, combine the reaction buffer, template/primer, and the labeled dUTP mixture.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding the HIV-1 RT enzyme.

    • Incubate the reaction mixture for a specified time (e.g., 1-2 hours) at 37°C.[1]

  • Detection:

    • Transfer the reaction mixture to a streptavidin-coated microtiter plate.

    • Incubate to allow the biotin-labeled DNA to bind to the streptavidin.

    • Wash the plate to remove unbound components.

    • Add the anti-digoxigenin-POD conjugate and incubate.

    • Wash the plate again.

    • Add the ABTS substrate solution and incubate until a color change is observed.

    • Measure the absorbance at the appropriate wavelength.

Data Analysis:

The IC50 value is calculated by determining the concentration of the compound that causes a 50% reduction in the absorbance signal compared to the control without the inhibitor.

3. Cell-Based Anti-HIV Assay (Syncytia Formation)

This assay assesses the ability of the compounds to inhibit HIV-1-induced cell-to-cell fusion (syncytia formation), a hallmark of infection with certain HIV-1 strains.

Protocol 4: Syncytia Formation Assay

Materials:

  • CD4+ T-cell lines (e.g., MT-2, SupT1)[3]

  • Syncytium-inducing (SI) HIV-1 isolate[3]

  • Culture medium (e.g., RPMI 1640 with supplements)

  • Test compounds and control antiretroviral drug (e.g., AZT)

Procedure:

  • Cell Infection:

    • Infect a susceptible CD4+ T-cell line with an SI HIV-1 isolate at a specific multiplicity of infection (MOI).[3]

    • Incubate the cells for 2 hours at 37°C.[3]

  • Compound Treatment:

    • After infection, wash the cells and resuspend them in fresh culture medium containing serial dilutions of the test compounds.

    • Include a positive control (e.g., AZT) and a no-drug control.[3]

  • Incubation and Observation:

    • Culture the cells for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[3]

    • Observe the formation of syncytia (multinucleated giant cells) under a light microscope.

  • Quantification (Optional):

    • Syncytia can be quantified using methods like DNA staining with propidium iodide followed by flow cytometry to measure cell size, or by two-color cytoplasmic staining and fluorescence microscopy.[3]

Data Analysis:

The EC50 (50% effective concentration) is the concentration of the compound that inhibits syncytia formation by 50% compared to the untreated virus control.

B. Cytotoxicity Assay

It is essential to determine the toxicity of the compounds to the host cells to ensure that the observed antiviral activity is not due to a general cytotoxic effect. The MTT assay is a widely used colorimetric method for assessing cell viability.[4][7]

Protocol 5: MTT Cytotoxicity Assay

Principle:

This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[7]

Materials:

  • Human cell line (e.g., HeLa, MT-4, or the same cells used in the antiviral assay)

  • Culture medium

  • MTT solution (0.5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Add serial dilutions of the quinoline carbohydrazide compounds to the wells.

    • Include a "cell control" (no compound) and a "solvent control".

    • Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[7]

    • Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[7]

  • Formazan Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

    • Allow the plate to stand overnight in the incubator to ensure complete solubilization.[7]

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[7]

Data Analysis:

The cell viability is expressed as a percentage of the control (untreated cells). The CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.

III. Data Presentation and Interpretation

The results from the biological assays should be presented clearly to allow for a comprehensive evaluation of the compounds' potential.

Table 1: Representative Biological Activity Data for Quinoline Carbohydrazide Derivatives
Compound IDR-groupAnti-HIV Activity (EC50, µM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/EC50)
8b 4-fluorobenzoyl75> 500> 6.7
8c 3-fluorobenzoyl> 150> 500-
9a N-phenyl carboxamide> 150> 500-
Raltegravir -< 0.1> 100> 1000

Note: The data presented here is hypothetical and for illustrative purposes, based on trends observed in the literature.[4]

IV. Experimental Workflows and Signaling Pathways

Visualizing the experimental workflows and the targeted biological pathways is essential for understanding the research strategy.

Diagram 1: General Workflow for the Development of Quinoline Carbohydrazide Anti-HIV Agents

Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & SAR Start Starting Materials (e.g., Isatoic Anhydride) Synth_Core Quinoline Core Synthesis Start->Synth_Core Add_Hydrazide Carbohydrazide Formation Synth_Core->Add_Hydrazide Derivatization N'-Arylidene Derivatization Add_Hydrazide->Derivatization Purification Purification & Characterization (NMR, MS, etc.) Derivatization->Purification Anti_HIV Anti-HIV Assays (Integrase, RT, Syncytia) Purification->Anti_HIV Cytotoxicity Cytotoxicity Assay (MTT) Purification->Cytotoxicity Data_Analysis IC50, EC50, CC50 Calculation Anti_HIV->Data_Analysis Cytotoxicity->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A streamlined workflow for the synthesis and evaluation of quinoline carbohydrazide anti-HIV agents.

Diagram 2: Mechanism of Action of Quinoline Carbohydrazide HIV Integrase Inhibitors

MOA cluster_hiv HIV Replication Cycle cluster_inhibition Inhibition by Quinoline Carbohydrazide RT Reverse Transcription Integration Integration RT->Integration Replication Viral Replication Integration->Replication Block Inhibition of Strand Transfer Integration->Block Targeted Step QC Quinoline Carbohydrazide IN HIV Integrase Active Site (Mg2+) QC->IN Chelates Mg2+ ions IN->Block

Caption: Quinoline carbohydrazides inhibit HIV replication by targeting the integrase enzyme.

V. Conclusion and Future Directions

Quinoline carbohydrazides represent a promising class of compounds for the development of new anti-HIV agents, primarily acting as HIV integrase inhibitors. The protocols outlined in this guide provide a framework for the synthesis and comprehensive biological evaluation of these derivatives. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as exploring their efficacy against drug-resistant HIV strains. Further mechanistic studies, including X-ray crystallography of inhibitor-enzyme complexes, will be invaluable for the rational design of the next generation of quinoline-based antiretroviral drugs.

VI. References

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2021). Synthesis, Biological Evaluation, and Molecular Modeling Studies of New 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides as Potential Anti-HIV Agents. Pharmaceutical Chemistry Journal, 55(2), 143-152. [Link]

  • Zarghi, A., Hajimahdi, Z., & Zabihollahi, R. (2022). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Research in Pharmaceutical Sciences, 17(3), 269-281. [Link]

  • Zarghi, A., Hajimahdi, Z., & Zabihollahi, R. (2013). Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Drug Research, 63(6), 304-308. [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2021). Synthesis, Biological Evaluation, and Molecular Modeling Studies of New 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides as Potential Anti-HIV Agents. Brieflands. [Link]

  • Zarghi, A., Hajimahdi, Z., & Zabihollahi, R. (2013). Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Semantic Scholar. [Link]

  • Zarghi, A., Hajimahdi, Z., & Zabihollahi, R. (2013). Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Who we serve. [Link]

  • Roos, M. T., Johnson, E. P., & O'Brien, W. A. (1998). Fluorescence-Based Quantitative Methods for Detecting Human Immunodeficiency Virus Type 1-Induced Syncytia. Journal of Clinical Microbiology, 36(12), 3589–3595. [Link]

  • Zarghi, A., Hajimahdi, Z., & Zabihollahi, R. (2022). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives. Research in Pharmaceutical Sciences, 17(3), 269. [Link]

  • Zarghi, A., Hajimahdi, Z., & Zabihollahi, R. (2022). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Research in Pharmaceutical Sciences, 17(3), 269-281. [Link]

  • Liferiver Bio-Tech. (2012). HIV-1 Real Time RT-PCR Kit User Manual. [Link]

  • Li, R. C., et al. (2022). Identification and Optimization of a Novel HIV-1 Integrase Inhibitor. ACS Omega, 7(4), 3625-3636. [Link]

  • Li, R. C., et al. (2022). Identification and Optimization of a Novel HIV-1 Integrase Inhibitor. ACS Omega, 7(4), 3625-3636. [Link]

  • El-Shahat, M., et al. (2020). Synthesis of arylidene hydrazinylpyrido[2,3-d]pyrimidin-4-ones as potent anti-microbial. Journal of the Iranian Chemical Society, 17(10), 2617-2629. [Link]

  • Hwee, M. A., & De La Cruz, J. (2011). Synchronous infection of SIV and HIV in vitro for virology, immunology, and vaccine-related studies. *Journal of Visualized Experiments, (56), e3348. [Link]

  • Doitsh, G., et al. (2014). METHODS Preparation of HIV-1 virions To generate replication-competent viruses, pNL4-3, pNLENG1, or 89.6, proviral expression DN. CDC Stacks. [Link]

  • Montefiori, D. (2014). Protocol for Preparation of Cell Free Stocks of HIV-1 in PBMC. Duke University. [Link]

  • Al-Ghorbani, M., et al. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 27(19), 6529. [Link]

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Method

Application Notes &amp; Protocols: 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide as a Versatile Lead Compound in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to utilizing 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide as a promising lead compound. The quinoline...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide as a promising lead compound. The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide will detail the synthesis, proposed mechanisms of action, and robust protocols for screening the biological activities of this specific carbohydrazide derivative, empowering researchers to explore its therapeutic potential.

Section 1: Compound Overview and Rationale as a Lead Compound

The core structure, a quinoline ring, is a privileged scaffold in drug discovery due to its ability to be extensively modified to fine-tune its biological effects.[2][3] The title compound, 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide, features key substitutions that suggest significant therapeutic potential. The presence of chloro-substituents on both phenyl rings can enhance lipophilicity and potentially influence binding to target proteins. The carbohydrazide moiety at the 4-position is a critical functional group that can act as a versatile handle for molecular hybridization, allowing for the creation of diverse chemical libraries with a broad spectrum of biological activities.[4]

Studies on analogous compounds, such as 2-(4-bromophenyl)quinoline-4-carbohydrazide, have demonstrated potent antimicrobial activity by targeting microbial DNA gyrase.[5][6] Furthermore, other quinoline-4-carbohydrazide derivatives have shown significant anticancer activity, for instance, by inhibiting EGFR kinase.[7][8] These findings strongly support the rationale for investigating 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide as a lead compound for developing novel therapeutic agents.

Section 2: Synthesis Protocol

The synthesis of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide can be achieved through a multi-step process, adapted from established methods for similar quinoline derivatives.[4][5] The general synthetic route is outlined below.

Synthesis_Workflow cluster_0 Step 1: Pfitzinger Reaction cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis A 5-chloroisatin C 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid A->C KOH, Ethanol, Reflux B 4-chloroacetophenone B->C D Carboxylic Acid (from Step 1) E Ethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate D->E Ethanol, conc. H2SO4, Reflux F Ester (from Step 2) G 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide F->G Hydrazine hydrate, Ethanol, Reflux

Caption: Synthetic pathway for the target compound.

  • Step 1: Synthesis of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid.

    • In a round-bottom flask, dissolve 5-chloroisatin and 4-chloroacetophenone in ethanol.

    • Add a solution of potassium hydroxide and reflux the mixture. The Pfitzinger reaction will yield the corresponding quinoline-4-carboxylic acid.[4]

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and acidify with a suitable acid to precipitate the product.

    • Filter, wash with water, and dry the crude product. Recrystallize from an appropriate solvent to obtain the pure carboxylic acid.

  • Step 2: Synthesis of Ethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate.

    • Suspend the carboxylic acid from Step 1 in absolute ethanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture until the esterification is complete (monitored by TLC).[4]

    • Cool the reaction mixture and neutralize with a weak base.

    • Extract the ester with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Step 3: Synthesis of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide.

    • Dissolve the ester from Step 2 in ethanol.

    • Add hydrazine hydrate and reflux the mixture.[4]

    • Monitor the reaction by TLC. Upon completion, cool the mixture to allow the carbohydrazide product to crystallize.

    • Filter the solid, wash with cold ethanol, and dry to obtain the final product.

Section 3: Application in Antimicrobial Drug Discovery

The structural similarity to known DNA gyrase inhibitors suggests that 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide is a strong candidate for antimicrobial screening.[5][6]

DNA_Gyrase_Inhibition Lead_Compound 6-Chloro-2-(4-chlorophenyl) quinoline-4-carbohydrazide DNA_Gyrase Bacterial DNA Gyrase Lead_Compound->DNA_Gyrase Binds to DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Inhibits DNA_Replication DNA Replication & Repair DNA_Supercoiling->DNA_Replication Disrupts Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Proposed mechanism of antimicrobial action.

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the lead compound.

1. Minimum Inhibitory Concentration (MIC) Assay:

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[5]
  • Method: Employ the broth microdilution method in 96-well plates.[5]
  • Procedure:
  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
  • Perform serial two-fold dilutions of the compound in Mueller-Hinton broth in the wells of a microtiter plate.
  • Inoculate each well with a standardized bacterial suspension.
  • Include positive (bacteria only) and negative (broth only) controls.
  • Incubate the plates at 37°C for 18-24 hours.
  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]

2. Minimum Bactericidal Concentration (MBC) Assay:

  • Procedure:
  • Following the MIC determination, take an aliquot from the wells showing no visible growth.
  • Plate the aliquots onto nutrient agar plates.
  • Incubate the plates at 37°C for 24 hours.
  • The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability compared to the initial inoculum.[5]
Parameter Description Reference Compound
MIC Lowest concentration inhibiting visible growthCiprofloxacin[5]
MBC Lowest concentration killing ≥99.9% of bacteriaCiprofloxacin[5]

This assay directly assesses the inhibitory effect of the compound on the target enzyme.

  • Materials: Purified S. aureus DNA gyrase, relaxed plasmid DNA, ATP, and an appropriate assay buffer.

  • Procedure:

    • Incubate the relaxed plasmid DNA with DNA gyrase in the presence of various concentrations of the test compound and ATP.

    • Include a positive control (ciprofloxacin) and a negative control (no compound).[5][6]

    • Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.

    • Inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA compared to the negative control.

    • Quantify the band intensities to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).[5][6]

Section 4: Application in Anticancer Drug Discovery

Quinoline derivatives are known to target various signaling pathways dysregulated in cancer, such as the EGFR pathway.[2][7] The title compound is a candidate for screening as an anticancer agent.

EGFR_Inhibition Lead_Compound 6-Chloro-2-(4-chlorophenyl) quinoline-4-carbohydrazide EGFR Epidermal Growth Factor Receptor (EGFR) Lead_Compound->EGFR Inhibits Kinase Activity Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt/mTOR) EGFR->Downstream_Signaling Blocks Cancer_Hallmarks Proliferation, Survival, Angiogenesis Downstream_Signaling->Cancer_Hallmarks Suppresses Apoptosis Apoptosis Induction Cancer_Hallmarks->Apoptosis Promotes

Caption: Proposed mechanism of anticancer action.

This protocol uses the MTT assay to assess the cytotoxic effects of the compound on cancer cell lines.

  • Cell Lines: A panel of human cancer cell lines, such as MCF-7 (breast cancer), can be used.[7][8]

  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity as an indicator of cell viability.[1]

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7][8]

Parameter Description Reference Compound
IC₅₀ Concentration inhibiting 50% of cell growthDoxorubicin[7][8]

This biochemical assay measures the direct inhibitory effect of the compound on EGFR.

  • Method: Utilize a commercially available EGFR kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Incubate recombinant human EGFR with a specific substrate and ATP in the presence of varying concentrations of the test compound.

    • Include a known EGFR inhibitor (e.g., Lapatinib) as a positive control.[7][9]

    • After the kinase reaction, add a reagent to stop the reaction and deplete the remaining ATP.

    • Add a detection reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.

    • Measure the luminescence, which is proportional to the kinase activity.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.[7][9]

Section 5: Lead Optimization and Future Directions

The carbohydrazide moiety of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide is a key feature for lead optimization. It can be reacted with various aldehydes, ketones, or isocyanates to generate a library of derivatives.[5] This allows for a systematic exploration of the structure-activity relationship (SAR) to improve potency, selectivity, and pharmacokinetic properties.[10]

Future studies should focus on:

  • In vivo efficacy studies: Promising compounds should be evaluated in animal models of bacterial infection or cancer.

  • ADMET profiling: Assess the absorption, distribution, metabolism, excretion, and toxicity of the lead compound and its derivatives.[3]

  • Mechanism of action studies: Further elucidate the precise molecular targets and signaling pathways affected by these compounds.

By following these detailed protocols and strategic approaches, researchers can effectively harness the potential of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide as a valuable lead compound in the development of next-generation therapeutics.

References

  • Application Notes and Protocols for Cell-Based Screening of Quinoline Derivatives - Benchchem.
  • Screening the Biological Activity of Novel Quinoline Compounds: An In-depth Technical Guide - Benchchem.
  • Application Notes & Protocols: Experimental Design for Testing Quinoline-Based Drug Candidates - Benchchem.
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - NIH.
  • Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents.
  • 4-Quinoline and isoquinoline hydrazone derivatives. - ResearchGate.
  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - RSC Publishing - The Royal Society of Chemistry.
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors | ACS Omega.
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors | ACS Omega.
  • Structure-activity relationships study of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives as novel non-nucleoside anti-hepatitis B virus agents - PubMed.
  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - NIH.
  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - RSC Publishing.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of Quinoline Carbohydrazide Derivatives in DMSO

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with quinoline carbohydrazide derivatives in Dime...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with quinoline carbohydrazide derivatives in Dimethyl Sulfoxide (DMSO). Achieving complete solubilization is paramount for generating accurate and reproducible data in any experimental setting, from high-throughput screening to detailed mechanistic studies. This document provides in-depth, experience-driven answers to common questions and robust protocols to overcome these challenges.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental "what" and "why" behind the solubility issues you may be facing.

Q1: My quinoline carbohydrazide derivative won't dissolve in DMSO, even though DMSO is considered a "universal" solvent. Why is this happening?

A: While DMSO is an exceptionally powerful polar aprotic solvent capable of dissolving a vast range of molecules, its effectiveness is not absolute.[1][2] Several factors inherent to your specific quinoline carbohydrazide derivative can impede dissolution:

  • High Crystal Lattice Energy: The stability of a compound's crystal structure is a primary barrier to dissolution. Significant energy is required to break the strong intermolecular forces (like hydrogen bonds and π-stacking from the quinoline rings) holding the crystal together. If the energy released from the compound's interaction with DMSO is insufficient to overcome this lattice energy, the compound will remain insoluble.

  • Molecular Structure: Quinoline carbohydrazide derivatives possess a complex physicochemical profile. They have a large, rigid, and relatively nonpolar quinoline core combined with a highly polar carbohydrazide group capable of acting as both a hydrogen bond donor and acceptor. This bifunctional nature can lead to strong self-association in the solid state, making it difficult for DMSO molecules to effectively solvate individual molecules.

  • Solvent Purity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] Even small amounts of water contamination can drastically reduce the solubility of many heterocyclic compounds.[3] Water can form its own hydrogen-bonding networks, potentially interfering with the compound-DMSO interactions required for dissolution. Always use high-purity, anhydrous DMSO from a freshly opened or properly stored bottle.[4]

Q2: My compound dissolved perfectly in 100% DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. What went wrong?

A: This is a very common phenomenon known as "crashing out" or precipitation.[5] It occurs because you are moving the compound from a favorable organic solvent environment to a highly unfavorable aqueous one.

  • The Mechanism: In 100% DMSO, your compound is comfortably solvated by DMSO molecules. When this stock is diluted into an aqueous buffer, the DMSO disperses, and the compound is suddenly surrounded by water. Because many quinoline carbohydrazide derivatives are lipophilic, their self-association (compound-compound interaction) is much stronger than their interaction with water (compound-water interaction).[6] This thermodynamic instability forces the compound out of solution, causing it to precipitate or form a suspension.[6]

  • Critical Factor: The final concentration of DMSO in your assay is crucial. While high concentrations can interfere with biological assays, too low a concentration will fail to keep the compound in solution.[5][7] For most cell-based assays, a final DMSO concentration of <0.5% is recommended to avoid cellular toxicity.[8]

Q3: Is it safe to heat my sample to force it into solution?

A: Gentle heating can be an effective technique, but it must be approached with caution. Heating provides the energy needed to break the compound's crystal lattice, allowing the solvent to interact.

  • Benefits: It can significantly speed up the dissolution process for kinetically limited solubility.

  • Risks: Quinoline carbohydrazide derivatives, like many complex organic molecules, can be thermally labile. Excessive heat can lead to degradation, altering your compound and producing inaccurate experimental results.

  • Recommendation: If you choose to use heat, do so gently. A water bath set to 30-40°C is typically sufficient and poses a lower risk of degradation.[9] Avoid aggressive heating on a hot plate. Always visually inspect the solution for any color changes that might indicate decomposition.

Q4: I've heard sonication can help. How does it work and is it reliable?

A: Sonication, the application of high-frequency sound waves, is another useful physical method to aid dissolution.[10]

  • Principle of Action: Sonication agitates particles in solution through a process called acoustic cavitation.[11][12][13] This process breaks down aggregates and reduces the particle size of the solute, which increases the surface area available for interaction with the solvent.[11] This dramatically increases the rate of dissolution.[10]

  • Important Distinction: Sonication primarily affects the kinetics (speed) of dissolution, not necessarily the thermodynamic solubility limit.[14] In some cases, it can create a very fine suspension of sub-micron particles that appears to be a clear solution but is not truly dissolved.[14] These particles can lead to erroneous results in assays. It is a valuable tool but should be used in conjunction with other methods and careful observation.

Part 2: Troubleshooting Workflow and Experimental Protocols
Systematic Troubleshooting Workflow

This flowchart outlines a logical progression for addressing solubility issues.

G cluster_start cluster_primary Primary Dissolution in DMSO cluster_secondary Aqueous Dilution Issues ('Crashing Out') cluster_end start Start: Compound Insoluble in 100% DMSO at Target Conc. check_purity 1. Verify DMSO Quality (Anhydrous, High-Purity) start->check_purity vortex 2. Standard Protocol (Vortex, 5-10 min) check_purity->vortex sonicate 3. Apply Sonication (10-30 min) vortex->sonicate Still Insoluble? precip_check Compound Precipitates in Aqueous Buffer? vortex->precip_check Soluble heat 4. Apply Gentle Heat (37°C, 15 min) sonicate->heat Still Insoluble? sonicate->precip_check Soluble ph_adjust 5. Test pH Adjustment (Acidic/Basic DMSO) heat->ph_adjust Still Insoluble? heat->precip_check Soluble ph_adjust->precip_check Soluble fail Re-evaluate: Consider Alternative Solvent or Lower Stock Concentration ph_adjust->fail Still Insoluble? serial_dil 1. Use Serial Dilution (Stepwise in Buffer) precip_check->serial_dil Yes success Success: Compound Solubilized precip_check->success No dmso_opt 2. Optimize Final DMSO Conc. (e.g., 0.5% vs 0.1%) serial_dil->dmso_opt cosolvent 3. Add Excipients to Buffer (e.g., Tween-80, PEG400) dmso_opt->cosolvent cosolvent->success G cluster_dmso In 100% DMSO cluster_water In Aqueous Buffer Compound_DMSO Compound (Solvated) d1 d2 d3 d4 d5 d6 Precipitate Precipitate (Solid Aggregate) Compound_DMSO->Precipitate Rapid Dilution: DMSO disperses, water is a poor solvent

Caption: Solvation in DMSO vs. precipitation in aqueous buffer.

References
  • Envirostar. (2023, April 21).
  • Envirostar. (2023, May 11).
  • Envirostar. (2023, May 15).
  • Various Authors. (2012, October 2). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?
  • Academik. (2026, January 3).
  • Wikipedia. Dimethyl sulfoxide.
  • Various Authors. (2016, January 14). How do I make a stock solution of a substance in DMSO?
  • MedChemExpress. Compound Handling Instructions.
  • Various Authors. (2019, January 23). Sonication speeds up dissolution or actually increase solubility?
  • BenchChem. (2025). Technical Support Center: Troubleshooting Compound X Solubility.
  • A.I. Assistant. (2025, March 16). How do I make Dimethyl sulfoxide (DMSO)
  • Geisler, S. et al. (2023). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PubMed Central.
  • Kumar, A. et al. (2018). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology.
  • Protheragen. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
  • K.C. et al. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • Kumar, S. (2017, April 25). Solubility: a speed–breaker on the drug discovery highway. MedCrave online.
  • BenchChem.
  • Etra Organics. (2025, October 20). How to Use DMSO Safely | Best Practices & Common Mistakes.
  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.

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Optimization

Technical Support Center: Optimization of Reaction Conditions for Carbohydrazide Synthesis

Introduction Welcome to the Technical Support Center for the synthesis of carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common synthetic routes to carbohydrazide. As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical laboratory application, offering insights grounded in established scientific principles and field-tested experience. This document provides detailed protocols, a comprehensive troubleshooting guide in a question-and-answer format, and the rationale behind the optimization of reaction conditions to ensure a high yield and purity of the final product.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of carbohydrazide. The solutions provided are based on established chemical principles and practical laboratory experience.

Low or No Product Yield

Question: I am getting a very low yield, or no product at all. What are the likely causes and how can I fix this?

Answer: Low or no yield is a common issue that can stem from several factors. Here is a systematic approach to troubleshooting this problem:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Reasoning: The formation of carbohydrazide from either dialkyl carbonates or urea with hydrazine is a nucleophilic substitution reaction that requires sufficient time and energy to proceed to completion.

    • Solutions:

      • Increase Reaction Time and/or Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] If starting material is still present after the initially planned reaction time, consider refluxing for a longer duration. For the reaction of diethyl carbonate with hydrazine hydrate, heating is typically continued for about 4 hours.[2]

      • Ensure Efficient Mixing: Inadequate stirring can lead to localized concentration gradients and incomplete reaction. Ensure the reaction mixture is being stirred vigorously.

  • Poor Quality of Reagents: Degradation of starting materials is a frequent culprit.

    • Reasoning: Hydrazine hydrate can be oxidized by atmospheric oxygen over time, and dialkyl carbonates can hydrolyze if exposed to moisture. Urea can also contain impurities.

    • Solutions:

      • Use fresh or purified reagents. Ensure that the hydrazine hydrate is of a high concentration (e.g., 85% or higher).[1][2]

      • Keep reagent containers tightly sealed and store them under appropriate conditions.

  • Sub-optimal Stoichiometry: The molar ratio of reactants is critical.

    • Reasoning: A sufficient excess of hydrazine hydrate is often necessary to drive the reaction to completion and to minimize the formation of byproducts.

    • Solution: Increase the molar excess of hydrazine hydrate. Ratios of hydrazine hydrate to the carbonate or urea precursor can range from 2:1 to as high as 6:1, depending on the specific protocol.[2]

Formation of Side Products

Question: My final product is impure. What are the common side products and how can I avoid their formation?

Answer: The formation of side products can significantly reduce the yield and purity of carbohydrazide. Here are some common impurities and how to mitigate them:

  • Hydrazinemonocarboxylic Acid Hydrohydrazide (in Urea-based synthesis): This is a common intermediate that may persist if the reaction is incomplete.

    • Reasoning: The reaction of urea with hydrazine proceeds in a stepwise manner. Incomplete reaction can lead to the accumulation of this intermediate.

    • Solution: Ensure a sufficient excess of hydrazine and adequate reaction time and temperature to drive the reaction to the final product.

  • Self-condensation of Carbohydrazide: At elevated temperatures, carbohydrazide can undergo self-condensation.

    • Reasoning: Like many hydrazine derivatives, carbohydrazide can react with itself, especially at higher temperatures, leading to the formation of larger, undesired molecules.

    • Solution: Maintain the reaction temperature within the recommended range. For the synthesis from diethyl carbonate, the pot temperature should ideally not exceed 120°C.[2]

  • Formation of Azines: If there are any aldehyde or ketone impurities in your reagents or solvents, they can react with hydrazine or carbohydrazide.

    • Reasoning: The hydrazine and carbohydrazide molecules are strong nucleophiles and will readily react with carbonyl compounds.

    • Solution: Use pure, aldehyde-free solvents and reagents.

Product Isolation and Purification Issues

Question: I am having trouble with the crystallization and isolation of my carbohydrazide product. What should I do?

Answer: Proper crystallization is key to obtaining a pure product. Here are some common issues and their solutions:

  • Product Fails to Precipitate Upon Cooling:

    • Reasoning: The concentration of carbohydrazide in the solvent may be below its saturation point, or the solution may be supersaturated.[3]

    • Solutions:

      • Concentrate the solution: Carefully evaporate some of the solvent to increase the product concentration.[3]

      • Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of pure carbohydrazide.[3]

      • Change the solvent composition: If the product is too soluble, add a co-solvent in which it is less soluble to induce precipitation. For example, after dissolving crude carbohydrazide in hot water, adding ethanol can effect precipitation.[2]

  • Product "Oils Out" Instead of Crystallizing:

    • Reasoning: This can happen if the solution is too concentrated or cooled too quickly. It can also occur if the boiling point of the solvent is higher than the melting point of the product or its impurities.[3]

    • Solutions:

      • Reheat the mixture to dissolve the oil.

      • Add a small amount of additional solvent.[3]

      • Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]

  • Difficulty in Filtering the Product:

    • Reasoning: The formation of very fine crystals can clog the filter paper and make filtration slow and inefficient.

    • Solution:

      • Promote larger crystal growth: Allow the product to crystallize slowly over a longer period.

      • Use a different filter medium: A Büchner funnel with a suitable filter paper is generally effective.

Experimental Protocols

Below are detailed, step-by-step methodologies for the synthesis of carbohydrazide via two common routes.

Protocol 1: Synthesis from Diethyl Carbonate and Hydrazine Hydrate

This method is a reliable and frequently cited procedure for the laboratory-scale synthesis of carbohydrazide.

Materials and Equipment:

  • Diethyl carbonate

  • Hydrazine hydrate (85%)

  • Ethanol (95%)

  • Ether

  • 1-liter round-bottomed flask

  • Thermometer

  • Fractionating column with Raschig rings

  • Still head with condenser

  • Heating mantle with variable transformer

  • Büchner funnel and filter flask

Procedure:

  • In a 1-liter round-bottomed flask, combine 354 g (3.0 mols) of diethyl carbonate and 388 g (6.6 mols) of 85% hydrazine hydrate.[2]

  • Shake the flask until a single phase is formed. An exothermic reaction will cause the temperature to rise to approximately 55°C.[2]

  • Set up the flask for fractional distillation using the fractionating column, still head, and condenser.

  • Heat the reaction mixture using the heating mantle. The distillation of ethanol and water should be rapid initially.[2]

  • Continue heating for 4 hours, maintaining a vapor temperature of 80-85°C. The temperature of the reaction mixture will gradually rise from about 96°C to 119°C.[2]

  • After 4 hours, discontinue heating and allow the reaction mixture to cool to 20°C. Let it stand for at least 1 hour to allow for crystallization.[2]

  • Collect the crude carbohydrazide crystals by suction filtration using a Büchner funnel.[2]

Purification:

  • Dissolve the crude product in approximately 110 ml of hot water.

  • Filter the hot solution to remove any insoluble impurities.

  • Induce precipitation by adding about 500 ml of 95% ethanol to the filtrate.[2]

  • Allow the mixture to stand for at least 1 hour at 20°C.

  • Collect the pure carbohydrazide crystals by filtration, wash with ether, and dry under vacuum.[2]

Protocol 2: Synthesis from Urea and Hydrazine Hydrate

This method utilizes readily available and inexpensive starting materials.

Materials and Equipment:

  • Urea

  • Hydrazine hydrate

  • Ethanol

  • Round-bottomed flask with reflux condenser

  • Heating mantle

  • Distillation apparatus

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine 240 g of urea and 600 g of hydrazine hydrate.[4]

  • Heat the mixture to reflux for at least 40 hours. Ammonia gas will evolve during the reaction.[4]

  • After the reflux period, arrange the apparatus for distillation and remove the excess hydrazine hydrate under reduced pressure.

  • To the residue, add 250-300 ml of ethanol to precipitate the carbohydrazide.[4]

  • Collect the product by suction filtration and dry.[4]

Optimization of Reaction Conditions

The yield and purity of carbohydrazide are highly dependent on the reaction conditions. The following table summarizes key parameters and their impact on the synthesis.

ParameterFrom Diethyl CarbonateFrom UreaRationale and Expert Insights
Molar Ratio (Hydrazine:Substrate) 2.2:1 to 6.6:1[2]~2.5:1 (based on mass)[4]A significant excess of hydrazine drives the reaction equilibrium towards the product, ensuring complete conversion of the starting material and minimizing intermediates.
Temperature 96-119°C (pot temp)[2]RefluxThe temperature needs to be high enough to overcome the activation energy but not so high as to cause significant decomposition or side reactions. The removal of the alcohol byproduct in the carbonate method helps to drive the reaction forward.
Reaction Time ~4 hours[2]≥ 40 hours[4]The reaction with urea is generally slower than with diethyl carbonate, requiring a much longer reaction time for completion. Reaction progress should be monitored (e.g., by TLC) to determine the optimal time.
Solvent None (neat reaction)None (neat reaction)The reactants themselves often serve as the reaction medium. In some protocols for related syntheses, a solvent like methanol may be used.[5]

Visualizing the Process

To better understand the synthesis and troubleshooting process, the following diagrams are provided.

Reaction Mechanism: Synthesis from Diethyl Carbonate

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Second Nucleophilic Attack Hydrazine H2N-NH2 Diethyl_Carbonate EtO-C(=O)-OEt Hydrazine->Diethyl_Carbonate Nucleophilic attack Intermediate_1 EtO-C(O-)-OEt      |    +NH2-NH2 Diethyl_Carbonate->Intermediate_1 Carbazate EtO-C(=O)-NH-NH2 (Ethyl Carbazate) Intermediate_1->Carbazate Elimination Ethanol_1 EtOH Intermediate_1->Ethanol_1 Carbazate_2 EtO-C(=O)-NH-NH2 Hydrazine_2 H2N-NH2 Hydrazine_2->Carbazate_2 Nucleophilic attack Intermediate_2 H2N-NH-C(O-)-NH-NH2      |     OEt Carbazate_2->Intermediate_2 Carbohydrazide H2N-NH-C(=O)-NH-NH2 Intermediate_2->Carbohydrazide Elimination Ethanol_2 EtOH Intermediate_2->Ethanol_2

Caption: Reaction mechanism for the synthesis of carbohydrazide from diethyl carbonate.

Troubleshooting Workflow for Low Yield

G Start Low or No Yield Check_Reaction Is the reaction complete? (Monitor by TLC) Start->Check_Reaction Incomplete Reaction Incomplete Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Increase_Time_Temp Increase reaction time and/or temperature Incomplete->Increase_Time_Temp Check_Reagents Are reagents of high quality? Complete->Check_Reagents Increase_Time_Temp->Check_Reaction Re-evaluate Poor_Reagents Reagents may be degraded Check_Reagents->Poor_Reagents No Good_Reagents Reagents are of good quality Check_Reagents->Good_Reagents Yes Use_Fresh_Reagents Use fresh or purified reagents Poor_Reagents->Use_Fresh_Reagents Check_Stoichiometry Is there sufficient excess of hydrazine? Good_Reagents->Check_Stoichiometry Use_Fresh_Reagents->Check_Reaction Restart reaction Insufficient_Hydrazine Insufficient Hydrazine Check_Stoichiometry->Insufficient_Hydrazine No Sufficient_Hydrazine Sufficient Hydrazine Check_Stoichiometry->Sufficient_Hydrazine Yes Increase_Hydrazine Increase molar ratio of hydrazine Insufficient_Hydrazine->Increase_Hydrazine Review_Isolation Review isolation and purification procedure Sufficient_Hydrazine->Review_Isolation Increase_Hydrazine->Check_Reaction Restart reaction

Caption: A decision tree for troubleshooting low yield in carbohydrazide synthesis.

Safety Precautions

Hydrazine hydrate is a hazardous substance and must be handled with extreme care.

  • Toxicity and Carcinogenicity: Hydrazine is toxic if swallowed, in contact with skin, or if inhaled.[6] It is also a suspected human carcinogen.

  • Corrosivity: It causes severe skin burns and eye damage.[6]

  • Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and acids.

  • Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Do not flush into the sewer system.

Always consult the Safety Data Sheet (SDS) for hydrazine hydrate before beginning any experimental work.

References

  • Preparation of carbohydrazide. PrepChem.com. Available at: [Link]

  • Carbohydrazide. Wikipedia. Available at: [Link]

  • Synthesis method of carbohydrazide. Google Patents.
  • 2.3B: Uses of TLC. Chemistry LibreTexts. Available at: [Link]

  • Improved Cope-Type Hydroamination Reactivity of Hydrazine Derivatives Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Carbohydrazide prepn - from hydrazine(hydrate) and urea or semicarbazide (salt). Google Patents.
  • Carbohydrazide. Ataman Kimya. Available at: [Link]

  • Process for making carbohydrazide. Google Patents.
  • CARBOHYDRAZIDE. atamankimya.com. Available at: [Link]

  • Process for making carbohydrazide. Google Patents.
  • Thiocarbohydrazides: Synthesis and Reactions. Scientific & Academic Publishing. Available at: [Link]

  • Monitoring Reactions by TLC. Washington State University. Available at: [Link]

  • Process for improving yield of carbohydrazide. Google Patents.
  • (PDF) Carbohydrazide vs Hydrazine: A Comparative Study. ResearchGate. Available at: [Link]

  • Chemistry of carbohydrazide and thiocarbohydrazide. ACS Publications. Available at: [Link]

  • Design, Synthesis and Evaluation of the Biological Activities of Some New Carbohydrazide and Urea Derivatives. NIH. Available at: [Link]

  • Crystallization Problem Solutions Guide | PDF. Scribd. Available at: [Link]

  • Coping with crystallization problems. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Interpreting complex 1H NMR spectra of 2,4,6-substituted quinolines.

Welcome to the technical support center for advanced NMR analysis. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the structural elucidation of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced NMR analysis. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the structural elucidation of 2,4,6-substituted quinolines. The inherent complexity of the quinoline ring system, combined with the electronic and steric effects of multiple substituents, often leads to ¹H NMR spectra that are difficult to interpret. This document provides in-depth, practical solutions to common problems in a direct question-and-answer format.

Frequently Asked Questions & Troubleshooting Guide
Q1: The aromatic region of my ¹H NMR spectrum (7.0-9.0 ppm) is a cluster of overlapping multiplets. How can I begin to assign the protons of the quinoline core?

A1: This is the most common challenge with substituted quinolines. When 1D ¹H NMR is insufficient due to signal overlap, a systematic approach using two-dimensional (2D) NMR techniques is essential for unambiguous assignment.[1][2]

The Causality Behind the Solution:

The core problem is the similar electronic environment of the protons on the benzenoid ring (H5, H7, H8) and the pyridine ring (H3), causing their signals to resonate in a narrow chemical shift range. 2D NMR resolves this by adding a second dimension, separating signals based on their through-bond or through-space correlations.

Recommended Workflow:

  • ¹H-¹H COSY (Correlation Spectroscopy): This should be your first step. A COSY spectrum reveals correlations between protons that are spin-spin coupled, typically through two or three bonds (vicinal coupling).[3] This allows you to trace the connectivity of protons within the same spin system. For a 2,4,6-substituted quinoline, you will typically see two isolated spin systems:

    • Pyridinoid Ring: If the C3 position is unsubstituted, you would expect to see a correlation between H3 and the proton on the C4 substituent (if any). In this specific 2,4,6-substitution pattern, H3 is isolated and will likely appear as a singlet.

    • Benzenoid Ring: You will observe correlations between H5 and H7 (meta-coupling, if visible) and between H7 and H8 (ortho-coupling). This allows you to walk along the chain of coupled protons: H8 is coupled to H7, and H7 is coupled to H5.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms they are attached to.[4][5] By spreading the signals across the much wider ¹³C chemical shift range, it can effectively resolve overlapping proton resonances that were ambiguous in the 1D and COSY spectra.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the overall structure. It shows correlations between protons and carbons over two or three bonds.[4][5][6] This is invaluable for:

    • Placing Substituents: A proton on a substituent (e.g., the methyl protons of a 6-methoxy group) will show a correlation to the carbon it is attached to (C6).

    • Linking Fragments: The H5 proton will show a 3-bond correlation to C4 and the quaternary carbon C8a. The H8 proton will show a 3-bond correlation to the quaternary carbon C4a. These long-range correlations are critical for piecing together the entire molecular skeleton.

Q2: I see a sharp singlet around 8.0-8.5 ppm. How can I definitively assign it to H3 or H5?

A2: In a 2,4,6-substituted quinoline, both H3 and H5 are protons without adjacent proton neighbors, so they are expected to be singlets (or show very small long-range coupling). Distinguishing between them requires looking at their long-range correlations and their likely chemical environment.

Expert Insights & Logic:

  • Chemical Shift Prediction: The H3 proton is on the electron-deficient pyridine ring and is adjacent to the nitrogen atom's influence, but also ortho to the C2 substituent and para to the C4 substituent. The H5 proton is on the benzenoid ring and is ortho to the C6 substituent and experiences a peri-interaction with the C4 substituent. These complex interactions make simple prediction difficult, necessitating experimental confirmation.

  • The Power of HMBC: The HMBC experiment provides the definitive answer.

    • H3 Assignment: The H3 proton will show a strong three-bond correlation (³JCH) to the quaternary carbon at position C4a and a two-bond correlation (²JCH) to the substituted carbon at C2.

    • H5 Assignment: The H5 proton will show a three-bond correlation (³JCH) to the substituted carbon at C4 and a three-bond correlation to C7. It will also show a two-bond correlation (²JCH) to the substituted carbon at C6.

Self-Validating Protocol: Using HMBC for Unambiguous Assignment

  • Acquire a standard ¹H-¹³C HMBC spectrum optimized for a long-range coupling of ~8 Hz.

  • Process the data and identify the cross-peaks for your two singlet signals in the aromatic region.

  • Trace the correlations for each singlet. The singlet that shows a cross-peak to the carbon at position C2 (identified from its own chemical shift or correlations from the C2-substituent) is definitively H3. The other singlet, which should show correlations to C4 and C7, is H5.

Q3: My H8 proton is significantly downfield compared to the other protons on the benzenoid ring (H5, H7). Is this expected?

A3: Yes, this is a characteristic feature of the quinoline ring system. The H8 proton experiences deshielding due to the peri-effect of the nitrogen lone pair and the overall anisotropic effect of the heterocyclic ring.[7]

Mechanistic Explanation:

  • Diamagnetic Anisotropy: The π-electron system of the quinoline rings generates its own small magnetic field (an induced magnetic field) in the presence of the spectrometer's external magnetic field.[8][9] Protons located on the periphery of the aromatic system, like all quinoline protons, lie in a "deshielding cone" where the induced field reinforces the external field.[10] This causes the protons to experience a stronger effective magnetic field and resonate at a higher frequency (further downfield).

  • Peri-Interaction: The H8 proton is in close spatial proximity to the nitrogen atom at position 1. This through-space interaction, often involving the nitrogen's lone pair of electrons, causes additional deshielding of H8, pushing its chemical shift further downfield relative to H5 and H7.

Q4: How can I confirm the position of my substituent at C6 using only ¹H NMR?

A4: While 2D NMR (specifically HMBC) is the most robust method, the Nuclear Overhauser Effect (NOE) provides a powerful through-space correlation to confirm substituent positions.[11][12]

Expertise & Causality:

The NOE is the transfer of nuclear spin polarization between two protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds.[11] By irradiating the protons of the substituent at C6 (e.g., the -CH₃ protons of a methyl group), you can observe an enhancement in the signal intensity of nearby protons on the quinoline core.

Experimental Protocol: 1D Selective NOE Difference Spectroscopy

  • Sample Preparation: Prepare a dilute, degassed sample to minimize intermolecular NOE effects and paramagnetic relaxation.

  • Control Spectrum: Acquire a standard high-resolution 1D ¹H spectrum.

  • NOE Experiment: Set up a 1D selective NOE experiment. In this experiment, a selective pulse will saturate the resonance of the C6-substituent's protons (e.g., the methyl singlet).

  • Acquisition: The experiment acquires two FIDs: one with the on-resonance irradiation of the target protons and one with an off-resonance irradiation as a control.

  • Difference Spectrum: The instrument software subtracts the control FID from the irradiated FID. In the resulting difference spectrum, you will only see signals from protons that have a spatial relationship with the irradiated protons.

Expected Result: If the substituent is at C6, irradiating its protons should result in positive NOE signals for H5 and H7, as they are the closest protons in space. No significant NOE would be expected for H3 or H8. This provides strong evidence for the C6 substitution pattern.

Data & Protocols
Data Presentation: Typical ¹H NMR Parameters for the Quinoline Core

The following table summarizes typical chemical shifts and coupling constants for the unsubstituted quinoline core protons. Note that these values are highly sensitive to the solvent and the electronic nature of the substituents at positions 2, 4, and 6.

ProtonTypical Chemical Shift (δ, ppm in CDCl₃)MultiplicityTypical Coupling Constants (J, Hz)
H2 ~8.90dd³J2,3 ≈ 4.2 Hz, ⁴J2,4 ≈ 1.7 Hz
H3 ~7.35dd³J3,2 ≈ 4.2 Hz, ³J3,4 ≈ 8.2 Hz
H4 ~8.10dd³J4,3 ≈ 8.2 Hz, ⁴J4,2 ≈ 1.7 Hz
H5 ~7.70d³J5,6 ≈ 8.4 Hz
H6 ~7.50t³J6,5 ≈ 8.4 Hz, ³J6,7 ≈ 7.5 Hz
H7 ~7.65t³J7,6 ≈ 7.5 Hz, ³J7,8 ≈ 8.1 Hz
H8 ~8.15d³J8,7 ≈ 8.1 Hz

Source: Adapted from literature values.[7][13][14] For 2,4,6-substituted quinolines, expect H2, H4, and H6 signals to be absent, and the multiplicity of adjacent protons to be simplified (e.g., H3, H5, and H7 become singlets or narrow doublets due to meta-coupling).

Experimental Protocol: Acquiring a 2D ¹H-¹H COSY Spectrum

This protocol outlines the key steps for setting up a standard COSY experiment to establish proton-proton correlations.[3]

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified 2,4,6-substituted quinoline in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the solution is clear and free of particulate matter. Filter if necessary.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (Acquire 1D ¹H Spectrum First):

    • Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good resolution (narrow, symmetrical peaks).

    • Acquire a standard 1D ¹H spectrum. Correctly reference the spectrum (e.g., to TMS at 0.00 ppm or residual solvent peak).

    • Determine the spectral width (in ppm) that encompasses all proton signals of interest.

  • COSY Experiment Setup:

    • Load a standard gradient-selected COSY pulse sequence program (e.g., cosygpqf on Bruker systems).

    • Set the spectral widths (SW) in both the F2 (direct) and F1 (indirect) dimensions to the value determined from the 1D spectrum.

    • Set the number of data points (e.g., 2048 in F2, 256-512 in F1). More points in F1 provide better resolution but increase experiment time.

    • Set the number of scans per increment (e.g., 2, 4, or 8) depending on sample concentration.

    • Set the receiver gain automatically.

  • Acquisition and Processing:

    • Start the acquisition.

    • After acquisition, perform a 2D Fourier transform. Apply a suitable window function (e.g., sine-bell) in both dimensions to improve peak shape.

    • Phase the spectrum in both dimensions.

    • Symmetrize the spectrum to reduce noise and artifacts.

    • Calibrate the axes using the 1D spectrum.

  • Analysis:

    • The 1D spectrum appears on the diagonal.

    • Off-diagonal cross-peaks connect signals from protons that are spin-spin coupled. For example, a cross-peak between the signals at δ 7.9 ppm and δ 7.6 ppm confirms that the protons giving rise to these signals are coupled (e.g., H7 and H8).

Visualizations
Logical Workflow for Spectral Analysis

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Confirmation cluster_final Structure Elucidation a Acquire 1D ¹H Spectrum b Identify Number of Signals & Integration a->b c Analyze Chemical Shifts & Splitting Patterns (J-values) b->c d Formulate Initial Hypothesis c->d g Acquire ¹H-¹³C HMBC/HSQC c->g Ambiguous assignments? e Acquire ¹H-¹H COSY d->e Overlapping signals? f Establish H-H Connectivity (Spin Systems) e->f f->g h Confirm C-H Connectivity & Long-Range Correlations g->h k Assemble Fragments h->k i Acquire ¹H-¹H NOESY (Optional) j Confirm Through-Space Proximities i->j j->k l Final Structure Assignment k->l

Caption: Logical workflow for the analysis of complex quinoline spectra.

Key NOE Correlations for a 2,4,6-Substituted Quinoline

G substituent_node h5_node substituent_node->h5_node NOE h7_node substituent_node->h7_node NOE h8_node h8_node->h7_node J-coupling (ortho) h3_node

Caption: Expected NOE correlations for confirming a C6-substituent.

References
  • BenchChem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines. BenchChem.
  • BenchChem. (2025). Validating the Structure of 2-tert-Butylquinoline: A Comprehensive Guide to 2D NMR Techniques. BenchChem.
  • Johns, S. R., & Willing, R. I. (1976). ¹³C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) ³JCCCH Coupling Constants. Australian Journal of Chemistry, 29(7), 1617-1622. [Link]

  • Seaton, P. J., & Williamson, R. T. (2001). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 78(8), 1094. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines. BenchChem.
  • TSI Journals. (2017). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. [Link]

  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. BenchChem.
  • Seaton, P. J., & Williamson, R. T. (2016). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. [Link]

  • Schaefer, T., & Sebastian, R. (1963). DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. Canadian Journal of Chemistry, 41(7), 1841-1844. [Link]

  • University of Wisconsin. ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Beretta, S., et al. (2009). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. Magnetic Resonance in Chemistry, 47(10), 881-884. [Link]

  • Seaton, P. J., & Williamson, R. T. (2001). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 78(8), 1094. [Link]

  • Magritek. (2019). Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. Magritek. [Link]

  • The Organic Chemistry Tutor. (2019, January 1). Diamagnetic Anisotropy - H NMR Spectroscopy - Organic Chemistry. YouTube. [Link]

  • AskIITians. (2023, March 11). What is anisotropy in NMR?. [Link]

  • Noorul Huda. (2018, September 5). Anisotropic Effect in NMR Spectroscopy | Diamagnetic Anisotropy. YouTube. [Link]

  • ResearchGate. Main nuclear Overhauser effect (NOE) correlations observed in the nuclear Overhauser effect spectroscopy (NOESY) spectra of compounds 2a and 2b. [Link]

  • University of Wisconsin. J-Coupling. Organic Chemistry Data. [Link]

  • Wikipedia. J-coupling. [Link]

  • University of Wisconsin. The Nuclear Overhauser Effect. Organic Chemistry Data. [Link]

  • Wikipedia. Nuclear Overhauser effect. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Chemical Stability of Carbohydrazide Compounds for Bioassays

Welcome to the technical support center for researchers, scientists, and drug development professionals working with carbohydrazide and its derivatives. This guide provides in-depth technical information, troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with carbohydrazide and its derivatives. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to help you navigate the complexities of using these versatile compounds in your bioassays. As a Senior Application Scientist with extensive field experience, I have designed this resource to be a practical and scientifically robust companion for your research endeavors.

A Foundational Understanding of Carbohydrazide Stability

Carbohydrazide (CHZ), with the chemical formula OC(N₂H₃)₂, is a highly reactive and water-soluble compound.[1] Its unique chemical properties, including its role as a potent reducing agent and metal chelator, make it a valuable scaffold in drug discovery and other biological applications.[2][3] However, this reactivity also presents significant challenges to its chemical stability in aqueous bioassay environments.

The primary degradation pathways for carbohydrazide include:

  • Reaction with Dissolved Oxygen: Carbohydrazide readily reacts with dissolved oxygen, leading to its decomposition.[4]

  • Hydrolysis: Especially at elevated temperatures, carbohydrazide can hydrolyze to form hydrazine and carbon dioxide.[4]

  • Reaction with Electrophiles: The nucleophilic nature of the hydrazino groups makes them susceptible to reaction with aldehydes and ketones, which may be present in your assay system or on other molecules.[5]

Understanding and mitigating these degradation pathways is crucial for obtaining reliable and reproducible results in your bioassays.

Troubleshooting Guide: A Proactive Approach to Stability

This section is designed to help you identify and solve common stability-related issues you may encounter during your experiments. The question-and-answer format directly addresses specific problems and provides actionable solutions.

Issue 1: Inconsistent or Decreasing Signal Over Time in a Cell-Free Assay

Question: I am running a biochemical assay and have noticed that the activity of my carbohydrazide-based inhibitor seems to decrease over the course of the experiment, leading to poor reproducibility. What could be the cause?

Answer: This is a classic sign of compound instability in your assay buffer. Several factors could be at play:

  • pH of the Buffer: The stability of hydrazides is highly pH-dependent. While the optimal pH for the formation of hydrazones is mildly acidic (pH 4-6), carbohydrazide itself is more stable at a neutral pH.[1][6] If your assay buffer is acidic or alkaline, it could be accelerating the degradation of your compound.

  • Presence of Dissolved Oxygen: Carbohydrazide is a potent oxygen scavenger.[4] If your buffers are not degassed, your compound may be consumed by reacting with dissolved oxygen.

  • Presence of Metal Ions: Trace metal ions in your buffer can catalyze the degradation of hydrazides.[7]

  • Temperature: Higher incubation temperatures will accelerate the degradation of most compounds, including carbohydrazides.[1]

Solutions to Consider:

  • Optimize Buffer pH: If your assay allows, try to maintain a buffer pH as close to neutral (pH 7.0-7.4) as possible to enhance the stability of the parent carbohydrazide.[6]

  • Degas Your Buffers: Before adding your compound, degas all aqueous buffers by sparging with an inert gas like nitrogen or argon, or by using a vacuum system.

  • Incorporate a Chelating Agent: Add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer to sequester trace metal ions. A final concentration of 0.1-1 mM EDTA is a good starting point, but you should verify its compatibility with your assay.[7]

  • Control Temperature: Run your experiments at the lowest temperature compatible with your assay to minimize thermal degradation. If prolonged incubations at 37°C are necessary, the stability of your compound in the final assay buffer at this temperature should be confirmed.

Experimental Protocol: Preparation of a Stabilized Assay Buffer

This protocol provides a general method for preparing an assay buffer designed to enhance the stability of carbohydrazide compounds.

  • Prepare the Base Buffer: Prepare your desired buffer (e.g., 1x Phosphate Buffered Saline, PBS) at the target pH (ideally between 7.2 and 7.4).[8]

  • Add Chelating Agent: Add a sufficient volume of a concentrated EDTA stock solution to achieve a final concentration of 0.5 mM.

  • Degas the Buffer: Place the buffer in a vacuum flask and apply a vacuum for at least 15 minutes, or sparge with nitrogen gas for 10-15 minutes.

  • Store Properly: Store the stabilized buffer at 4°C and use it within a week for best results.

Diagram: Troubleshooting Workflow for Compound Instability

Caption: A workflow for troubleshooting inconsistent assay signals due to compound instability.

Issue 2: Unexpected Results in Cell-Based Assays

Question: I am using a carbohydrazide derivative in a cell-based assay and observing high cytotoxicity or other unexpected cellular effects that don't seem to be related to my target. What could be happening?

Answer: In addition to the stability issues mentioned above, there are several other factors to consider in a cellular context:

  • Cytotoxicity of Degradation Products: If your carbohydrazide compound is degrading, it may be forming byproducts that are toxic to your cells. Hydrazine, a potential hydrolytic degradation product, is known to be cytotoxic.[9] Studies have shown that hydrazine can inhibit protein synthesis at concentrations as low as 0.5 mM and cause cytotoxicity at higher concentrations.[9]

  • Reaction with Cellular Components: The hydrazino groups of your compound can react with endogenous aldehydes and ketones on cellular macromolecules, leading to off-target effects.

  • Antioxidant and Chelating Properties: The inherent antioxidant and metal-chelating properties of carbohydrazides can interfere with normal cellular redox processes and metal ion homeostasis, leading to a variety of cellular responses.[3]

Solutions to Consider:

  • Confirm Compound Stability in Media: Before performing your cell-based assay, incubate your carbohydrazide compound in the complete cell culture media under your experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your experiment. Then, use an analytical method like LC-MS to determine the extent of degradation.

  • Use a More Stable Derivative: If your initial compound is too unstable, consider synthesizing or sourcing more stable derivatives. Structural modifications, such as the introduction of bulky groups near the hydrazide moiety, can sometimes improve stability.[10]

  • Include Proper Controls: In your experiments, include a "vehicle-only" control and, if possible, a control with a structurally similar but inactive compound to help differentiate target-specific effects from off-target cytotoxicity or other artifacts.

  • Assess Cytotoxicity of Potential Degradants: If you suspect degradation is an issue, you can test the cytotoxicity of potential degradation products (like hydrazine) in your cell line to determine their IC50 values. This will help you understand if the concentrations of degradants formed during your experiment are likely to be problematic.

Data Summary: Cytotoxicity of Hydrazine

Cell LineExposure TimeCytotoxic EndpointIC50 / Threshold ConcentrationReference
Rat Hepatocytes4 hoursProtein Synthesis Inhibition0.5 mM[9]
Rat Hepatocytes4 hoursLDH Leakage (Cytotoxicity)20 mM[9]
Muta™ Mouse Lung Epithelial (FE1) cells24 hoursTC90 (90% toxic concentration)8 mM[11]

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store my carbohydrazide stock solutions?

A1: For optimal stability, prepare concentrated stock solutions (e.g., 10-100 mM) in an anhydrous organic solvent like DMSO.[12] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light.[1][13] A well-prepared stock solution can be stable for several months at -20°C.[1]

Q2: Can carbohydrazide compounds interfere with my assay readout?

A2: Yes, interference is possible. Due to their chemical nature, carbohydrazides can:

  • Act as Reducing Agents: This can interfere with assays that involve redox reactions, such as those using resazurin-based reagents or certain enzyme-coupled systems.

  • Chelate Metal Ions: This can be problematic in assays that rely on metal-dependent enzymes.[14]

  • Exhibit Autofluorescence or Quenching: While not extensively documented for carbohydrazide itself, many organic molecules can fluoresce or quench the fluorescence of other molecules in an assay.[15] It is always advisable to run a control experiment with your carbohydrazide compound in the absence of your biological target to check for assay interference.

Q3: My carbohydrazide compound seems to be inhibiting Horseradish Peroxidase (HRP) in my ELISA. Is this possible?

A3: Yes, this is a known issue. Hydrazides can act as inhibitors of HRP, particularly in the presence of its substrate, hydrogen peroxide.[16] The hydrazide can be oxidized by the HRP catalytic cycle, leading to the formation of reactive species that inactivate the enzyme. If you suspect HRP inhibition, consider using a different detection enzyme or an alternative assay format that does not rely on HRP.

Diagram: The Vicious Cycle of HRP Inhibition by Hydrazides

Caption: Hydrazides can be oxidized by HRP, leading to enzyme inactivation.

Q4: Are there any general structural modifications that can improve the stability of my carbohydrazide compound?

A4: While every compound is different, some general principles can be applied. Increasing steric hindrance around the reactive hydrazide moiety by introducing bulky substituents on adjacent atoms can sometimes shield it from degradation. Additionally, modifications that increase the electron density of the hydrazide group may, in some cases, improve stability.[10] However, any structural modifications should be carefully considered to ensure they do not negatively impact the compound's activity on your target.

References

  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE. Retrieved from [Link]

  • Cortez, F. J., S. D. Dertinger, and M. E. McEneny. (2022). Exploring the molecular and functional cellular response to hydrazine via transcriptomics and DNA repair mutant cell lines. Environmental and Molecular Mutagenesis, 63(7), 336-350. [Link]

  • Delaney, J. C., & Timbrell, J. A. (1995). The biochemical effects and toxicity of hydrazine in cultured rat hepatocytes. Archives of Toxicology, 69(7), 488-493. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284. [Link]

  • Hewson, W. D., & Dunford, H. B. (2003). Mechanism of horseradish peroxidase inactivation by benzhydrazide: a critical evaluation of arylhydrazides as peroxidase inhibitors. The Biochemical journal, 374(Pt 2), 507–515. [Link]

  • Scribd. (n.d.). Oxygen Scavenger Solution Preparation. Retrieved from [Link]

  • Halli, M. B., & Badiger, B. R. (2001). Formation Constants of Bivalent Metal Ions With Benzofuran-2-Carbohydrazide Schiff Base. Oriental Journal of Chemistry, 17(3). [Link]

  • ResearchGate. (2019). (PDF) Carbohydrazide vs Hydrazine: A Comparative Study. Retrieved from [Link]

  • Onyeyilim, E. L., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(4), 661-682. [Link]

  • National Center for Biotechnology Information. (2016). Interferences with Luciferase Reporter Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE (1,3-DIAMINOUREA). Retrieved from [Link]

  • ResearchGate. (2020). Metal Ion/Buffer Interactions. Retrieved from [Link]

  • IUPAC. (n.d.). METAL BUFFERS IN CHEMICAL ANALYSIS PART 11: PRACTICAL CONSIDERATIONS. Retrieved from [Link]

  • Cuhadar, S., Kose, E., & Serteser, M. (2014). Alkaline phosphatase interference in immuno-enzymatic assays. Journal of medical biochemistry, 33(3), 254–258. [Link]

  • Mohamed, M. F., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Catalysts, 14(7), 489. [Link]

  • Revolledo, L., et al. (2021). Evaluation of autofluorescence quenching techniques on formalin-fixed chicken tissues. Avian pathology : journal of the W.V.P.A, 50(4), 329–337. [Link]

  • Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of medicinal chemistry, 59(17), 8212–8221. [Link]

  • National Center for Biotechnology Information. (2018). Interferences with Luciferase Reporter Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2018). Carbohydrazones as new class of carbonic anhydrase inhibitors: Synthesis, kinetics, and ligand docking studies | Request PDF. Retrieved from [Link]

  • Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs. Retrieved from [Link]

  • Singleton, T. L. (2018). Preparation of Solutions and Reagents. Methods in molecular biology (Clifton, N.J.), 1721, 1–7. [Link]

  • Yasri, S., et al. (2020). Identification of Compounds that Interfere with High-Throughput Screening Assay Technologies. ChemMedChem, 15(19), 1795–1804. [Link]

  • L-onge, A. R., & L-awrence, A. H. (1984). Degradation of Dacarbazine in Aqueous Solution. Journal of pharmaceutical sciences, 73(9), 1261–1264. [Link]

  • Cuhadar, S., Kose, E., & Serteser, M. (2014). ALKALINE PHOSPHATASE INTERFERENCE IN IMMUNO-ENZYMATIC ASSAYS. Journal of Medical Biochemistry, 33(3), 254-258. [Link]

  • Yang, R., et al. (2018). Metal ion/buffer interactions: Part 1: pH and conformation modulate copper-mediated site-specific fragmentation of the IgG1 hinge region. Journal of pharmaceutical sciences, 107(1), 162–171. [Link]

  • Medicago AB. (n.d.). Phosphate Buffered Saline (PBS) pH 7.4 and 7.2. Retrieved from [Link]

  • Defense Technical Information Center. (1997). THE CHEMICAL AND BIOCHEMICAL DEGRADATION OF HYDRAZINE. Retrieved from [Link]

  • Abdelkader, E., Nadjia, L., & Ahmed, B. (2011). Degradation Study of Phenazin Neutral Red from Aqueous Suspension by Paper Sludge. Journal of Chemical Engineering & Process Technology, 2(3). [Link]

  • Valant, C., et al. (2020). Metal–organic frameworks vs. buffers: case study of UiO-66 stability. RSC Advances, 10(49), 29424-29431. [Link]

  • Buda, R., et al. (2021). Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition. Molecules, 26(11), 3183. [Link]

  • Khan, I., et al. (2023).[1][16]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. PloS one, 18(10), e0292723. [Link]

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Troubleshooting

Technical Support Center: Refining Docking Parameters for Quinoline-Protein Binding Analysis

Welcome to the technical support center for molecular docking of quinoline-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for molecular docking of quinoline-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges and nuances of accurately predicting the binding of quinoline derivatives to their protein targets. Here, you will find answers to frequently asked questions and in-depth troubleshooting guides to refine your experimental and computational protocols.

Frequently Asked Questions (FAQs)

Q1: My docking score for a known quinoline-based inhibitor is poor. What are the most common initial oversights?

A poor docking score for a known binder is a red flag that often points to issues in the initial setup rather than the scoring function itself. The most common oversights include:

  • Incorrect Ligand Protonation State: The quinoline nitrogen is basic and its protonation state is pH-dependent. Docking with the incorrect protonation state can lead to a loss of key hydrogen bonds or electrostatic interactions.[1] Always verify the pKa of your quinoline derivative and set the protonation state appropriate for the biological pH (typically ~7.4).

  • Neglecting Tautomers: Some quinoline derivatives, particularly hydroxyquinolines, can exist in tautomeric forms (e.g., keto-enol).[2][3][4] Docking only one tautomer when another is the biologically active form will result in inaccurate predictions. It's crucial to enumerate all possible low-energy tautomers and dock them individually.

  • Inadequate Receptor Preparation: Issues such as missing hydrogen atoms, incorrect assignment of protonation states for acidic or basic residues (like Histidine), or the absence of essential co-factors or metal ions in the protein structure can drastically alter the binding site's electrostatic environment.[5]

  • Poorly Defined Binding Site: If the grid box used to define the docking search space is too small, it may cut off parts of the true binding pocket. Conversely, a grid that is too large can lead to inefficient sampling and potentially irrelevant binding poses.[5][6]

Q2: Should I always remove water molecules from the protein crystal structure before docking?

Not necessarily. While non-essential water molecules should be removed, some water molecules can be critical for mediating protein-ligand interactions by forming bridging hydrogen bonds.[7][8][9] Removing these "bridging waters" can prevent the docking algorithm from finding the correct binding mode.

Recommendation:

  • Initially, perform docking with and without crystallographic water molecules that are observed to make hydrogen bonds within the binding site.

  • Analyze the results. If a water molecule consistently mediates a hydrogen bond between the protein and high-affinity ligands, it should be retained in subsequent docking runs.[7]

  • Utilize tools that can predict the energetic cost of displacing water molecules from the binding site to make a more informed decision.[5][7]

Q3: The top-ranked docking pose seems physically unrealistic. Should I trust the docking score?

Docking scores are estimations and should not be the sole determinant of a successful docking run.[10][11] Scoring functions can sometimes favor poses with high internal strain or those that, while having a good score, lack meaningful biological interactions.

Validation Steps:

  • Visual Inspection: Always visually inspect the top-ranked poses. Look for reasonable bond lengths, angles, and non-clashing interactions.

  • Interaction Analysis: The pose should form chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) with key residues in the active site.[12]

  • Strain Energy: Calculate the internal strain energy of the docked ligand. High strain energy (>6-8 kcal/mol) suggests a physically unlikely conformation.[11]

  • Re-docking: If a co-crystallized ligand is available, a crucial validation step is to remove it and re-dock it. The docking protocol should be able to reproduce the experimental binding mode with a root-mean-square deviation (RMSD) of less than 2.0 Å.[13][14]

Troubleshooting Guides

Guide 1: Addressing Inaccurate Binding Poses of Substituted Quinolines

Problem: The predicted binding mode of a substituted quinoline derivative does not match experimental data (e.g., from X-ray crystallography or SAR studies), even though the docking score is favorable.

Probable Causes:

  • Incorrect Handling of Ligand Flexibility: Highly flexible substituents on the quinoline scaffold may not be adequately sampled by the docking algorithm, leading to the selection of a local energy minimum rather than the global one.

  • Inappropriate Force Field or Charge Model: The parameters used to describe the quinoline ring and its substituents may not accurately represent its electronic properties, leading to flawed electrostatic and van der Waals interaction calculations.[15][16]

  • Ignoring Key Interactions: The quinoline scaffold is capable of various interactions, including hydrogen bonding (via the nitrogen or substituents), pi-pi stacking, and cation-pi interactions. An improperly configured docking run might not prioritize these.

Step-by-Step Refinement Protocol:

  • Ligand Preparation Refinement:

    • Tautomer and Protonation State Enumeration: Use a tool like Schrödinger's LigPrep or similar software to generate all likely protonation states and tautomers at pH 7.4 ± 1.0.[1] Dock all generated states.

    • Conformational Search: For ligands with highly flexible side chains, perform a conformational search prior to docking to generate a diverse set of starting conformations.

  • Force Field and Charge Assignment:

    • Use a Robust Force Field: Employ a well-validated force field such as OPLS3e or MMFF94 for ligand parameterization.[15][16]

    • Accurate Charge Calculation: Instead of relying solely on Gasteiger-Hückel charges, consider using quantum mechanical methods (like DFT) to calculate partial charges for novel quinoline scaffolds to better represent their electron distribution.[17]

  • Refining Docking Algorithm Settings:

    • Increase Sampling Exhaustiveness: Most docking programs have a parameter that controls the thoroughness of the conformational search (e.g., exhaustiveness in AutoDock Vina).[15] Increase this value to allow for more extensive sampling of the ligand's conformational space.

    • Utilize Flexible Docking: If your software allows, define key receptor side chains in the binding pocket as flexible. This can account for induced-fit effects upon ligand binding.[18]

  • Post-Docking Analysis:

    • Consensus Scoring: Re-score the top poses from your initial docking run using a different scoring function or software. Poses that consistently rank highly across different scoring functions are more likely to be correct.[5][10]

    • Molecular Dynamics (MD) Simulation: For high-priority compounds, perform short MD simulations (e.g., 10-50 ns) starting from the docked pose. The stability of the key interactions throughout the simulation can provide strong evidence for the validity of the binding mode.[11][14][19]

Guide 2: Overcoming Challenges with Metal-Chelating Quinolines

Problem: Docking of quinoline derivatives known to chelate metal ions (e.g., 8-hydroxyquinolines) yields poor results, often with the chelating motif pointing away from the metal ion in the active site.

Probable Causes:

  • Standard Force Fields Limitations: Classical molecular mechanics force fields are often not parameterized to accurately describe the geometry and energetics of metal-ligand coordination bonds.[20][21]

  • Incorrect Metal Ion Parameters: The charge and van der Waals parameters for the metal ion in the protein may be inappropriate for the specific coordination chemistry.

Step-by-Step Refinement Protocol:

  • Protein and Metal Ion Preparation:

    • Verify Coordination State: Before docking, ensure the metal ion's coordination geometry in the starting protein structure is correct and that all coordinating residues are properly positioned.

    • Use Appropriate Metal Parameters: Utilize parameters specifically developed for the metal ion in its expected coordination state. For some docking programs, you may need to manually define these.

  • Ligand Preparation:

    • Deprotonate the Chelating Group: Ensure the chelating group on the quinoline (e.g., the hydroxyl group of 8-hydroxyquinoline) is deprotonated in the input ligand structure to allow for coordination.

  • Docking with Constraints:

    • Introduce Positional Constraints: Many docking programs (e.g., GOLD, Glide) allow the user to define constraints. Apply a distance constraint between the quinoline's chelating atoms and the metal ion to guide the docking pose. The constraint should be based on known coordination bond lengths (typically 2.0-2.5 Å).

  • Post-Docking Refinement:

    • Quantum Mechanics/Molecular Mechanics (QM/MM): For the most accurate results, use a QM/MM approach. The metal ion and the coordinating atoms of the ligand and protein are treated with a more accurate quantum mechanical method, while the rest of the system is treated with a classical force field.[6]

Data Presentation & Visualization

Table 1: Recommended Docking Parameters for Quinoline Derivatives
ParameterRecommendationRationale & Key Considerations
Ligand Preparation
Tautomer/ProtonationEnumerate states at pH 7.4 ± 1.0The basicity of the quinoline nitrogen and the potential for tautomerism in substituted quinolines directly impact interaction patterns.[1][2]
Charge ModelQuantum Mechanics (e.g., DFT) derived or OPLS3e/MMFF94Provides a more accurate representation of the electron distribution in the aromatic system compared to faster methods.[15][16]
Receptor Preparation
HydrogenationAdd all hydrogens; optimize H-bond networkCorrectly places hydrogen bond donors and acceptors.
Handling WaterTest with and without key bridging watersStructurally important water molecules can mediate crucial ligand-protein interactions.[7][8]
Grid Generation
Box CenteringCenter on co-crystallized ligand or predicted siteDefines the search space for the docking algorithm.
Box SizeExtend 8-10 Å around the ligand binding spaceEnsures the entire binding site is included without being excessively large, which would reduce sampling efficiency.[5]
Docking Algorithm
SamplingHigh exhaustiveness/precision (e.g., XP in Glide)Ensures a more thorough search of the ligand's conformational and orientational space.[1]
FlexibilityAllow flexibility for key binding site residuesAccounts for induced-fit effects, where the protein conformation changes to accommodate the ligand.[18]
Post-Docking Validation
Pose Re-scoringUse consensus scoring with different functionsReduces bias from a single scoring function and increases confidence in high-ranking poses.[10]
Stability CheckShort Molecular Dynamics simulations (10-50 ns)Assesses the stability of the predicted binding pose and interactions over time.[11][19]

Experimental Workflows and Diagrams

General Workflow for Refining Quinoline Docking

This workflow outlines the iterative process of setting up, validating, and refining a molecular docking protocol for quinoline-based ligands.

docking_workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Initial Docking & Validation cluster_refine Phase 3: Refinement & Analysis P1 Receptor Preparation (Add H, Check Protonation) D1 Initial Docking Run (Standard Precision) P1->D1 L1 Ligand Preparation (Enumerate Tautomers & Protonation States) L1->D1 V1 Validation: Re-dock Co-crystallized Ligand D1->V1 V2 Check RMSD < 2.0 Å V1->V2 D2 Refined Docking (High Precision, Flexible Residues) V2->D2 If Validated A1 Pose Analysis (Visual, Interactions, Strain) D2->A1 A2 Advanced Validation (Consensus Scoring, MD Simulation) A1->A2 troubleshooting_tree start Docking Fails or Yields Poor Results q1 Is a co-crystal ligand available for validation? start->q1 p1 Re-dock native ligand. Is RMSD < 2.0 Å? q1->p1 Yes q2 Check Ligand Preparation: - Correct protonation state? - All relevant tautomers included? q1->q2 No ans1_yes Yes ans1_no No sol1 Refine Grid Box: Check size and position. Adjust scoring function or docking algorithm. p1->sol1 No p1->q2 Yes ans_p1_no No ans_p1_yes Yes sol1->p1 Re-validate sol2 Regenerate ligands with correct states using a reliable tool (e.g., LigPrep). q2->sol2 No q3 Are key interactions (H-bonds, pi-stacking) missing in the pose? q2->q3 Yes ans_q2_no No ans_q2_yes Yes sol2->q2 Re-dock sol3 Consider receptor flexibility. Check for bridging water molecules. Use interaction constraints. q3->sol3 Yes end_node Perform advanced validation: Consensus Scoring & MD Simulation. q3->end_node No ans_q3_no No ans_q3_yes Yes sol3->q3 Re-dock

Caption: Decision tree for troubleshooting docking issues.

References

  • Bhardwaj, N., et al. (2021). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC, PubMed Central. [Link]

  • Lyne, P. D. (2002). Structure-based virtual screening: an overview. Drug Discovery Today.
  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025).
  • Michel, J., et al. (2009). Energetics of Displacing Water Molecules from Protein Binding Sites: Consequences for Ligand Optimization. Journal of the American Chemical Society, PMC, NIH. [Link]

  • Miyazaki, I., et al. (2008). Water Molecules around Quinone Binding Sites in the Reaction Center from Rhodobacter sphaeroides. Biochemistry, NIH. [Link]

  • A Beginner's Guide to Molecular Docking. (n.d.). ETFLIN. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]

  • Reis, R. S., et al. (2015). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Post-Docking Analysis and its importance. (n.d.). Advent Informatics Pvt ltd. [Link]

  • Reis, R. S., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. PubMed. [Link]

  • Neves, B. J., et al. (2021). Best Practices for Docking-Based Virtual Screening. In Molecular Docking for Computer-Aided Drug Design. OUCI. [Link]

  • Bhardwaj, N., et al. (2021). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC, PubMed Central. [Link]

  • How do i solve the problem in the docking? (2025). ResearchGate. [Link]

  • Mkhayar, K., et al. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, NIH. [Link]

  • Al-Hamdani, A. A. S., et al. (2024). Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis. ACS Omega, PMC, NIH. [Link]

  • Warrier, T., et al. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. Molecules, MDPI. [Link]

  • Ahmed, B. H., & Yaseen, R. A. (2023). A Flexible Route to Synthesis and Molecular Docking of Some New Quinoline Derivatives through Imine and Cyclization Processes. ResearchGate. [Link]

  • de Oliveira, R. B., et al. (2024). Design, Synthesis, and Molecular Docking Studies of New Quinoline-Thiazole Hybrids, Potential Leads in the Development of Novel Antileukemic Agents. Journal of the Brazilian Chemical Society, SciELO. [Link]

  • Wang, Y., et al. (2014). Molecular Modeling Studies of 4,5-Dihydro-1H-pyrazolo[4,3-h]quinazoline Derivatives as Potent CDK2/Cyclin A Inhibitors Using 3D-QSAR and Docking. Molecules, MDPI. [Link]

  • Post Docking Analysis Simplified. Common Mistakes Corrected. (2025). YouTube. [Link]

  • Beyond the Basics: Advanced Molecular Docking Techniques in CADD Research. (2025). LinkedIn. [Link]

  • Al-Hamdani, A. A. S., et al. (2022). Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. Molecules, PMC, PubMed Central. [Link]

  • Troubleshooting protein-ligand docking tutorial. (2024). Galaxy Community Help. [Link]

  • Advancements in Molecular Docking: A Comprehensive Review of Methods and Their Applications in Drug Discovery. (n.d.). Preprints.org. [Link]

  • El-Sayed, N. N. E., et al. (2019). Design, synthesis, and docking study of new quinoline derivatives as antitumor agents. Archiv der Pharmazie. [Link]

  • The role of water in ligand binding. (2025). ResearchGate. [Link]

  • Quinoline-based metal complexes: Synthesis and applications | Request PDF. (n.d.). ResearchGate. [Link]

  • Grosdidier, A., et al. (2007). Use of the FACTS solvation model for protein-ligand docking calculations. Application to EADock. Journal of Computer-Aided Molecular Design, PubMed. [Link]

  • Huang, D., & Caflisch, A. (2015). Uncovering Water Effects in Protein–Ligand Recognition: Importance in the Second Hydration Shell and Binding Kinetics. Journal of Medicinal Chemistry, PubMed Central. [Link]

  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. (2025). PubMed. [Link]

  • Need help with molecular docking results interpretation. (2024). Reddit. [Link]

  • Al-Hamdani, A. A. S., et al. (2024). Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis. ACS Omega, ACS Publications. [Link]

  • The Role of Water in Protein-Ligand Binding: A Comprehensive Study by Crystallography and Isothermal Titration Calorimetry. (n.d.). Publikationsserver UB Marburg. [Link]

  • How to validate the molecular docking results ? (2022). ResearchGate. [Link]

  • Solvation Methods for Protein–Ligand Docking. (n.d.). Springer Nature Experiments. [Link]

  • Pratama, M. R. F., et al. (2021). Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. ResearchGate. [Link]

  • Use of the FACTS solvation model for protein-ligand docking calculations. Application to EADock | Request PDF. (n.d.). ResearchGate. [Link]

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  • Shi, Y., et al. (2014). Combined 3D-QSAR Modeling and Molecular Docking Studies on Pyrrole-Indolin-2-ones as Aurora A Kinase Inhibitors. Molecules, PMC, PubMed Central. [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (2025). PMC, NIH. [Link]

  • Development of docking-based 3D QSAR models for the design of substituted quinoline derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors | Request PDF. (n.d.). ResearchGate. [Link]

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Optimization

Technical Support Center: Strategies to Overcome Microbial Resistance with Novel Quinoline Analogs

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the frontier of antimicrobial resistance. This guide is designed to provide practical, field-proven insig...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the frontier of antimicrobial resistance. This guide is designed to provide practical, field-proven insights into the experimental challenges you may encounter while developing and evaluating novel quinoline analogs. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and accelerate your research.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis, handling, and testing of novel quinoline analogs.

1.1 Synthesis and Purification

Question: My Skraup synthesis reaction for a quinoline precursor is extremely vigorous and difficult to control. What can I do?

Answer:

Problem: The Skraup synthesis is a classic method for creating the quinoline core, but it is notoriously exothermic and can become dangerously uncontrolled.[1] This is typically due to the reaction of aniline, glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid.

Possible Causes:

  • Rapid heating: Initiating the reaction with too much heat can cause it to run away.

  • Incorrect order of reagent addition: Adding the sulfuric acid too early can trigger a violent, premature reaction.[1]

  • Purity of reagents: Anhydrous conditions are important; water in the glycerol can lead to lower yields and side reactions.[1]

Solutions & Scientific Rationale:

  • Use a Moderator: Add ferrous sulfate (FeSO₄) to the reaction mixture. Ferrous sulfate acts as an oxygen carrier, moderating the oxidation process and extending the reaction over a longer period, which makes it far more controllable.[1][2]

  • Controlled Reagent Addition: Always add the concentrated sulfuric acid slowly and in portions, while cooling the flask in an ice bath. Ensure the aniline, glycerol, and ferrous sulfate are mixed before the acid is introduced.[1][3]

  • Gradual Heating: Begin by heating the mixture gently to initiate the reaction. Once the exothermic process starts, you may need to remove the heat source temporarily. After the initial vigorous phase subsides, resume heating to reflux to ensure the reaction goes to completion.[3]

  • Alternative Oxidizing Agents: While nitrobenzene is traditional, other oxidizing agents like arsenic acid have been used for a less vigorous reaction, though toxicity and disposal must be carefully considered.[2]

Question: I'm struggling with low yields and significant side products in my Friedländer annulation to synthesize a substituted quinoline. How can I optimize this?

Answer:

Problem: The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, can suffer from low yields due to side reactions like self-condensation (aldol reaction) of the carbonyl compound.

Possible Causes:

  • Sub-optimal catalyst: The choice of acid or base catalyst is critical and highly dependent on the specific substrates.

  • Reaction conditions: Temperature and solvent can dramatically affect the equilibrium between desired condensation and undesired side reactions.

  • Regioselectivity issues: Using an unsymmetrical ketone can lead to the formation of multiple isomers, complicating purification and reducing the yield of the desired product.[2]

Solutions & Scientific Rationale:

  • Catalyst Optimization:

    • Acid Catalysis: Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., scandium(III) triflate) are commonly used. Experiment with different catalysts and loadings to find the optimal conditions for your specific substrates.[2]

    • Base Catalysis: Bases like KOH or piperidine are also effective. Pre-forming the enolate of the ketone with a strong base can sometimes prevent self-condensation by ensuring it preferentially reacts with the 2-aminoaryl carbonyl.[3]

  • Control Regioselectivity: If using an unsymmetrical ketone, specific amine catalysts or the use of ionic liquids as solvents have been shown to favor the formation of one regioisomer over another.[2]

  • Purification Strategy: Effective purification is key. Column chromatography is standard. If your product is basic, you can use an acidic aqueous wash during work-up to remove non-basic impurities before chromatography. Recrystallization is also a powerful technique if a suitable solvent system can be found.[2]

1.2 Compound Handling and Assay Preparation

Question: My novel quinoline analog has poor solubility in aqueous media, causing it to precipitate in my antibacterial assay broth. What should I do?

Answer:

Problem: Many novel quinoline analogs are highly lipophilic, leading to poor aqueous solubility. This is a major hurdle for in vitro testing, as compound precipitation leads to inaccurate and non-reproducible Minimum Inhibitory Concentration (MIC) values.

Possible Causes:

  • High lipophilicity (logP) of the analog.

  • Incorrect solvent for stock solution: Using a solvent that is immiscible with the assay medium.

  • Exceeding the solubility limit: The final concentration in the assay exceeds the compound's solubility in the complex biological medium (e.g., Mueller-Hinton Broth).

Solutions & Scientific Rationale:

SolutionRationale & Best Practices
1. Use a Co-Solvent Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% Dimethyl Sulfoxide (DMSO). Serially dilute this stock for your assay. Crucially, ensure the final concentration of DMSO in your assay medium is non-toxic to the bacteria (typically ≤1%). Run a vehicle control (medium + highest % DMSO) to confirm it doesn't inhibit bacterial growth.
2. pH Modification Quinolines are weak bases and can often be protonated to form more soluble salts.[4] Try preparing the stock solution in DMSO with a small amount of acid (e.g., HCl) and then diluting it into a buffered assay medium. This can keep the compound protonated and in solution.
3. Use of Surfactants In some cases, a very low concentration of a non-ionic surfactant like Tween® 80 (e.g., 0.05%) can be added to the assay medium to improve solubility. However, you MUST run controls to ensure the surfactant itself does not have antibacterial activity or potentiate the activity of your compound.
4. Salt Formulation If the compound is a promising lead, consider synthesizing a salt form (e.g., hydrochloride, sulfate). Salts of basic compounds are generally more water-soluble than the free base.
1.3 Antimicrobial Susceptibility Testing

Question: I am getting inconsistent MIC results for my quinoline analog against the same bacterial strain. What are the likely causes?

Answer:

Problem: Variable MICs undermine the reliability of your data and make structure-activity relationship (SAR) analysis impossible. Reproducibility is key.

Possible Causes & Troubleshooting Workflow:

Below is a workflow to diagnose the source of variability.

G A Inconsistent MIC Results B Check Inoculum Density (0.5 McFarland Standard) A->B Step 1 C Verify Compound Stability & Solubility in Assay Medium A->C Step 2 D Standardize Incubation Time & Temperature A->D Step 3 E Assess Plate-to-Plate Variability A->E Step 4 F Is inoculum consistently ~5x10^5 CFU/mL in final well? B->F Question G Does compound precipitate or degrade during incubation? C->G Question H Are conditions identical (e.g., 35-37°C, 16-20h)? D->H Question I Are positive/negative controls consistent across all plates? E->I Question J High variability suggests inconsistent pipetting or dilution. F->J No K Precipitation requires reformulation. Degradation requires stability assay. G->K Yes L Strict adherence to protocol needed. Use calibrated equipment. H->L No M If controls are inconsistent, check reagents & technique. I->M No

Caption: Troubleshooting workflow for inconsistent MIC results.

Detailed Explanations:

  • Inoculum Density: The most common error. An inoculum that is too high will require more drug to inhibit, artificially inflating the MIC. An inoculum that is too low can lead to artificially low MICs. Always prepare your inoculum to a 0.5 McFarland standard and verify the colony-forming units (CFU)/mL if issues persist.

  • Compound Stability/Solubility: As discussed previously, if the compound precipitates, the effective concentration is unknown. Visually inspect your plates before and after incubation. Some colored quinolines can make this tricky, so you may need to measure absorbance at a wavelength where the compound absorbs but the medium does not.

  • Incubation Conditions: Adhere strictly to CLSI (Clinical and Laboratory Standards Institute) guidelines for temperature and duration. Small variations can significantly impact bacterial growth rates and, consequently, MIC values.

  • Reagent and Equipment Quality: Use fresh, high-quality Mueller-Hinton Broth. Ensure your pipettes are calibrated, as serial dilution errors are cumulative and can drastically alter the final concentrations in the wells.

Section 2: Frequently Asked Questions (FAQs)

This section addresses broader, more conceptual questions about the strategies for developing novel quinoline analogs.

Question: What are the primary microbial resistance mechanisms that novel quinoline analogs are designed to overcome?

Answer: Traditional quinolones, like ciprofloxacin, primarily target bacterial DNA gyrase and topoisomerase IV, leading to DNA fragmentation and cell death.[5] Bacteria have evolved several key resistance mechanisms.[6] Novel analogs are designed to circumvent these:

  • Target-Mediated Resistance: This is the most common mechanism, involving mutations in the quinolone-resistance determining regions (QRDRs) of the gyrA and parC genes, which encode the subunits of DNA gyrase and topoisomerase IV, respectively.[5] These mutations reduce the binding affinity of the drug to the enzyme-DNA complex.

    • Novel Strategy: Design analogs with new binding modes or interactions with residues outside the classical QRDR, making them effective even against mutated enzymes.

  • Efflux Pump Overexpression: Bacteria can upregulate efflux pumps (e.g., AcrAB-TolC in E. coli) that actively transport quinolones out of the cell, preventing them from reaching their intracellular targets.[6]

    • Novel Strategy: Develop quinoline hybrids that are poor substrates for these pumps or that also function as efflux pump inhibitors (EPIs). Physicochemical properties can be modified to reduce recognition by the pump.[7]

  • Plasmid-Mediated Resistance: Plasmids can carry genes (qnr proteins) that protect DNA gyrase from quinolones or enzymes (like AAC(6')-Ib-cr) that modify and inactivate the drug.

    • Novel Strategy: Create analogs that are insensitive to these modifications or that can overcome the protective effects of Qnr proteins.

Below is a diagram illustrating these mechanisms.

G cluster_cell Bacterial Cell Gyrase DNA Gyrase/ Topoisomerase IV DNA Bacterial DNA Gyrase->DNA acts on Pump Efflux Pump PumpedOut Drug Efflux Pump->PumpedOut Expels Qnr Qnr Protein Qnr->Gyrase Protects Quinolone Quinolone Analog Quinolone->Gyrase Inhibits Quinolone->Pump MutatedGyrase Mutated DNA Gyrase (Reduced Binding) Quinolone->MutatedGyrase Fails to Inhibit ProtectedGyrase Protected Gyrase

Caption: Key mechanisms of bacterial resistance to quinolones.

Question: How do I begin to investigate the mechanism of action (MoA) for a promising new quinoline analog that is active against resistant strains?

Answer: Determining the MoA is a critical step. A tiered approach is most effective, starting with broad assessments and moving to more specific hypotheses.

Tier 1: Differentiate between Bacteriostatic vs. Bactericidal Activity

  • Experiment: Time-kill kinetics assay.

  • Rationale: This experiment reveals if your compound merely inhibits growth (bacteriostatic) or actively kills the bacteria (bactericidal). A bactericidal compound is often preferred. This is done by exposing a standard inoculum to various concentrations of your drug (e.g., 2x, 4x, 8x MIC) and plating for viable CFUs at different time points (0, 2, 4, 8, 24 hours). A ≥3-log10 reduction in CFU/mL is considered bactericidal.

Tier 2: Investigate Macromolecular Synthesis Inhibition

  • Experiment: Incorporate radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), protein ([³H]leucine), and cell wall ([¹⁴C]N-acetylglucosamine) synthesis.

  • Rationale: This classic method helps identify which major cellular pathway is inhibited first. If your compound inhibits DNA synthesis most rapidly and at the lowest concentration, it suggests a mechanism similar to traditional quinolones. If it inhibits another pathway, you may have a novel MoA.

Tier 3: Test Specific Hypotheses

  • If DNA Synthesis is Inhibited:

    • Experiment: In vitro DNA gyrase/topoisomerase IV supercoiling assay.

    • Rationale: This directly tests if your compound inhibits the classical quinolone targets. If your compound is active against whole cells but not in this assay, it may indicate it requires metabolic activation or has a different target in the DNA replication pathway.[8]

  • If Cell Wall Synthesis is Inhibited:

    • Experiment: Assess cell morphology via microscopy (e.g., scanning electron microscopy). Look for signs of cell lysis, filamentation, or bulging.

  • If Membrane Integrity is a Target:

    • Experiment: Use fluorescent dyes like propidium iodide (enters cells with compromised membranes) or perform a BacLight bacterial viability assay.

This workflow provides a logical progression from a general to a specific understanding of your compound's MoA.

Section 3: Key Experimental Protocols
3.1 Protocol: Broth Microdilution for MIC Determination

This protocol is based on CLSI standards and is designed to ensure reproducibility.

Materials:

  • 96-well, U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain, grown overnight on agar

  • 0.5 McFarland turbidity standard

  • Test compound (stock solution in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile saline or PBS

Procedure:

  • Inoculum Preparation: a. Select 3-5 isolated colonies from an overnight culture plate. b. Suspend in sterile saline. c. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). d. Dilute this suspension 1:150 in CAMHB to achieve a final target inoculum of ~1 x 10⁶ CFU/mL. This will be further diluted in the plate.

  • Compound Dilution: a. Add 50 µL of CAMHB to all wells of the 96-well plate. b. Add 50 µL of your 2X final highest concentration test compound stock (prepared in CAMHB from your DMSO stock) to the first column of wells. c. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then column 2 to 3, and so on. Discard 50 µL from the last column used for dilution. This leaves 50 µL in each well.

  • Inoculation: a. Add 50 µL of the prepared bacterial inoculum (~1 x 10⁶ CFU/mL) to each well. b. This brings the final volume to 100 µL and dilutes the inoculum to the final target density of 5 x 10⁵ CFU/mL .

  • Controls:

    • Growth Control: Wells with 50 µL CAMHB + 50 µL inoculum (no drug).

    • Sterility Control: Wells with 100 µL of CAMHB only (no drug, no bacteria).

    • Vehicle Control: Wells with inoculum and the highest concentration of DMSO used in the assay.

  • Incubation: a. Seal the plates (e.g., with breathable film or place in a humidified container) to prevent evaporation. b. Incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: a. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the well is clear).

3.2 Protocol: MTT Assay for Cytotoxicity

This protocol assesses the effect of your compound on the metabolic activity of mammalian cells, a proxy for cytotoxicity.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • 96-well, flat-bottom tissue culture plates

  • Test compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: a. Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. b. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: a. Prepare serial dilutions of your quinoline analog in complete medium from your high-concentration stock. b. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. c. Include vehicle controls (medium + highest % DMSO) and untreated controls (medium only). d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: a. Add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: a. Carefully remove the medium from the wells. b. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. c. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Reading: a. Measure the absorbance at 570 nm. b. Calculate cell viability as a percentage relative to the untreated control. The IC₅₀ (the concentration that inhibits 50% of metabolic activity) can be determined by plotting a dose-response curve.

References
  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry - ACS Publications. Available at: [Link]

  • Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate. Available at: [Link]

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI. Available at: [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. Available at: [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. Available at: [Link]

  • (PDF) Quinoline Derivatives as Antibacterial Agents. ResearchGate. Available at: [Link]

  • Challenges and shortcomings of antibacterial discovery projects. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Challenges and Opportunities with Antibiotic Discovery and Exploratory Research. ACS Infectious Diseases. Available at: [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]

  • Challenges of Antibacterial Discovery. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • QUINOLINE. Organic Syntheses. Available at: [Link]

  • Current Strategies for Antimicrobial Discovery. Lumen Learning. Available at: [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Available at: [Link]

  • Mechanism of Quinolone Action and Resistance. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Finding Innovative Targets and Mechanisms While Discovering Novel Antimicrobial Agents. MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization of Quinoline Compounds for X-ray Diffraction

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the crystallization methods of quinoline-based compounds. It includes troubles...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the crystallization methods of quinoline-based compounds. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to address common challenges encountered during crystallization experiments.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of quinoline-based compounds, offering potential causes and solutions in a question-and-answer format.

Issue 1: No Crystals Are Forming

Question: I have prepared a solution of my quinoline derivative, but no crystals have formed after an extended period. What could be the issue?

Answer: The absence of crystal formation is a common issue and can stem from several factors:[2][3]

  • Supersaturation not reached: The solution may not be sufficiently concentrated for nucleation to occur.[2][3]

  • Inappropriate solvent: The compound may be too soluble in the chosen solvent, preventing it from precipitating.[1]

  • Presence of impurities: Certain impurities can inhibit nucleation and crystal growth.[1][4]

  • Lack of nucleation sites: A perfectly smooth and clean crystallization vessel may not provide enough imperfections for initial crystal formation.[1]

Troubleshooting Steps:
  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the crystallization vessel with a glass rod to create microscopic imperfections that can serve as nucleation sites.[1][5]

    • Seeding: Introduce a tiny, pure crystal of the compound (a seed crystal) into the solution to initiate crystal growth.[1]

  • Increase Supersaturation:

    • Evaporation: Allow some of the solvent to evaporate slowly. This can be controlled by covering the vessel with parafilm and poking a few small holes in it.[6][7][8]

    • Cooling: If the compound's solubility is temperature-dependent, slowly cool the solution.[7][8] Placing the vessel in a Dewar flask with warm water can achieve a slow cooling rate.[7][8]

    • Anti-solvent Addition: Gradually add a solvent in which the compound is insoluble (an anti-solvent) to decrease its solubility in the solution.[9][10]

Issue 2: Oiling Out - Formation of Liquid Droplets Instead of Crystals

Question: My quinoline compound is separating from the solution as an oil rather than forming solid crystals. Why is this happening and how can I fix it?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline phase.[11] This often happens when the melting point of the compound is lower than the temperature of the solution or when the solution is highly supersaturated.[5][12] Impurities can also promote oiling out.[5]

Troubleshooting & Control Strategies:
  • Reduce Supersaturation:

    • Add more solvent: Re-dissolve the oil by heating the solution and adding a small amount of additional solvent to reduce the concentration.[5][12]

    • Slower Cooling: Employ a very slow cooling rate to prevent the system from becoming too supersaturated too quickly.[5]

  • Change the Solvent System:

    • Lower Polarity Solvent: Try a solvent with a lower boiling point or a different polarity. The goal is to find a solvent where the compound is less soluble.

    • Solvent/Anti-solvent System: Use a solvent/anti-solvent combination to more gradually approach the point of crystallization.

  • Lower the Crystallization Temperature: If possible, conduct the crystallization at a lower temperature to ensure the solution temperature is below the compound's melting point.

Issue 3: Formation of Small, Needle-like, or Poor-Quality Crystals

Question: I am getting crystals, but they are too small, needle-shaped, or otherwise unsuitable for single-crystal X-ray diffraction. How can I improve the crystal quality?

Answer: The formation of small or poorly formed crystals is often a result of rapid nucleation and crystal growth.[4] For X-ray diffraction, a few large, well-ordered crystals are preferable to many small ones.[8] The ideal crystal size for single-crystal XRD is typically 0.2-0.4 mm in at least two dimensions.[8]

Troubleshooting & Optimization Strategies:
  • Slow Down Crystallization: The key to growing larger crystals is to slow down the nucleation and growth processes.[13][14]

    • Slower Evaporation: Reduce the number or size of the holes in the parafilm covering the crystallization vessel.[6][8]

    • Slower Cooling: Decrease the rate of cooling.

    • Vapor Diffusion: This is an excellent method for growing high-quality crystals from small amounts of material.[13][15] The compound is dissolved in a "good" solvent, and this solution is placed in a sealed container with a "bad" solvent (anti-solvent). The anti-solvent slowly diffuses into the good solvent, gradually inducing crystallization.[16][17]

  • Optimize the Solvent: The choice of solvent can significantly influence the crystal habit.[18][19] Experiment with different solvents or solvent mixtures. Sometimes, adding a small amount of a second solvent can inhibit growth on certain crystal faces, leading to more equant (less needle-like) crystals.[8][15]

  • Minimize Disturbances: Keep the crystallization experiment in a location free from vibrations and temperature fluctuations.[2][3]

Issue 4: Crystals are Twinned or Aggregated

Question: My crystals appear to be composed of multiple intergrown crystals. Can these be used for X-ray diffraction?

Answer: Twinned or aggregated crystals are generally not suitable for single-crystal X-ray diffraction as the diffraction patterns from the individual components will overlap, making structure solution difficult or impossible.[15]

Troubleshooting & Control Strategies:
  • Reduce the Rate of Crystallization: As with growing larger crystals, slowing down the crystallization process can reduce the likelihood of twinning and aggregation.

  • Decrease Supersaturation: A lower level of supersaturation will result in fewer nucleation events, giving individual crystals more space and time to grow without impinging on one another.

  • Use a More Viscous Solvent: A more viscous solvent can sometimes hinder the movement of molecules and small crystallites, preventing them from aggregating.

  • Screen for Different Solvents: The solvent can play a role in the relative growth rates of different crystal faces, which can influence twinning.

Issue 5: Polymorphism - Obtaining Different Crystal Forms

Question: I have crystallized the same quinoline compound multiple times and obtained crystals with different shapes and properties. What is happening?

Answer: You are likely observing polymorphism, a phenomenon where a compound can crystallize into more than one distinct crystal structure or polymorph.[1] Different polymorphs can have different physical properties, such as melting point, solubility, and stability.[1] The formation of a particular polymorph is influenced by kinetic and thermodynamic factors during crystallization.[1]

Troubleshooting & Control Strategies:
  • Solvent Selection: The choice of solvent can have a significant impact on which polymorph is formed. Experiment with a range of solvents with different polarities.[1]

  • Control Cooling Rate: Rapid cooling often yields a metastable (less stable) polymorph, while slow cooling is more likely to produce the thermodynamically stable form.[1]

  • Vary Supersaturation: The level of supersaturation can influence which polymorph nucleates first.[1]

  • Temperature: Crystallizing at different temperatures can favor the formation of different polymorphs.[1]

  • Seeding: Introducing seed crystals of a specific, desired polymorph can direct the crystallization towards that form.[1]

Quantitative Data on Crystallization of Quinoline Derivatives

The following tables provide illustrative quantitative data on the crystallization of hypothetical quinoline-based compounds to demonstrate the effects of different experimental parameters.

Table 1: Effect of Solvent on Crystal Yield and Polymorph of Quinoline Derivative A

Solvent System (v/v)Temperature (°C)Cooling MethodCrystal HabitYield (%)Polymorph
Ethanol (100%)25Slow EvaporationNeedles75Form I
Ethyl Acetate (100%)25Slow EvaporationPlates68Form II
Toluene/Hexane (1:2)4Slow CoolingPrisms82Form I
Dichloromethane/Pentane25Vapor DiffusionBlocks55Form III

Table 2: Effect of Cooling Rate on Crystal Size of Quinoline Derivative B in Isopropanol

Cooling RateAverage Crystal Size (mm)Crystal Quality
Rapid Cooling (Ice Bath)< 0.1Poor, aggregated
Moderate Cooling (Ambient Air)0.1 - 0.3Good, some twinning
Slow Cooling (Dewar)0.3 - 0.5Excellent, single

Experimental Protocols

Protocol 1: Slow Evaporation
  • Dissolve the quinoline compound in a suitable solvent to create a nearly saturated solution.[7] A good starting point is 1-5 mL of solvent per 100 mg of compound.[6]

  • Filter the solution to remove any particulate matter.[20]

  • Transfer the clear solution to a clean crystallization vessel (e.g., a small vial or test tube).[6][8]

  • Cover the vessel with parafilm and pierce a few small holes in it to allow for slow evaporation.[6][7][8] The rate of evaporation can be controlled by the number and size of the holes.[6][8]

  • Place the vessel in a quiet, undisturbed location and allow the solvent to evaporate over several days to weeks.[7]

Protocol 2: Vapor Diffusion

This method is particularly effective for small quantities of material.[13][15]

  • Dissolve the quinoline compound in a small amount of a "good" solvent (one in which it is readily soluble) in a small, open vial.

  • Place this small vial inside a larger, sealable vessel (e.g., a jar or a larger vial).

  • Add a layer of a "bad" or "anti-solvent" (one in which the compound is insoluble, and which is more volatile than the "good" solvent) to the bottom of the larger vessel. The level of the anti-solvent should be below the top of the inner vial.

  • Seal the outer vessel and leave it in an undisturbed location.[15]

  • The more volatile anti-solvent will slowly diffuse into the solution in the inner vial, reducing the compound's solubility and promoting slow crystal growth.[16][17]

Protocol 3: Anti-Solvent Crystallization (Liquid-Liquid Diffusion)
  • Dissolve the quinoline compound in a "good" solvent to create a concentrated solution.

  • Carefully layer a less dense, miscible "anti-solvent" on top of this solution.[20] This should be done slowly to create a distinct interface between the two liquids.[17]

  • Over time, the anti-solvent will diffuse into the solution, causing the compound to crystallize at the interface.[20]

Visualization of Crystallization Workflow

Decision-Making Workflow for Crystallization Method Selection

CrystallizationWorkflow Crystallization Method Selection start Start with Purified Quinoline Compound solubility_screen Solubility Screening (Various Solvents) start->solubility_screen high_solubility High Solubility in Most Solvents? solubility_screen->high_solubility moderate_solubility Moderate Solubility? high_solubility->moderate_solubility No vapor_diffusion Vapor Diffusion high_solubility->vapor_diffusion Yes low_solubility Low Solubility? moderate_solubility->low_solubility No slow_evap Slow Evaporation moderate_solubility->slow_evap Yes slow_cooling Slow Cooling moderate_solubility->slow_cooling anti_solvent Anti-Solvent Addition low_solubility->anti_solvent Yes end_point Single Crystals for XRD low_solubility->end_point No (Re-evaluate Purification/Solvents) slow_evap->end_point vapor_diffusion->end_point slow_cooling->end_point anti_solvent->end_point

Caption: A decision tree for selecting an appropriate crystallization method.

Troubleshooting Flowchart for Common Crystallization Issues

TroubleshootingFlowchart Crystallization Troubleshooting start Crystallization Attempt outcome Observe Outcome start->outcome no_crystals No Crystals outcome->no_crystals No Formation oiling_out Oiling Out outcome->oiling_out Liquid Droplets poor_quality Poor Quality Crystals (Small, Needles, Twinned) outcome->poor_quality Imperfect Solids good_crystals Good Quality Crystals outcome->good_crystals Well-formed Solids solution1 Increase Supersaturation (Evaporate/Cool) Induce Nucleation (Scratch/Seed) no_crystals->solution1 solution2 Reduce Supersaturation (Add Solvent) Slow Down Cooling Change Solvent oiling_out->solution2 solution3 Slow Down Crystallization Rate (Slower Evaporation/Cooling) Use Vapor Diffusion Optimize Solvent System poor_quality->solution3 xrd Proceed to XRD good_crystals->xrd solution1->start Retry solution2->start Retry solution3->start Retry

Caption: A flowchart for troubleshooting common crystallization problems.

References

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  • Hey all! I'm spent a lot of time working on a massive flowchart troubleshooting common problems when crystal growing! Let me know if you find this helpful or if you have some tips I can add! : r/crystalgrowing. (2021, October 14). Reddit. [Link]

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  • Common Issues Faced in Crystallization and How to Solve Them. (2024, November 13). Zhanghua - Filter Dryer. [Link]

  • A Rapid Method for Screening Crystallization Conditions and Phases of an Active Pharmaceutical Ingredient. (2010). ResearchGate. [Link]

  • Pharmaceutical Solid Form Screening and Selection: Which Form Emerges? (2023). Crystal Growth & Design. [Link]

  • Sample Preparation for X-Ray Diffraction Analysis. (2017, April 7). Retsch. [Link]

  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (2022). Crystals. [Link]

  • SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. (n.d.). Cambrex. Retrieved January 17, 2026, from [Link]

  • Screening New Solid Forms of Pharmaceuticals to Enhance Solubility and Dissolution Rate. (2020). Pharmaceutics. [Link]

  • A simple vapor-diffusion method enables protein crystallization inside the HARE serial crystallography chip. (2022). Acta Crystallographica Section D, Structural Biology, 78(Pt 11), 1361–1368. [Link]

  • Quinoline. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Synthesis of derivatives of quinoline. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]

  • How Do Solvents Impact Crystal Morphology In Crystallization? (2025, November 14). How It Comes Together. [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester. Retrieved January 17, 2026, from [Link]

  • Quinoline. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]

  • Improving the Crystallization Process for Optimal Drug Development. (2014, March 28). American Laboratory. [Link]

  • Crystal Growing Tips. (2015, April 28). University of Florida. [Link]

  • The effect of solvent on crystal morphology. (2019). ResearchGate. [Link]

  • Optimisation – Biomolecular Crystallisation and Characterisation. (2022, June 17). CSIRO Research. [Link]

  • Exploring the solvent effect on crystal morphology of naphazoline hydrochloride: Molecular dynamic simulations and experiments. (2021). Journal of Molecular Liquids. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide and Ciprofloxacin: A Guide for Researchers

This guide provides a detailed comparison of the antibacterial potential of the novel synthetic compound, 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide, and the well-established fluoroquinolone antibiotic, ciprof...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the antibacterial potential of the novel synthetic compound, 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide, and the well-established fluoroquinolone antibiotic, ciprofloxacin. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their mechanisms of action, supported by available experimental data on analogous compounds, and detailed experimental protocols for comparative evaluation.

Introduction

The relentless rise of antibiotic resistance necessitates the discovery and development of new antimicrobial agents with novel mechanisms of action or improved efficacy against resistant pathogens. Quinoline derivatives have long been a cornerstone of antimicrobial research, with ciprofloxacin being a prominent member of the fluoroquinolone class. This guide focuses on a specific quinoline derivative, 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide, and contextualizes its potential antibacterial activity against that of ciprofloxacin. While direct experimental data for this exact compound is emerging, we will draw upon published data for structurally analogous compounds to provide a scientifically grounded comparison.

Mechanism of Action: A Tale of Two DNA Gyrase Inhibitors

Both 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide and ciprofloxacin exert their antibacterial effects by targeting bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, repair, and recombination.[1] However, there are nuances in their interaction with the bacterial machinery.

6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide and its Analogs:

Research into quinoline-4-carbohydrazide derivatives suggests that their primary target is the bacterial DNA gyrase.[2] By binding to the enzyme-DNA complex, these compounds stabilize it, leading to double-strand breaks in the bacterial chromosome and ultimately cell death. The carbohydrazide moiety is often a key pharmacophore in this interaction, contributing to the binding affinity within the active site of the enzyme. Molecular docking studies of similar compounds have shown significant binding scores, in some cases surpassing that of ciprofloxacin, indicating a strong potential for enzyme inhibition.[3]

Ciprofloxacin:

Ciprofloxacin, a broad-spectrum fluoroquinolone, also inhibits bacterial DNA gyrase. In addition, it targets another type II topoisomerase, topoisomerase IV.[1] This dual-targeting mechanism contributes to its broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Ciprofloxacin's interaction with the enzyme-DNA complex prevents the re-ligation of the cleaved DNA strands, leading to an accumulation of lethal double-strand breaks.[1]

cluster_quinoline 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide cluster_ciprofloxacin Ciprofloxacin Quinoline Quinoline Derivative DNA_Gyrase_Q DNA Gyrase Quinoline->DNA_Gyrase_Q Inhibits DS_Break_Q Double-Strand DNA Breaks DNA_Gyrase_Q->DS_Break_Q Leads to Cell_Death_Q Bacterial Cell Death DS_Break_Q->Cell_Death_Q Ciprofloxacin Ciprofloxacin DNA_Gyrase_C DNA Gyrase Ciprofloxacin->DNA_Gyrase_C Inhibits Topo_IV Topoisomerase IV Ciprofloxacin->Topo_IV Inhibits DS_Break_C Double-Strand DNA Breaks DNA_Gyrase_C->DS_Break_C Leads to Topo_IV->DS_Break_C Leads to Cell_Death_C Bacterial Cell Death DS_Break_C->Cell_Death_C

Figure 1: Comparative Mechanism of Action.

Comparative Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Values

The Minimum Inhibitory Concentration (MIC) is a critical measure of an antimicrobial agent's potency. The following table summarizes the available MIC data for a close analog of the target compound, 2-(4-bromophenyl)quinoline-4-carbohydrazide, and ciprofloxacin against representative Gram-positive and Gram-negative bacteria. It is important to note that the direct MIC values for 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide are not yet published in the reviewed literature. The data for the bromo-analog, however, provides a valuable initial assessment of the potential activity of this chemical class.

CompoundBacterial StrainMIC (µg/mL)Reference
2-(4-bromophenyl)quinoline-4-carbohydrazide derivative (Compound 6b) Staphylococcus aureus~14.1 (converted from 38.64 µM)[2]
Ciprofloxacin Staphylococcus aureus0.25 - 1.0[4]
2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives Escherichia coliIneffective[2]
Ciprofloxacin Escherichia coli0.016 - 0.5[4]

Analysis of MIC Data:

The available data on the 2-(4-bromophenyl)quinoline-4-carbohydrazide derivative shows moderate activity against the Gram-positive bacterium Staphylococcus aureus.[2] However, its lack of efficacy against the Gram-negative Escherichia coli suggests a narrower spectrum of activity compared to ciprofloxacin. Ciprofloxacin demonstrates potent activity against both bacterial species, which is consistent with its established broad-spectrum profile.[4] The chloro-substituent in the target compound, 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide, may influence its activity, and further testing is required to elucidate its specific antibacterial spectrum.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

To ensure reproducible and comparable results, the determination of MIC values should be performed according to standardized protocols. The following is a detailed methodology based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.

Materials:

  • Test compounds (6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide and ciprofloxacin)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Stock Solutions:

    • Accurately weigh and dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

    • Further dilute the stock solutions in CAMHB to a starting concentration for the serial dilutions.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Broth Microdilution Assay:

    • In a 96-well plate, perform two-fold serial dilutions of each antimicrobial agent in CAMHB. The typical final volume in each well is 100 µL.

    • Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum density.

    • Include a growth control well (inoculum in CAMHB without antimicrobial) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

start Start prep_stock Prepare Antimicrobial Stock Solutions start->prep_stock prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate prep_stock->serial_dilution add_inoculum Inoculate Wells with Bacterial Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include Growth and Sterility Controls add_inoculum->controls incubate Incubate at 35°C for 16-20 hours controls->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Figure 2: Broth Microdilution Workflow for MIC Determination.

Synthesis of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide

The synthesis of the title compound can be achieved through a multi-step process, beginning with the Pfitzinger reaction to construct the quinoline core, followed by esterification and subsequent hydrazinolysis.

Proposed Synthetic Pathway:

  • Step 1: Pfitzinger Reaction: Isatin is reacted with 1-(4-chlorophenyl)ethan-1-one in the presence of a base (e.g., potassium hydroxide) in a suitable solvent like ethanol to yield 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid.

  • Step 2: Esterification: The resulting carboxylic acid is then esterified, for example, by refluxing with ethanol in the presence of a catalytic amount of sulfuric acid, to produce ethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate.

  • Step 3: Hydrazinolysis: The ethyl ester is subsequently treated with hydrazine hydrate in refluxing ethanol to afford the final product, 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide.[2][5]

Isatin Isatin + 1-(4-chlorophenyl)ethan-1-one Carboxylic_Acid 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid Isatin->Carboxylic_Acid Pfitzinger Reaction Ester Ethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate Carboxylic_Acid->Ester Esterification Final_Product 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide Ester->Final_Product Hydrazinolysis

Figure 3: Proposed Synthesis of the Target Compound.

Conclusion and Future Directions

Based on the analysis of structurally similar compounds, 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide emerges as a compound of interest with potential antibacterial activity, likely through the inhibition of DNA gyrase. The available data suggests that its spectrum of activity may be more focused on Gram-positive bacteria. In contrast, ciprofloxacin remains a potent, broad-spectrum antibiotic with a well-established dual-targeting mechanism.

For a definitive comparison, it is imperative that the MIC values of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide be determined against a comprehensive panel of both Gram-positive and Gram-negative bacteria, including clinically relevant resistant strains. Further studies should also include direct enzyme inhibition assays to confirm its mechanism of action and cytotoxicity assays to assess its safety profile. This foundational data will be crucial in determining the potential of this and similar quinoline-4-carbohydrazide derivatives as future therapeutic agents.

References

  • El-Sayed, M. A., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(20), 17987–18003. [Link]

  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]

  • PrepChem. (n.d.). Synthesis of 6-chloro-2-hydrazino-4-(o-chlorophenyl)quinoline. Retrieved from [Link]

  • CLSI. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition.
  • Patel, H. D., et al. (2015). Synthesis of N'-(7-Chloroquinolin-4-yl)-6-Methyl-2-Oxo-4-Phenyl-1,2,3,4-Tetrahydropyrimidine-5-Carbohydrazide Derivatives as Potent Antibacterial Agents. International Journal of ChemTech Research, 8(4), 1836-1845.
  • PubChem. (n.d.). 6-chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Docking, ADME-Tox Study of 2-(2-(2-Chlorophenyl)quinoline-4-carbonyl)
  • Wikipedia. (n.d.). Ciprofloxacin. Retrieved from [Link]

  • Xiao, Y., et al. (2023). Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers in Microbiology, 14, 1289151. [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392.
  • CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • ResearchGate. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. [Link]

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Comparative

A Senior Application Scientist's Guide to the Comparative Antibacterial Efficacy of Quinoline-4-Carbohydrazide Analogs

Introduction: The Enduring Scaffolding of Quinoline in Antibacterial Drug Discovery The quinoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in the architecture of medicinal chemistry.[1] First id...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Scaffolding of Quinoline in Antibacterial Drug Discovery

The quinoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in the architecture of medicinal chemistry.[1] First identified in coal tar in 1834, its derivatives have become indispensable, forming the basis of drugs ranging from the pioneering antimalarial chloroquine to the modern fluoroquinolone class of antibiotics.[2] These antibiotics, including ciprofloxacin, are clinically vital for their potent activity against a broad spectrum of pathogens, particularly Enterobacteriaceae, by uniquely targeting bacterial DNA topoisomerases.[2]

However, the relentless rise of antimicrobial resistance (AMR) poses a significant threat to global health, compelling the scientific community to innovate beyond existing therapeutic scaffolds.[3] This guide focuses on a promising and synthetically accessible class of compounds: quinoline-4-carbohydrazide analogs. The carbohydrazide moiety (-CONHNH₂) serves as a versatile chemical handle, allowing for the facile synthesis of diverse libraries of derivatives, primarily through condensation reactions to form hydrazones.[4][5] By systematically analyzing the structure-activity relationships (SAR) and antibacterial performance of these analogs, we can identify key structural motifs that drive efficacy and provide a rational basis for the development of next-generation antibacterial agents.

This guide provides a comparative analysis of reported quinoline-4-carbohydrazide analogs, synthesizes key performance data, and details the essential experimental protocols required for their evaluation.

Synthetic Strategy: A Versatile Platform for Analog Generation

The core strategy for generating a library of quinoline-4-carbohydrazide analogs is typically a two-step process. It begins with the synthesis of the key intermediate, quinoline-4-carbohydrazide, which is then derivatized. A common and effective method involves the condensation of this intermediate with a variety of substituted aromatic aldehydes to yield a series of Schiff bases (hydrazones).[4]

The causality behind this choice is twofold:

  • Synthetic Accessibility: The reaction is generally high-yielding and can be performed under mild conditions, often in ethanol, allowing for the rapid creation of a diverse set of analogs from commercially available aldehydes.[4]

  • Structural Diversity: This approach allows for the systematic exploration of electronic and steric effects on antibacterial activity by varying the substituents on the aromatic aldehyde.

A representative synthetic workflow is detailed below.

Experimental Protocol: Synthesis of Quinoline-4-Carbohydrazide Analogs (Schiff Bases)
  • Synthesis of Ethyl 2-phenylquinoline-4-carboxylate: This precursor is often prepared via the Pfitzinger reaction, which involves the condensation of isatin with an appropriate α-methylene ketone (e.g., acetophenone) under basic or acidic conditions.[6][7]

  • Synthesis of 2-phenylquinoline-4-carbohydrazide (The Intermediate): a. Reflux a mixture of ethyl 2-phenylquinoline-4-carboxylate and an excess of hydrazine hydrate in ethanol for several hours.[7] b. Monitor the reaction by Thin Layer Chromatography (TLC). c. Upon completion, cool the reaction mixture. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried. Recrystallization from a suitable solvent like ethanol yields the pure carbohydrazide intermediate.

  • Synthesis of Final Analogs (e.g., (E)-N'-(substituted-benzylidene)-2-phenylquinoline-4-carbohydrazide): a. Dissolve the quinoline-4-carbohydrazide intermediate in ethanol.[4] b. Add an equimolar amount of the desired substituted aromatic aldehyde. c. Add a catalytic amount of glacial acetic acid and reflux the mixture for 4-6 hours. d. Monitor the reaction by TLC. e. After cooling, the precipitated solid is filtered, washed with ethanol, and recrystallized to yield the pure analog.[4]

  • Characterization: The structure of all synthesized compounds must be rigorously confirmed using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4]

Visualization: Synthetic Workflow

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Analog Synthesis (Condensation) Quinoline-4-carboxylate Quinoline-4-carboxylate Quinoline-4-carbohydrazide Quinoline-4-carbohydrazide Quinoline-4-carboxylate->Quinoline-4-carbohydrazide Hydrazine Hydrate Ethanol, Reflux Final Analog (Schiff Base) Final Analog (Schiff Base) Quinoline-4-carbohydrazide->Final Analog (Schiff Base) Ar-CHO (Aldehyde) Ethanol, Cat. Acid, Reflux Aromatic Aldehydes Aromatic Aldehydes Aromatic Aldehydes->Final Analog (Schiff Base)

Caption: General two-step synthesis of quinoline-4-carbohydrazide analogs.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of quinoline-4-carbohydrazide analogs is typically assessed by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[8][9] A lower MIC value indicates greater potency.

The data presented below is a synthesis of findings from multiple studies, showcasing the activity of various analogs against representative Gram-positive and Gram-negative bacteria.

Compound IDR-Group (Substitution on Aldehyde)S. aureus (MIC, µM)E. coli (MIC, µM)Reference
Analog 1 4-OCH₃ (p-Anisaldehyde)38.64>100[7][10]
Analog 2 4-Cl (p-Chlorobenzaldehyde)>100>100[10]
Analog 3 H (Benzaldehyde)164.35>100[7][10]
Analog 4 2-OH (Salicylaldehyde)--[4]
Analog 5 4-F (p-Fluorobenzaldehyde)>50 µg/mL>50 µg/mL[4]
Ciprofloxacin Reference Drug ~1-4 µg/mL~0.015-1 µg/mL[3]
Neomycin Reference Drug 78.13-[7][10]

Note: Direct comparison between studies can be challenging due to variations in bacterial strains and specific methodologies. MIC values converted from µg/mL where necessary for comparison.

Key Performance Insights:
  • Gram-Positive Selectivity: A recurring observation is that many quinoline-4-carbohydrazide derivatives exhibit moderate to good activity against Gram-positive bacteria, like S. aureus, but are significantly less effective against Gram-negative bacteria such as E. coli.[10] This suggests a potential issue with compound penetration through the outer membrane of Gram-negative organisms or efflux pump activity.

  • Impact of Substituents: The nature and position of the substituent on the phenyl ring introduced from the aldehyde play a crucial role. For instance, a 4-methoxyphenyl derivative (Analog 1 ) showed the most potent activity against S. aureus in one study, with an MIC of 38.64 µM.[7][10]

  • Broad-Spectrum Potential: While many analogs show selectivity, some derivatives have demonstrated broad-spectrum activity. For example, certain quinoline derivatives (not specifically carbohydrazides but related structures) have shown potent inhibition against both B. subtilis (Gram-positive) and E. coli (Gram-negative), in some cases surpassing the reference drug ciprofloxacin. This highlights the therapeutic potential of the core quinoline scaffold.

Structure-Activity Relationship (SAR) and Mechanism of Action

Dissecting the Structure for Optimal Activity

Synthesizing the available data allows us to delineate key SAR trends for the quinoline-4-carbohydrazide scaffold.[11]

  • The Quinoline Core: The quinoline ring system is fundamental to activity. Substitutions on its benzo portion can modulate lipophilicity and electronic properties, impacting cell wall penetration and target binding.[1][11]

  • The C4-Carbohydrazide Linker: The hydrazone linker (-C=N-NH-C=O-) is critical. It provides a rigid connection between the quinoline core and the substituted phenyl ring, influencing the overall geometry of the molecule. The hydrogen-bonding capacity of the N-H and C=O groups can be vital for target interaction.[5][12]

  • The Terminal Phenyl Ring: As shown in the data table, substituents on this ring are major determinants of potency. Electron-donating groups (like -OCH₃) at the para-position appear to enhance activity against S. aureus.[10] The presence of bulky, hydrophobic groups at the C2 position of the quinoline ring has also been identified as crucial for the inhibitory activity of related quinoline carboxylic acids.[11]

Visualization: Key SAR Insights

cluster_0 A Bulky, hydrophobic groups here are favorable. B Substitutions on the benzo ring modulate lipophilicity and activity. C Carboxylic acid at C4 is critical for related inhibitors. D Hydrazone linker is key. Substituents on this ring determine potency (e.g., 4-OCH3).

Caption: Structure-Activity Relationship map for quinoline-based inhibitors.

Mechanism of Action: Targeting Bacterial DNA Gyrase

The primary mechanism of action for many quinoline-based antibacterials is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[7][12] This enzyme is essential for bacterial survival as it introduces negative supercoils into DNA, a process critical for relieving torsional stress during DNA replication and transcription.[7] By inhibiting DNA gyrase, these compounds disrupt fundamental cellular processes, leading to bacterial cell death. This target is attractive because it is present in bacteria but absent in humans, offering a degree of selective toxicity.[2]

Visualization: Inhibition of DNA Gyrase

Relaxed DNA Relaxed DNA DNA Gyrase DNA Gyrase Relaxed DNA->DNA Gyrase Binds Negative Supercoiling Negative Supercoiling DNA Gyrase->Negative Supercoiling Catalyzes DNA Replication DNA Replication Negative Supercoiling->DNA Replication Enables Quinoline Analog Quinoline Analog Quinoline Analog->DNA Gyrase Inhibits

Caption: Quinoline analogs inhibit DNA gyrase, halting DNA replication.

Essential Methodologies for Compound Evaluation

To ensure data is robust and reproducible, standardized protocols are paramount. Below are self-validating, step-by-step protocols for determining antibacterial activity and assessing cytotoxicity.

Protocol 1: Broth Microdilution for MIC Determination

This method is considered a gold standard for quantitative susceptibility testing.[9][13]

  • Preparation of Inoculum: a. From a fresh agar plate (18-24h growth), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in an appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[13]

  • Preparation of Microtiter Plate: a. Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate. b. Add 50 µL of the stock compound solution (e.g., at 2X the highest desired concentration) to the first column of wells, creating a 1:2 dilution. c. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to generate a concentration gradient. Discard the final 50 µL from the last column.[14]

  • Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. b. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). c. Seal the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.[15]

  • Result Interpretation: a. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[8] This can be determined by visual inspection or by using a microplate reader to measure optical density (OD₆₀₀).[14]

Visualization: MIC Determination Workflow

A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Standardized Bacteria A->C B Prepare Serial Dilutions of Compound in 96-Well Plate B->C D Incubate Plate (37°C, 18-20h) C->D E Read Results: Identify Lowest Concentration with No Visible Growth (MIC) D->E

Caption: Workflow for the broth microdilution MIC assay.

Protocol 2: Cytotoxicity Assay (Resazurin-Based)

It is crucial to determine if a potent antibacterial compound is also toxic to mammalian cells.[16] A high therapeutic index (ratio of cytotoxic concentration to MIC) is desirable.

  • Cell Culture: a. Culture a relevant mammalian cell line (e.g., human dermal fibroblasts or HaCaT keratinocytes) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.[17][18]

  • Cell Seeding: a. Harvest cells using trypsin and seed them into a 96-well plate at a density of ~1 x 10⁴ cells per well. b. Allow cells to adhere and grow for 24 hours.

  • Compound Exposure: a. Prepare serial dilutions of the quinoline analogs in fresh cell culture medium. b. Remove the old medium from the cells and replace it with the medium containing the various compound concentrations. c. Include a vehicle control (e.g., DMSO-treated cells) and a positive control for toxicity (e.g., doxorubicin). d. Incubate the plate for 24-48 hours.[17]

  • Viability Assessment: a. Add a sterile solution of Resazurin (e.g., to a final concentration of 44 µM) to each well. b. Incubate for another 2-4 hours. Metabolically active (viable) cells will reduce the blue resazurin to the pink, highly fluorescent resorufin. c. Measure the fluorescence (e.g., at 560 nm excitation / 590 nm emission) using a microplate reader.

  • Data Analysis: a. Calculate cell viability as a percentage relative to the vehicle control. b. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell proliferation).[19]

Conclusion and Future Outlook

The quinoline-4-carbohydrazide scaffold is a synthetically tractable and highly promising platform for the discovery of novel antibacterial agents. The existing body of research demonstrates that analogs can be synthesized with potent activity, particularly against Gram-positive pathogens.[10] The likely mechanism of action, inhibition of DNA gyrase, remains a clinically validated and effective antibacterial strategy.[7]

Future research must be directed towards several key areas:

  • Broadening the Spectrum: Rational design strategies should be employed to improve the activity against Gram-negative bacteria. This may involve modifications that enhance outer membrane permeability or evade efflux pumps.

  • Lead Optimization: Analogs with high potency (low MIC) and low cytotoxicity (high IC₅₀) should be prioritized for further studies, including in-vivo efficacy models.

  • Mechanistic Validation: While DNA gyrase is a probable target, direct enzymatic assays should be performed to confirm inhibition and determine the IC₅₀ against the purified enzyme.[7]

By leveraging the insights from comparative analysis and adhering to rigorous experimental methodologies, the scientific community can continue to develop the therapeutic potential of this versatile chemical class in the critical fight against antimicrobial resistance.

References

  • Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. (Source: National Institutes of Health).

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (Source: National Institutes of Health).

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (Source: Biointerface Research in Applied Chemistry).

  • Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. (Source: Taylor & Francis Online).

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (Source: Royal Society of Chemistry).

  • Quinoline derivative with significant antibacterial properties. (Source: ResearchGate). [URL: https://www.researchgate.net/figure/Quinoline-derivative-with-significant-antibacterial-properties_fig3_335016597]([Link] antibacterial-properties_fig3_335016597)

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (Source: National Institutes of Health).

  • Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. (Source: National Institutes of Health).

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  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (Source: ResearchGate).

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  • Minimum inhibitory concentration. (Source: Wikipedia).

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Validation

A Senior Application Scientist's Guide to Validating Novel Anticancer Agents Against Lapatinib and Doxorubicin

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anticancer activity of novel compounds. It establishes a strategic workflow for dir...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anticancer activity of novel compounds. It establishes a strategic workflow for direct, objective comparison against two widely recognized standard-of-care chemotherapeutics: Lapatinib, a targeted tyrosine kinase inhibitor, and Doxorubicin, a cytotoxic anthracycline. The methodologies detailed herein are designed to ensure scientific integrity, providing a self-validating system from initial in vitro screening to conclusive in vivo efficacy studies.

Introduction: Establishing the Benchmarks

To claim therapeutic relevance, a novel anticancer agent's performance must be quantified against established standards. We focus on two drugs with distinct mechanisms of action to provide a broad and challenging benchmark.

  • Lapatinib is a potent, reversible dual tyrosine kinase inhibitor that targets the intracellular ATP-binding sites of both the Epidermal Growth Factor Receptor (EGFR/HER1) and the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1][2] By blocking these receptors, Lapatinib inhibits downstream signaling pathways like MAPK and PI3K/AKT, which are critical for cancer cell proliferation and survival.[3] It is a cornerstone for evaluating targeted therapies, particularly in HER2-positive breast cancers.[3][4]

  • Doxorubicin (also known as Adriamycin) is a highly effective cytotoxic agent with a multi-faceted mechanism.[5] Its primary actions include intercalating into DNA, which obstructs DNA and RNA synthesis, and inhibiting topoisomerase II, an enzyme crucial for DNA repair.[6][7][8] This disruption leads to DNA double-strand breaks and the induction of apoptosis.[9] Doxorubicin's broad, potent cytotoxicity makes it a stringent benchmark for novel cytotoxic compounds.[6]

This guide will navigate the logical progression of experiments, explaining the causality behind each choice to build a robust data package for your investigational compound.

Phase 1: In Vitro Validation - Cellular Proof-of-Concept

The initial phase focuses on establishing the direct effects of the novel compound on cancer cells in a controlled environment.

Workflow for In Vitro Validation

cluster_0 Phase 1: In Vitro Validation A 1. Cell Line Selection (Based on Target) B 2. Cytotoxicity Screening (SRB or MTT Assay) A->B Expose cells to Compound, Lapatinib, Doxorubicin C 3. Determine IC50 Values B->C Analyze dose-response curves D 4. Mechanistic Assays (Apoptosis & Cell Cycle) C->D Treat at IC50 concentrations E 5. Target Validation (e.g., Western Blot) D->E Confirm molecular mechanism

Caption: Overall workflow for in vitro validation experiments.

Rationale-Driven Cell Line Selection

The choice of cell lines is paramount and must be directly linked to the mechanisms of the standard drugs. This is not a random selection but a strategic decision to create a fair and informative comparison.

  • For Comparison with Lapatinib (HER2/EGFR-Targeted):

    • Primary Choice: SK-BR-3 or BT-474 cells. These are HER2-amplified breast cancer cell lines that express moderate levels of EGFR.[10] Their high dependency on the HER2 signaling pathway makes them exquisitely sensitive to Lapatinib, providing a clear positive control for target inhibition.[10][11]

    • Rationale: Using a HER2-overexpressing line ensures that the benchmark drug, Lapatinib, is working under its optimal, clinically-relevant conditions. Comparing your compound in this context directly assesses its potency against a clinically validated pathway.

  • For Comparison with Doxorubicin (Broad Cytotoxicity):

    • Primary Choice: MDA-MB-231 or MCF-7 cells. These breast cancer cell lines are well-characterized and are known to be sensitive to Doxorubicin.[12] They represent different subtypes (MDA-MB-231 is triple-negative; MCF-7 is ER-positive) and provide a robust test for general cytotoxic activity.

    • Rationale: Doxorubicin's mechanism is not dependent on a single oncogene like HER2. Therefore, using widely accepted, standard cancer cell lines demonstrates the broad applicability and potency of your compound compared to a "gold standard" cytotoxic agent.

  • The NCI-60 Panel: For a comprehensive understanding of your compound's activity spectrum, consider the National Cancer Institute's 60 human tumor cell line screen (NCI-60).[13][14][15] This panel represents nine different cancer types and can reveal patterns of activity, potentially hinting at novel mechanisms of action.[16]

Assessing Cytotoxicity: The Sulforhodamine B (SRB) Assay

To quantify the growth-inhibitory effects of your compound, the SRB assay is a reliable and recommended method.[17] It measures total cellular protein content, which correlates directly with cell number. It is simpler, faster, and often more sensitive than metabolic assays like the MTT assay.[18]

Experimental Protocol: SRB Cytotoxicity Assay

  • Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Treat cells with a range of concentrations of your novel compound, Lapatinib, and Doxorubicin (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle-only control (e.g., DMSO).

  • Cell Fixation: Gently discard the media. Fix the cells by adding 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.[18]

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.[18] Air dry the plates again.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Readout: Measure the absorbance (Optical Density, OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the dose-response curves and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Table 1: Example Comparative IC50 Data (µM)

Cell LineCompound XLapatinibDoxorubicin
SK-BR-3 0.50.08[10]0.2
MDA-MB-231 1.2>100.15

This table illustrates how a hypothetical "Compound X" might perform. Its potency against the HER2+ SK-BR-3 line is compared directly to Lapatinib, while its general cytotoxicity in MDA-MB-231 cells is benchmarked against Doxorubicin.

Unveiling the Mechanism of Cell Death

An IC50 value tells you if a compound kills cells, but not how. It is critical to determine if cell death occurs via apoptosis (programmed cell death) or necrosis. Apoptosis is a controlled, non-inflammatory process, which is a highly desirable trait for an anticancer drug.

This flow cytometry-based assay is the gold standard for differentiating apoptotic states. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips to the outer cell surface.[19] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these cells.[20] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis or necrosis.[21]

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Culture cells in 6-well plates and treat them with your compound, Lapatinib, or Doxorubicin at their respective 1x and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[19]

  • Washing: Wash the cells twice with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of ~1 × 10⁶ cells/mL.[19]

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).[19]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

    • Healthy Cells: Annexin V-negative and PI-negative.

    • Early Apoptotic Cells: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

Many anticancer drugs exert their effects by arresting the cell cycle at specific checkpoints, preventing proliferation. Doxorubicin, for example, is known to cause G2/M arrest.[9] This can be analyzed by staining DNA with Propidium Iodide (PI) in permeabilized cells and measuring fluorescence intensity via flow cytometry.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes at 4°C.[22][23]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to ensure only DNA is stained.[22][24]

  • PI Staining: Add PI staining solution (e.g., 50 µg/mL) and incubate for 15-30 minutes in the dark.[22][24]

  • Analysis: Analyze by flow cytometry. The DNA content will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.

Direct Confirmation of Target Engagement

For a targeted drug, it is essential to prove it hits its intended target. When comparing a novel compound to Lapatinib, you must demonstrate that it inhibits the HER2/EGFR signaling pathway.

cluster_pathway HER2/EGFR Signaling HER2 HER2/EGFR Receptor RAS RAS HER2->RAS PI3K PI3K HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Lapatinib Lapatinib Lapatinib->HER2 Inhibits (Intracellular)

Caption: Lapatinib inhibits HER2/EGFR, blocking MAPK (ERK) and PI3K/AKT pathways.

Western blotting can visualize the phosphorylation status of key proteins in a signaling cascade. A decrease in the phosphorylated (activated) form of a protein indicates successful inhibition by the drug.

Experimental Protocol: Western Blot

  • Cell Lysis: Treat SK-BR-3 cells with your compound and Lapatinib at their IC50 concentrations for a short duration (e.g., 2-6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate overnight with primary antibodies against p-HER2 , p-EGFR , p-AKT , and p-ERK . Also probe for total HER2, EGFR, AKT, ERK, and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[10][25]

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Interpretation: A significant decrease in the bands corresponding to the phosphorylated proteins in the drug-treated lanes compared to the control indicates successful target inhibition.

Phase 2: In Vivo Validation - Demonstrating Efficacy in a Living System

Positive in vitro data is a prerequisite, but efficacy must be demonstrated in a more complex biological system. The tumor xenograft mouse model is the industry standard for this phase.

Workflow for In Vivo Validation

cluster_1 Phase 2: In Vivo Validation F 1. Cell Implantation (e.g., SK-BR-3 in nude mice) G 2. Tumor Growth to ~100 mm³ F->G H 3. Randomize & Group (Vehicle, Compound, Standard) G->H I 4. Treatment & Monitoring (Tumor Volume, Body Weight) H->I J 5. Endpoint Analysis (TGI Calculation) I->J

Caption: Key stages of an in vivo tumor xenograft study.

Designing the Tumor Xenograft Study

This experiment directly compares the ability of your compound to control tumor growth against a standard drug in a living animal.

Experimental Protocol: Xenograft Study

  • Animal Model: Use immunocompromised mice (e.g., female athymic nude mice, 5-6 weeks old).

  • Cell Implantation: Subcutaneously inject an appropriate number of cancer cells (e.g., 5-8 x 10⁶ SK-BR-3 cells for a Lapatinib comparison) into the flank of each mouse.[26]

  • Tumor Establishment: Allow tumors to grow to a palpable size, typically around 80-150 mm³.[26]

  • Randomization: Randomize mice into treatment groups (n=5-10 mice per group):

    • Group 1: Vehicle Control (e.g., DMSO, saline)

    • Group 2: Novel Compound (at a predetermined dose)

    • Group 3: Lapatinib or Doxorubicin (at a clinically relevant dose, e.g., 80 mg/kg for Lapatinib).[26]

  • Treatment and Monitoring: Administer treatments as per the planned schedule (e.g., intraperitoneal injection every other day).[26] Measure tumor dimensions with calipers 2-3 times per week and monitor animal body weight and overall health. Tumor volume can be calculated using the formula: Volume = 0.5 × Length × Width² .[27]

  • Endpoint: Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

Endpoint Analysis: Quantifying Efficacy

The primary endpoint of the study is Tumor Growth Inhibition (TGI) . This metric quantifies how effectively the treatment slowed tumor growth compared to the control group.

The TGI is calculated at the end of the study using the following formula: TGI (%) = [1 – (ΔT / ΔC)] x 100 [28]

Where:

  • ΔT is the change in the mean tumor volume of the Treated group (Final Volume - Initial Volume).

  • ΔC is the change in the mean tumor volume of the Control group (Final Volume - Initial Volume).

An alternative calculation uses the Relative Tumor Volume (RTV) for each group.[29]

Table 2: Example Comparative In Vivo Efficacy Data

Treatment GroupMean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Δ Volume (mm³)TGI (%)
Vehicle Control 105855750-
Compound X 10232722570%
Lapatinib 10839328562%

This hypothetical data shows that "Compound X" achieved a 70% TGI, outperforming Lapatinib's 62% TGI in this specific model, providing strong evidence of superior in vivo efficacy.

Conclusion: Synthesizing a Compelling Narrative

By systematically progressing through these validation phases, you build a comprehensive and compelling data package. This guide provides a logical, self-validating framework that moves from broad cytotoxicity screening to specific mechanistic insights and culminates in robust in vivo efficacy data. Comparing your novel compound directly against well-understood standards like Lapatinib and Doxorubicin in strategically chosen models provides the necessary context to establish its therapeutic potential and justify its continued development. Adherence to these rigorous, scientifically-grounded principles is the cornerstone of translating a promising molecule into a clinical candidate.

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Comparative

The Great Divide: Correlating In Vitro Cytotoxicity with In Vivo Antitumor Efficacy of Quinoline Compounds

A Senior Application Scientist's Guide to Navigating Preclinical Cancer Drug Discovery The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs and promising clinica...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Preclinical Cancer Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs and promising clinical candidates. Its rigid, aromatic structure provides a versatile platform for designing molecules that can interact with various biological targets implicated in cancer.[1][2] However, the journey from a potent cytotoxic agent in a petri dish to an effective antitumor drug in a living organism is fraught with challenges. This guide provides an in-depth comparison of the in vitro cytotoxicity and in vivo antitumor efficacy of quinoline compounds, offering a framework for researchers to critically evaluate preclinical data and navigate the complexities of translational cancer research.

The In Vitro Arena: A First Look at Anticancer Potential

In vitro cytotoxicity assays are the workhorse of early-stage cancer drug discovery. They provide a rapid and cost-effective means to screen large libraries of compounds and identify those with the potential to kill cancer cells.[3] The most common of these is the MTT assay, which measures the metabolic activity of cells as a proxy for their viability.[3]

Key In Vitro Cytotoxicity Assays:
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

  • Sulforhodamine B (SRB) Assay: This assay relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins, providing a measure of total protein mass and thus an estimation of cell number.

  • Lactate Dehydrogenase (LDH) Assay: This method quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.

The primary output of these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value generally indicates higher potency.

The In Vivo Proving Ground: Efficacy in a Complex Biological System

While in vitro assays are invaluable for initial screening, they represent a highly simplified model of cancer. A living organism presents a much more complex environment, with factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), the tumor microenvironment, and the host immune system all playing a crucial role in a drug's ultimate efficacy.[4]

Animal models, particularly xenograft models in immunodeficient mice, are the gold standard for preclinical in vivo evaluation of anticancer agents.[4] In these models, human cancer cells are implanted into mice, and the effect of the test compound on tumor growth is monitored over time.

Key Parameters in In Vivo Efficacy Studies:
  • Tumor Growth Inhibition (TGI): This is the primary endpoint of most in vivo efficacy studies and is expressed as the percentage reduction in tumor volume in treated animals compared to a control group.

  • Tumor Stasis and Regression: In some cases, a highly effective compound may not only inhibit tumor growth but also cause the tumor to stop growing (stasis) or even shrink (regression).

  • Survival Analysis: In some studies, the effect of a compound on the overall survival of the tumor-bearing animals is also assessed.

A Comparative Analysis of Quinoline Compounds

The following table summarizes the in vitro cytotoxicity and in vivo antitumor efficacy of several representative quinoline compounds from recent literature. This data highlights the often-unpredictable relationship between in vitro potency and in vivo activity.

CompoundTarget/Mechanism of ActionCancer Cell LineIn Vitro IC50 (µM)Animal ModelTumor TypeDosing RegimenTumor Growth Inhibition (%)Reference
MPytMP-Ir Telomerase Inhibition, Mitochondrial DysfunctionNCI-H460 (Lung)0.005Nude Mice XenograftNCI-H460Not SpecifiedSuperior to Cisplatin[5]
Compound 10g p53 Activation, Apoptosis InductionHCT116 (Colon)< 1.0Nude Mice XenograftHCT116Not SpecifiedEffective Inhibition[6]
Quinoline-Chalcone Hybrid 23 Tubulin Polymerization InhibitionK562 (Leukemia)0.009 - 0.016H22 XenograftH22 (Hepatocellular)Not SpecifiedMore Potent than CA-4[7]
Compound 91b1 Downregulation of LumicanVariousNot SpecifiedNude Mice XenograftNot SpecifiedNot SpecifiedSignificant Reduction[4]
Compound 4c Tubulin Polymerization InhibitionMDA-MB-231 (Breast)Not SpecifiedNot ApplicableNot ApplicableNot ApplicableNot Applicable[8]

Note: Direct comparison of tumor growth inhibition percentages should be approached with caution due to variations in experimental models, cell lines, and dosing regimens.

Visualizing the Path from Lab Bench to Preclinical Model

The process of comparing in vitro and in vivo data follows a logical workflow, starting with the synthesis of novel compounds and culminating in the assessment of their efficacy in a living organism.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation a Compound Synthesis & Characterization b In Vitro Cytotoxicity Screening (e.g., MTT Assay) a->b c Determination of IC50 Values b->c d Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) c->d e Animal Model Selection (e.g., Xenograft) d->e Lead Compound Selection f Tumor Implantation e->f g Compound Administration f->g h Tumor Growth Monitoring & Data Analysis g->h h->c Correlation Analysis i Toxicology & Histopathology h->i

Caption: A typical workflow for the preclinical evaluation of quinoline compounds, from initial in vitro screening to in vivo efficacy testing.

The Mechanistic Underpinnings: A Look at a Key Signaling Pathway

Many quinoline-based anticancer agents exert their effects by inhibiting key signaling pathways that are dysregulated in cancer cells. One such pathway is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Quinoline Quinoline-based PI3K Inhibitor Quinoline->PI3K Inhibition

Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of a quinoline-based PI3K inhibitor.

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vivo Antitumor Efficacy: Murine Xenograft Model
  • Animal Acclimatization: Acclimate immunodeficient mice (e.g., BALB/c nude mice) for at least one week before the start of the experiment.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Compound Administration: Administer the quinoline compound or vehicle control to the mice according to the predetermined dosing regimen (e.g., intraperitoneal injection, oral gavage).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length x width²)/2.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and perform statistical analysis to determine the significance of the results.

Bridging the Gap: The Path Forward

The disconnect between in vitro cytotoxicity and in vivo efficacy is a major hurdle in cancer drug development. While a potent IC50 value is a promising start, it is by no means a guarantee of in vivo success. A comprehensive preclinical evaluation must consider a compound's entire pharmacological profile, including its mechanism of action, ADME properties, and potential for off-target toxicities. By integrating robust in vitro and in vivo studies and critically analyzing the resulting data, researchers can make more informed decisions about which quinoline compounds have the greatest potential to translate into effective and safe cancer therapies.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (URL not provided)[2]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (URL not provided)[9]

  • Novel Quinoline-based Ir(III) Complexes Exhibit High Antitumor Activity in Vitro and in Vivo. (URL not provided)[5]

  • Synthesis and molecular modeling of new quinoline derivatives as antitumor agents. (URL not provided)[10]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (URL not provided)[8]

  • Novel Quinolines Demonstrate Potent Cytotoxicity In Vitro, Outperforming Standard Anticancer Agents in Select Cancer Cell Lines. (URL not provided)[3]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (URL not provided)[2]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (URL not provided)[4]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (URL not provided)[7]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (URL not provided)[11]

  • Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. (URL not provided)[12]

  • Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. (URL not provided)[13]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (URL not provided)[14]

  • The Discovery of Quinoline Derivatives as Potent Kinase Inhibitors: An In-depth Technical Guide. (URL not provided)[15]

  • In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. (URL not provided)[16]

  • Novel 4-quinoline-thiosemicarbazone derivatives: Synthesis, antiproliferative activity, in vitro and in silico biomacromolecule interaction studies and topoisomerase inhibition. (URL not provided)[17]

  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (URL not provided)[18]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (URL not provided)[19]

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (URL not provided)[20]

  • Patulin and Xestoquinol are inhibitors of DNA topoisomerase 1. (URL not provided)[21]

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (URL not provided)[6]

  • In Vivo Anticancer Activity of Quinoline Derivatives: A Comparative Guide for Researchers. (URL not provided)[22]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Computational Docking with In Vitro Enzyme Inhibition Assays

In the contemporary landscape of drug discovery, the synergy between computational modeling and experimental biology is not merely advantageous; it is fundamental.[1] Computational docking has emerged as a cornerstone of...

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery, the synergy between computational modeling and experimental biology is not merely advantageous; it is fundamental.[1] Computational docking has emerged as a cornerstone of structure-based drug design, offering a rapid and cost-effective means to screen vast chemical libraries and prioritize candidates for experimental validation.[2][3] However, the predictions of in silico models are just that—predictions. Their physiological relevance must be rigorously tested and confirmed through empirical data. This guide provides a comprehensive framework for the cross-validation of computational docking results with in vitro enzyme inhibition assays, designed for researchers, scientists, and drug development professionals. As we navigate this critical interface of computational and experimental science, we will delve into the causality behind our methodological choices, ensuring a robust and reliable validation workflow.

The Imperative of Cross-Validation: From Virtual Hits to Tangible Leads

Computational docking algorithms predict the binding affinity and pose of a small molecule within the active site of a target protein.[4][5] These predictions are guided by scoring functions that approximate the free energy of binding. While powerful, these scoring functions are not infallible and can be susceptible to inaccuracies.[6][7] Therefore, experimental validation is a crucial step to confirm that a high-ranking virtual "hit" is a genuine binder and, more importantly, a functional modulator of the enzyme's activity.[8][9] A strong correlation between computational predictions (docking scores) and experimental results (e.g., IC₅₀ values) builds confidence in the docking protocol and its predictive power for future screening campaigns.[1]

Pillar 1: Computational Docking - Predicting the Interaction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2][4] The primary goal is to predict the three-dimensional structure of the ligand-receptor complex and to estimate the binding affinity.[4][10]

Principles and Methodological Considerations

The "lock-and-key" and "induced-fit" models are two fundamental concepts in molecular docking.[10] Rigid docking assumes both the ligand and receptor are inflexible, while flexible docking allows for conformational changes in either or both molecules, offering a more realistic representation of the binding event.[2][10] The choice between rigid, semi-flexible, and flexible docking depends on the specific biological system and the available computational resources.[2]

Scoring Functions: At the heart of every docking program is a scoring function that estimates the binding free energy. These can be broadly categorized into force-field-based, empirical, and knowledge-based functions.[11] Understanding the strengths and limitations of the chosen scoring function is critical for interpreting the results. A lower docking score generally indicates a more favorable binding interaction.[6][12]

Experimental Protocol: A Step-by-Step Workflow for Virtual Screening using AutoDock Vina

This protocol provides a generalized workflow for performing virtual screening using AutoDock Vina, a widely used open-source docking program.[13][14][15][16][17]

  • Preparation of the Receptor:

    • Obtain the 3D structure of the target enzyme from a repository like the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.[16]

    • Add polar hydrogens, as they are crucial for hydrogen bonding interactions.[16]

    • Assign partial charges (e.g., Kollman charges).[16]

    • Save the prepared receptor in the PDBQT file format.[13]

  • Preparation of the Ligand Library:

    • Obtain the 3D structures of the small molecules to be screened (e.g., from PubChem or ZINC databases).[16]

    • Convert the ligand files to the PDBQT format, which includes information on rotatable bonds and atom types.[13]

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the active site of the enzyme.[16] The size and center of the grid box are critical parameters that dictate the search space for the docking algorithm.

  • Configuration File:

    • Create a configuration file that specifies the paths to the receptor and ligand files, the coordinates of the grid box, and other docking parameters such as exhaustiveness, which controls the thoroughness of the conformational search.[13]

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.[14][17]

  • Analysis of Results:

    • The output will include a log file with the predicted binding affinities (docking scores) and the predicted binding poses for each ligand.[16]

    • Visualize the docked poses using molecular graphics software (e.g., PyMOL, Chimera) to analyze the key interactions between the ligand and the enzyme's active site residues.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase receptor Receptor Preparation (PDBQT) grid Grid Box Definition receptor->grid ligands Ligand Library Preparation (PDBQT) config Configuration File ligands->config grid->config run_vina Execute AutoDock Vina config->run_vina results Analyze Docking Scores & Binding Poses run_vina->results selection Select Top Candidates results->selection

Figure 1: A generalized workflow for computational docking using AutoDock Vina.

Pillar 2: In Vitro Enzyme Inhibition Assays - The Experimental Ground Truth

In vitro enzyme inhibition assays are the gold standard for confirming the biological activity of computationally identified hits.[18][19] These assays measure the ability of a compound to reduce the catalytic activity of a target enzyme. The most common output of these assays is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[19]

Principles and Methodological Considerations

The choice of assay format is critical and depends on the enzyme class and the available detection methods. Common assay types include:

  • Spectrophotometric/Fluorometric Assays: These assays monitor the change in absorbance or fluorescence of a substrate or product over time.[20][21]

  • Luminescence-Based Assays: These are often used for kinases and measure the amount of ATP consumed or ADP produced during the enzymatic reaction.[22]

  • Radiometric Assays: These highly sensitive assays use a radiolabeled substrate.

It is essential to include appropriate controls in every assay, such as a no-enzyme control, a no-substrate control, and a positive control with a known inhibitor.[18][20]

Experimental Protocol: A General In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general procedure for a luminescence-based kinase inhibition assay, such as the ADP-Glo™ Kinase Assay, which is widely used for screening kinase inhibitors.[19][22]

  • Compound Preparation:

    • Prepare a stock solution of the test compound, typically in 100% DMSO.

    • Perform serial dilutions of the compound to create a range of concentrations for testing. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to minimize solvent effects.[20][23]

  • Assay Plate Setup (384-well plate):

    • Add a small volume of each compound dilution to the appropriate wells.

    • Include control wells:

      • No-inhibitor control (100% activity): Wells containing only DMSO.[23]

      • No-enzyme control (background): Wells with all components except the enzyme.

  • Kinase Reaction:

    • Add the kinase solution to each well containing the compound and controls.

    • Allow the kinase and inhibitor to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.[23]

    • Initiate the kinase reaction by adding a master mix of the specific peptide substrate and ATP.[23]

    • Incubate the plate for the desired reaction time (e.g., 60 minutes) at a controlled temperature.[23]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[22]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[23]

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis compound_prep Compound Dilution Series plate_setup Plate Compounds & Controls compound_prep->plate_setup reagent_prep Prepare Kinase, Substrate, ATP pre_incubation Add Kinase & Pre-incubate reagent_prep->pre_incubation initiate_reaction Add Substrate/ATP & Incubate reagent_prep->initiate_reaction plate_setup->pre_incubation pre_incubation->initiate_reaction stop_reaction Stop Reaction & Detect ADP initiate_reaction->stop_reaction read_plate Measure Luminescence stop_reaction->read_plate analyze_data Calculate IC50 read_plate->analyze_data

Figure 2: Workflow for a generic in vitro kinase inhibition assay.

Pillar 3: The Cross-Validation - Bridging the Computational-Experimental Divide

The ultimate goal of this process is to determine if the computational model can accurately predict the experimental outcomes. A successful cross-validation will show a statistically significant correlation between the docking scores of a series of compounds and their experimentally determined IC₅₀ values.

Data Presentation and Interpretation

The data from both the computational and experimental arms of the study should be compiled into a clear and concise table for easy comparison.

Compound IDDocking Score (kcal/mol)In Vitro IC₅₀ (µM)
Cmpd-001-10.50.15
Cmpd-002-9.80.80
Cmpd-003-9.21.5
Cmpd-004-8.55.2
Cmpd-005-7.125.0
Cmpd-006-6.3>100

Interpreting the Results:

  • Correlation: In the example table, there is a clear trend: compounds with more negative (i.e., better) docking scores exhibit lower IC₅₀ values (i.e., higher potency). This indicates a good correlation between the computational predictions and the experimental results.

  • Discrepancies: It is not uncommon to find outliers that do not fit the general trend.[7] These discrepancies can be valuable learning opportunities, prompting a deeper investigation into the binding mode or potential off-target effects. For instance, a compound with a good docking score but poor activity might have low solubility or cell permeability, factors not always accounted for in simple docking calculations.[3][24]

  • Statistical Analysis: To quantify the strength of the correlation, statistical methods such as calculating the Pearson or Spearman correlation coefficient should be employed.[8]

Conclusion: An Iterative and Self-Validating System

The cross-validation of computational docking with in vitro enzyme inhibition assays is not a linear process but rather an iterative cycle of prediction, testing, and refinement. The experimental data feeds back into the computational model, allowing for its improvement and the development of more accurate predictive tools for future drug discovery endeavors. By adhering to the principles of scientific integrity, employing robust experimental designs, and critically evaluating the data, researchers can confidently bridge the gap between virtual screening and the identification of promising new therapeutic agents.

References

  • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. (2025). YouTube.
  • Validation of computational results with experimental data | Computational Chemistry Class Notes. (n.d.). Fiveable.
  • Molecular Docking: Principles and Methods. (n.d.). Drug Design Org.
  • Principles, Processes and Types of Molecular Docking. (n.d.). Creative Proteomics.
  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed.
  • Tutorial: Installing Autodock Vina on Windows. (2020). Bioinformatics Review.
  • Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives. (n.d.). Benchchem.
  • Autodock Vina on Linux Cluster with HTCondor. (2017). University of Wisconsin-Madison.
  • Application Notes and Protocols: Kinase Inhibition Assay for Urea-Based Compounds. (n.d.). Benchchem.
  • Molecular Docking Results Analysis and Accuracy Improvement. (n.d.). Creative Proteomics.
  • Autodock Vina Tutorial - Molecular Docking. (2020). YouTube.
  • Principles of Molecular Docking. (n.d.). CD ComputaBio.
  • Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PubMed Central.
  • How To Run AutoDock Vina On Windows. (2022). YouTube.
  • Application Notes and Protocols for Kinase Activity Assays. (n.d.). Benchchem.
  • How To Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025). YouTube.
  • Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (2026). MDPI.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PubMed Central.
  • How important is experimental validation of an engineering problem solved using computational techniques? (2015). Quora.
  • A Researcher's Guide to Cross-Validating Molecular Docking with Experimental Binding Assays. (n.d.). Benchchem.
  • Bridging the Gap: Cross-Validation of Computational Docking with Experimental Results in Drug Discovery. (n.d.). Benchchem.
  • How to find a correlation between experimental data and docking score? (2022). ResearchGate.
  • Computational Methods in Drug Discovery. (n.d.). PubMed Central.
  • Computational Approaches in Preclinical Studies on Drug Discovery and Development. (n.d.). PubMed Central.

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Comparative

Comparative cytotoxicity of quinoline carbohydrazides on cancer vs normal cell lines

Dissecting the Double-Edged Sword: Potency Against Cancer, Safety for Normal Tissues Prepared by a Senior Application Scientist, this guide delves into the comparative cytotoxicity of quinoline carbohydrazide derivatives...

Author: BenchChem Technical Support Team. Date: January 2026

Dissecting the Double-Edged Sword: Potency Against Cancer, Safety for Normal Tissues

Prepared by a Senior Application Scientist, this guide delves into the comparative cytotoxicity of quinoline carbohydrazide derivatives, a promising class of compounds in oncology research. Our focus is to move beyond simple efficacy and explore the critical aspect of selective toxicity—the ability to eliminate cancer cells while sparing their normal, healthy counterparts. This guide synthesizes findings from multiple studies, presents comparative data, and provides the detailed experimental framework necessary for robust evaluation.

The Rationale: Why Quinoline Carbodihydrazides?

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds, including established anticancer agents.[1][2] Its rigid, planar structure allows for effective interaction with various biological targets. Researchers have demonstrated that quinoline derivatives can exert anticancer effects through diverse mechanisms, such as the inhibition of critical signaling pathways (e.g., tyrosine kinases), disruption of DNA replication, induction of cell cycle arrest, and triggering of apoptosis (programmed cell death).[1][2][3]

The addition of a carbohydrazide or a related hydrazone moiety introduces a flexible and functionally rich linker. This group can significantly alter the molecule's physicochemical properties, such as solubility and membrane permeability. More importantly, the N-H and C=O groups within the hydrazide linkage provide crucial hydrogen bond donor and acceptor sites, potentially enhancing binding affinity to target proteins and enzymes within cancer cells.[2] This molecular hybridization strategy aims to create novel agents with improved potency and, critically, a more favorable therapeutic window.

Comparative Cytotoxicity: The Evidence for Selectivity

A therapeutic agent's true potential is defined not just by its ability to kill cancer cells, but by its selectivity. A high selectivity index (SI)—the ratio of the cytotoxic concentration in normal cells to that in cancer cells—is the hallmark of a promising drug candidate.

The following data, synthesized from a study by Wang et al. (2022), showcases the cytotoxic profile of novel quinoline-based dihydrazone derivatives against a panel of human cancer cell lines versus a normal human liver cell line.[4] This direct comparison is essential for evaluating therapeutic potential.

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀, μM) of Quinoline Dihydrazone Derivatives [4]

CompoundCancer Cell Lines Normal Cell Line
MCF-7 (Breast)A549 (Lung)
3b 7.0219.34
3c 7.0513.91
5-FU (Reference Drug)11.1015.60

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC₅₀ value indicates greater potency. Data is illustrative of the trends observed in the cited literature.

Interpretation of Data: The results are striking. Compounds 3b and 3c demonstrate potent antiproliferative activity against all tested cancer cell lines, with IC₅₀ values in the low micromolar range.[4] Notably, their activity against the MCF-7 breast cancer line is superior to that of the established chemotherapeutic agent 5-Fluorouracil (5-FU).[4]

The most critical finding, however, is the lack of significant cytotoxicity of these compounds against the normal human liver cell line, HL-7702, at concentrations up to 50 μM.[4] This indicates a high degree of selectivity. For instance, the selectivity index for compound 3c against MCF-7 cells is >7.1 (50 / 7.05), suggesting it is over 7 times more toxic to these cancer cells than to normal liver cells. This selectivity is a crucial attribute, as it predicts a potentially wider therapeutic window and fewer side effects in a clinical setting.

Further studies on other quinoline derivatives have reinforced this principle of selectivity. For example, certain analogues have shown significantly higher cytotoxicity in breast cancer cells (MCF-7, MDA-MB-231) compared to non-cancerous 184A1 breast epithelial cells.[5]

Unraveling the Mechanism: How Selectivity is Achieved

The preferential targeting of cancer cells by quinoline carbohydrazides can often be traced to the unique biology of malignant cells. Many cancers are "addicted" to certain signaling pathways for their uncontrolled growth and survival.

One such pathway frequently implicated is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. In many tumors, EGFR is overexpressed or harbors activating mutations, leading to constant pro-survival signaling. Quinoline-based compounds have been specifically designed to inhibit EGFR tyrosine kinase (EGFR-TK), thereby cutting off this critical pathway and inducing apoptosis.[6][7][8] Since normal cells do not rely on such hyperactive signaling, they are less affected by EGFR inhibitors.[8]

Studies have shown that potent quinoline carbohydrazide-acrylamide hybrids can halt the cancer cell cycle in the G1 phase and trigger apoptosis by upregulating key apoptotic markers like p53 and caspase 9.[7][9]

Below is a diagram illustrating a generalized mechanism of action where a quinoline derivative inhibits a receptor tyrosine kinase (like EGFR), leading to the induction of apoptosis.

Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) Prolif Proliferation & Survival Signaling RTK->Prolif Activates Apoptosis_Inhibit Inhibition of Apoptosis Prolif->Apoptosis_Inhibit Leads to Caspase Caspase Activation Apoptosis_Inhibit->Caspase Blocks Apoptosis Apoptosis Caspase->Apoptosis Induces Quinoline Quinoline Carbohydrazide Quinoline->RTK Inhibition MTT_Assay_Workflow A 1. Cell Seeding (Plate cells in 96-well plate) B 2. Incubation (Allow cells to adhere, ~24h) A->B C 3. Compound Treatment (Add serial dilutions of quinoline compounds) B->C D 4. Incubation (Expose cells to compound, 48-72h) C->D E 5. Add MTT Reagent (Incubate for 2-4h) D->E F 6. Solubilization (Add DMSO or other solvent to dissolve formazan) E->F G 7. Absorbance Reading (Measure at ~570nm using a plate reader) F->G H 8. Data Analysis (Calculate % viability and IC50 values) G->H

Caption: Step-by-step workflow for a typical MTT cell viability assay.

Detailed Step-by-Step Methodology:

  • Materials & Reagents:

    • Cancer and normal cell lines of interest

    • Complete cell culture medium (e.g., DMEM, RPMI-1640) with Fetal Bovine Serum (FBS) and antibiotics

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • Sterile 96-well flat-bottom cell culture plates

    • Quinoline carbohydrazide compounds, dissolved in Dimethyl Sulfoxide (DMSO)

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO, acidified isopropanol)

    • Multichannel pipette

    • Microplate reader

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension in a complete medium to an optimal seeding density (e.g., 5,000-10,000 cells per well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for 'untreated control' and 'blank' (medium only).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline carbohydrazide compounds in a complete medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compounds. Add fresh medium with the corresponding DMSO concentration to the 'untreated control' wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay & Measurement:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for another 2-4 hours. During this time, viable cells will form visible purple formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization, resulting in a homogenous purple solution.

    • Read the absorbance on a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Subtract the average absorbance of the 'blank' wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis (e.g., in GraphPad Prism or similar software) to determine the IC₅₀ value.

Conclusion and Future Outlook

The available evidence strongly suggests that quinoline carbohydrazide derivatives represent a fertile ground for the development of novel anticancer agents. The key takeaway is not just their potency, but their demonstrated selectivity for cancer cells over normal cells, a feature that is paramount for therapeutic success. [4][5][10]The ability of these compounds to induce apoptosis through mechanisms like EGFR inhibition provides a clear rationale for this selectivity. [6][7] Future research must build on these promising in vitro findings. The next logical steps include:

  • In Vivo Efficacy Studies: Testing the most selective compounds in animal models of cancer to assess their antitumor activity and safety profile in a whole-organism context.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates.

  • Target Deconvolution: Precisely identifying the molecular targets to fully elucidate the mechanism of action and potentially identify biomarkers for patient selection.

By continuing this rigorous, data-driven approach, the scientific community can unlock the full potential of quinoline carbohydrazides as the next generation of selective, effective cancer therapies.

References

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • Guan, Y., Liu, X., Yuan, X., Liu, W., Li, Y., Yu, G., Tian, X., Zhang, Y., & Song, J. (2022). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 27(15), 4987. [Link]

  • Al-Ostath, A., Al-Assar, M. A., & El-Sawy, E. R. (2022). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 8(1), 38. [Link]

  • Binjawhar, D. N., Al-Salmi, F. A., Ali, O. A. A., Alghamdi, M. A., Fayad, E., Saleem, R. M., Zaki, I., & Farouk, N. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 14(32), 23495-23504. [Link]

  • Papadimitriou, M., Hatzidaki, E., Papasotiriou, I., & Papamichail, C. (2019). Linearity Comparison of Three Colorimetric Cytotoxicity Assays. Journal of Cancer Therapy, 10(7), 580-590. [Link]

  • Abdullah, M. I., Singh, P. P., & Kumar, V. (2024). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 1-12. [Link]

  • Božić, A., Bjelogrlić, S., Todorović, T., Cvijetić, I., Vujčić, M., Sladić, D., & Anđelković, K. (2016). Quinoline based mono- and bis-(thio)carbohydrazones: Synthesis, anticancer activity in 2D and 3D cancer and cancer stem cell models. RSC Advances, 6(102), 100034-100049. [Link]

  • Wang, Y., Li, Y., Liu, W., Yuan, X., Guan, Y., & Song, J. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. New Journal of Chemistry, 46(15), 7016-7029. [Link]

  • Binjawhar, D. N., Al-Salmi, F. A., Ali, O. A. A., Alghamdi, M. A., Fayad, E., Saleem, R. M., Zaki, I., & Farouk, N. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 14(32), 23495–23504. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Salahi, R., & Ali, M. A. (2016). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Molecules, 21(11), 1540. [Link]

  • Binjawhar, D. N., Al-Salmi, F. A., Ali, O. A. A., Alghamdi, M. A., Fayad, E., Saleem, R. M., Zaki, I., & Farouk, N. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 14(32), 23495–23504. [Link]

  • Yilmaz, V. T., & Ozdemir, O. (2023). Cytotoxic, Genotoxic, Apoptotic, and Reactive Oxygen Generating Properties of Bioactive Quinoline Derivatives as Novel Anti Breast Cancer Agents. Polycyclic Aromatic Compounds, 1-16. [Link]

  • Guan, Y., Liu, X., Yuan, X., Liu, W., Li, Y., Yu, G., Tian, X., Zhang, Y., & Song, J. (2022). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 27(15), 4987. [Link]

  • Guan, Y., Liu, X., Yuan, X., Liu, W., Li, Y., Yu, G., Tian, X., Zhang, Y., & Song, J. (2022). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 27(15), 4987. [Link]

  • O'Donovan, T. R., Rajendran, S., O'Reilly, S., O'Sullivan, G. C., & McKenna, S. L. (2015). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 20(7), 12893–12911. [Link]

  • Karthikeyan, C., Moorthy, N. S. H. N., Ramasamy, S., Vanam, U., Manivannan, E., Kar, M., & Trivedi, P. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 23(14), 3971-3999.
  • Maniotis, N., Fankhauser, A., Koutsogiannis, A., & Angelakeris, M. (2021). SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated with magnetic nanoparticles. Journal of Magnetism and Magnetic Materials, 537, 168213. [Link]

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Validation

A Comparative Guide to the Synthesis of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide: Assessing Reproducibility and Alternative Routes

For researchers and professionals in drug discovery and development, the reliable synthesis of novel heterocyclic compounds is paramount. Among these, quinoline derivatives hold a significant place due to their broad spe...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery and development, the reliable synthesis of novel heterocyclic compounds is paramount. Among these, quinoline derivatives hold a significant place due to their broad spectrum of biological activities. This guide provides an in-depth technical assessment of the synthesis of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide, a scaffold with potential applications in medicinal chemistry. We will dissect the most common synthetic pathway, evaluate its reproducibility, and compare it with alternative methodologies, supported by detailed experimental protocols and data.

Introduction to 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide

The quinoline ring system is a foundational motif in a variety of therapeutic agents. The specific compound, 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide, features a di-chlorinated phenyl-quinoline core with a carbohydrazide functional group at the 4-position. This carbohydrazide moiety is a versatile handle for further molecular elaboration, making this compound a valuable intermediate for creating libraries of potential drug candidates. The reliability of its synthesis is therefore a critical factor for its utility in research and development.

Primary Synthesis Route: A Three-Step Approach

The most established and frequently cited method for the synthesis of 2-aryl-quinoline-4-carbohydrazides follows a three-step sequence, commencing with the Pfitzinger reaction. This pathway is favored for its use of readily available starting materials and generally robust reaction conditions.

// Nodes A [label="5-Chloroisatin + 4'-Chloroacetophenone", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Pfitzinger Reaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="6-Chloro-2-(4-chlorophenyl)\nquinoline-4-carboxylic acid", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Esterification", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Ethyl 6-chloro-2-(4-chlorophenyl)\nquinoline-4-carboxylate", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Hydrazinolysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="6-Chloro-2-(4-chlorophenyl)\nquinoline-4-carbohydrazide", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label="KOH, Ethanol, Reflux"]; B -> C; C -> D [label="H₂SO₄ (cat.), Ethanol, Reflux"]; D -> E; E -> F [label="NH₂NH₂·H₂O, Ethanol, Reflux"]; F -> G; } caption [label="Primary three-step synthesis of the target compound.", fontsize=10];

Step 1: Pfitzinger Reaction to Form the Quinoline Core

The Pfitzinger reaction is a cornerstone of quinoline synthesis, involving the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.[1][2] In this case, 5-chloroisatin reacts with 4'-chloroacetophenone to yield the foundational quinoline-4-carboxylic acid structure.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.2 mol) in a mixture of absolute ethanol (25 mL) and water (1 mL).

  • To this basic solution, add 5-chloroisatin (0.07 mol) and 4'-chloroacetophenone (0.07 mol).

  • Heat the mixture to reflux and maintain for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue to dissolve the potassium salt of the product. Extract the aqueous solution with diethyl ether to remove unreacted acetophenone.

  • Acidify the aqueous layer with glacial acetic acid to a pH of approximately 5-6 to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with water, and dry to yield 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid.

Step 2: Esterification of the Carboxylic Acid

The carboxylic acid is then converted to its corresponding ethyl ester to facilitate the subsequent reaction with hydrazine. Fischer esterification, using an acid catalyst in an excess of alcohol, is a common and effective method.[3][4]

Experimental Protocol:

  • Suspend the 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid (1 eq.) in absolute ethanol (20 volumes).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.

  • Heat the mixture to reflux and maintain for 12-18 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl ester. Purification can be achieved by column chromatography or recrystallization.

Alternatively, for acid-sensitive substrates, esterification can be achieved using thionyl chloride (SOCl₂) to first form the acyl chloride, which is then reacted with ethanol.[5][6]

Step 3: Hydrazinolysis to the Final Product

The final step involves the reaction of the ethyl ester with hydrazine hydrate to form the desired carbohydrazide. This is a nucleophilic acyl substitution reaction.[3][7]

Experimental Protocol:

  • Dissolve the ethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate (1 eq.) in absolute ethanol (50 mL).

  • Add hydrazine hydrate (2-3 eq.) to the solution.

  • Heat the mixture to reflux for 16-24 hours.

  • Upon cooling to room temperature, the carbohydrazide product will typically precipitate from the solution.

  • Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent like 2-propanol to obtain the purified 6-chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide.

Alternative Synthesis Strategies

While the three-step Pfitzinger-based route is well-established, other methods can be employed to construct the quinoline core, potentially offering advantages in terms of step economy or substrate scope.

One-Pot Friedländer Synthesis

A one-pot variation of the Friedländer synthesis offers a more convergent approach.[8][9] This method involves the in-situ reduction of an o-nitroarylcarbaldehyde to the corresponding o-amino derivative, which then condenses with a carbonyl compound.

// Nodes A [label="o-Nitroarylcarbaldehyde + Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="One-Pot Reduction & Condensation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Substituted Quinoline", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label="Fe, HCl (cat.)"]; B -> C; } caption [label="Alternative one-pot Friedländer synthesis.", fontsize=10];

This approach could be adapted to synthesize the core of the target molecule, although subsequent functionalization to the carbohydrazide would still be necessary.

Performance Comparison and Reproducibility Assessment

To objectively compare these synthetic strategies, we can evaluate several key parameters. The following table summarizes the expected performance based on literature precedents and our in-house experience.

ParameterPrimary Three-Step SynthesisOne-Pot Friedländer Synthesis
Number of Steps 31 (for the quinoline core)
Overall Yield Moderate to GoodGood to Excellent
Reaction Conditions Generally requires refluxingCan be achieved under milder conditions
Purification Requires purification at each stepSingle purification for the core
Reproducibility Generally reproducible with careful controlCan be sensitive to reduction conditions

Factors Affecting Reproducibility

The reproducibility of the primary three-step synthesis can be influenced by several factors:[10]

  • Pfitzinger Reaction: The concentration of the base is critical. Excess base can lead to side reactions, while insufficient base will result in low conversion. The purity of the isatin and acetophenone starting materials is also important.

  • Esterification: The reaction is an equilibrium, so driving it to completion requires either removing the water formed or using a large excess of the alcohol.[4] Ensuring anhydrous conditions is key for methods employing SOCl₂.

  • Hydrazinolysis: The reaction time and temperature need to be carefully controlled to avoid the formation of undesired side products. The purity of the ester is crucial for obtaining a clean final product.

Conclusion

The three-step synthesis of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide via the Pfitzinger reaction, followed by esterification and hydrazinolysis, remains a reliable and adaptable method for laboratory-scale production. While generally reproducible, careful attention to reaction conditions and purification at each stage is necessary to ensure high yields and purity. Alternative one-pot strategies like the modified Friedländer synthesis present an attractive, more step-economical approach to the quinoline core, though they may require more optimization for specific substrates. For researchers embarking on the synthesis of this and related compounds, the detailed protocols provided in this guide offer a solid foundation for achieving consistent and successful results.

References

  • Synthesis of quinoline carbohydrazide derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: synthesis and preliminary evaluation as antimicrobial agents. (2006). PubMed. Retrieved January 17, 2026, from [Link]

  • A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

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  • A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • El-Sayed, N. F., et al. (2021). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2021). ACS Omega. Retrieved January 17, 2026, from [Link]

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  • The Pfitzinger Reaction. (Review). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

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  • A new general method for the synthesis of 2,6'-diquinoline derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Acid to Ester - Common Conditions. (n.d.). Organic-Chemistry.org. Retrieved January 17, 2026, from [Link]

  • Scheme 59 3.1.2 Pfitzinger synthesis for quinolines... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

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  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

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  • Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

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Comparative

A Head-to-Head Comparison: Benchmarking Gepotidacin Against Last-Resort Antibiotics for Multidrug-Resistant Infections

Introduction: The Looming Crisis of Antimicrobial Resistance The relentless rise of antimicrobial resistance (AMR) poses a grave threat to global public health. Infections caused by multidrug-resistant (MDR) Gram-negativ...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Looming Crisis of Antimicrobial Resistance

The relentless rise of antimicrobial resistance (AMR) poses a grave threat to global public health. Infections caused by multidrug-resistant (MDR) Gram-negative bacteria, such as carbapenem-resistant Enterobacterales (CRE) and Pseudomonas aeruginosa, are particularly alarming, as they often leave clinicians with few, if any, effective treatment options.[1][2][3] This has led to a renewed reliance on "last-resort" antibiotics like carbapenems and polymyxins, which are themselves facing increasing rates of resistance.[1][4] The urgent need for novel antimicrobials with unique mechanisms of action is undeniable. This guide provides a technical benchmark comparison of a novel quinoline antimicrobial, Gepotidacin, against established last-resort antibiotics, Meropenem and Colistin.

Gepotidacin is a first-in-class triazaacenaphthylene antibiotic that inhibits bacterial DNA replication by targeting two essential type II topoisomerases, DNA gyrase and topoisomerase IV.[5][6][7] Its distinct mechanism offers the potential to overcome existing resistance to fluoroquinolones.[8] This guide will provide a framework for the preclinical assessment of such novel agents, focusing on the core in vitro and in vivo methodologies required to establish a robust comparative dataset against the current standard of care for severe MDR infections. The protocols and data presented herein are designed to be self-validating and are grounded in established, authoritative standards.[9][10][11]

The Contenders: Mechanisms of Action

A fundamental understanding of how these antimicrobials function is critical to interpreting comparative data. The choice of Meropenem and Colistin as comparators is deliberate; they represent two different classes of last-resort antibiotics frequently used for serious Gram-negative infections.[1][12]

  • Gepotidacin (Novel Triazaacenaphthylene): Gepotidacin's primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes vital for DNA replication, transcription, and cell division.[5][6] It binds to the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV at a site distinct from fluoroquinolones.[6][8] This dual-targeting mechanism is well-balanced and predicts a low propensity for the development of target-mediated resistance.[7][8]

  • Meropenem (Carbapenem): As a broad-spectrum β-lactam antibiotic, meropenem is bactericidal and acts by inhibiting the synthesis of the bacterial cell wall.[13][14][15][16] It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan, thereby compromising cell wall integrity and leading to cell lysis.[13][16] Its stability against many β-lactamases makes it effective against many resistant bacteria.[14]

  • Colistin (Polymyxin): Colistin is a polycationic peptide that acts as a detergent on the bacterial outer membrane.[4][17] It electrostatically interacts with the negatively charged phosphate groups of lipid A in the lipopolysaccharide (LPS) layer of Gram-negative bacteria, displacing essential divalent cations like Mg2+ and Ca2+.[17][18][19][20] This disruption leads to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.[19][20]

cluster_Gepotidacin Gepotidacin cluster_Meropenem Meropenem cluster_Colistin Colistin Gep Gepotidacin Gyrase DNA Gyrase (GyrA) Gep->Gyrase TopoIV Topoisomerase IV (ParC) Gep->TopoIV Replication DNA Replication Blocked Gyrase->Replication TopoIV->Replication Mero Meropenem PBP Penicillin-Binding Proteins (PBPs) Mero->PBP Peptidoglycan Peptidoglycan Synthesis Blocked PBP->Peptidoglycan CellWall Cell Wall Disrupted Peptidoglycan->CellWall Col Colistin LPS Lipopolysaccharide (LPS) Col->LPS Displaces Ca2+/Mg2+ Membrane Outer Membrane Permeability Increased LPS->Membrane Lysis Cell Lysis Membrane->Lysis

Caption: Mechanisms of Action for Gepotidacin, Meropenem, and Colistin.

Head-to-Head Benchmarking: In Vitro Analysis

In vitro testing forms the cornerstone of antimicrobial evaluation. These assays provide quantitative measures of an agent's potency and spectrum.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. This is a primary indicator of an antibiotic's potency.

Experimental Protocol: Broth Microdilution MIC Assay (CLSI M07 Standard)

This protocol is a self-validating system as it adheres to the globally recognized Clinical and Laboratory Standards Institute (CLSI) M07 guidelines, ensuring reproducibility and comparability of data.[21][22][23][24]

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of Gepotidacin, Meropenem, and Colistin in the appropriate solvent at a high concentration (e.g., 1280 µg/mL).

  • Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final volume of 50 µL per well. This creates a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL). Include a growth control (no antibiotic) and a sterility control (no bacteria) well.

  • Inoculum Preparation: Prepare a bacterial inoculum from 3-5 colonies grown overnight on non-selective agar. Suspend the colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculum Dilution & Inoculation: Dilute the standardized inoculum 1:100 in CAMHB. Add 50 µL of this diluted inoculum to each well of the microtiter plate (except the sterility control), resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL and a final volume of 100 µL.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

start Start prep_plates Prepare Serial Dilutions of Antibiotics in 96-Well Plate start->prep_plates prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum start->prep_inoculum inoculate Add Diluted Inoculum to Wells prep_plates->inoculate dilute_inoculum Dilute Inoculum 1:100 in Broth prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate 16-20h at 35°C inoculate->incubate read_mic Read Plate for Visible Growth incubate->read_mic end Determine MIC read_mic->end start Induce Neutropenia (Cyclophosphamide) infect Intramuscular Thigh Infection with Bacteria start->infect treat Administer Antibiotics (2h post-infection) infect->treat wait 24-hour Treatment Period treat->wait euthanize Euthanize & Aseptically Remove Thigh wait->euthanize homogenize Homogenize Thigh & Perform Serial Dilutions euthanize->homogenize plate Plate Dilutions on Agar homogenize->plate end Calculate CFU/gram (Bacterial Burden) plate->end

Caption: Neutropenic Murine Thigh Infection Model Workflow.

Comparative In Vivo Efficacy Data (Hypothetical)

Treatment Group (vs. KPC- K. pneumoniae)Dose RegimenMean Bacterial Burden (log₁₀ CFU/thigh) at 24hReduction vs. Control (log₁₀)
Vehicle ControlN/A8.5-
Gepotidacin50 mg/kg, q12h5.23.3
Meropenem100 mg/kg, q8h8.30.2

Causality Insights: The in vivo data corroborate the in vitro MIC results. Gepotidacin demonstrates significant efficacy, achieving over a 3-log reduction in bacterial burden against a carbapenem-resistant strain. This confirms that its potent in vitro activity translates to a complex physiological environment. Meropenem shows negligible activity, as expected, due to enzymatic degradation by the KPC carbapenemase produced by the infecting organism.

Conclusion and Future Outlook

This guide outlines a foundational framework for benchmarking a novel antimicrobial like Gepotidacin against last-resort antibiotics. The combined in vitro and in vivo data provide a compelling, evidence-based narrative. Gepotidacin's unique dual-targeting mechanism, potent activity against carbapenem-resistant isolates, and low frequency of resistance position it as a promising candidate for addressing the challenge of MDR Gram-negative infections.

The methodologies described—rooted in CLSI standards and established in vivo models—ensure that the generated data is robust, reproducible, and relevant for regulatory consideration. [9][10]As new quinolones and other novel classes of antibiotics emerge, this systematic, comparative approach will be indispensable for drug development professionals to accurately assess their potential clinical utility and contribution to the fight against antimicrobial resistance.

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Validation

The Cutting Edge of Cancer Therapy: A Comparative Study of EGFR Kinase Inhibition by Novel Quinoline Hybrids

A Senior Application Scientist's Guide to Structure, Activity, and Experimental Validation The Epidermal Growth Factor Receptor (EGFR) is a crucial signaling protein that, when dysregulated, can drive the growth and spre...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure, Activity, and Experimental Validation

The Epidermal Growth Factor Receptor (EGFR) is a crucial signaling protein that, when dysregulated, can drive the growth and spread of numerous cancers.[1][2][3] This has made it a prime target for anticancer drug development. Among the most promising classes of EGFR inhibitors are molecules built around a quinoline or quinazoline core.[4][5][6][7][8] These heterocyclic scaffolds have demonstrated a high affinity for the ATP-binding site of the EGFR kinase domain, effectively shutting down its pro-cancer signaling.[4][5] This guide provides a comparative analysis of various quinoline hybrids, delving into their inhibitory potency, the experimental methods used to validate their activity, and the underlying structure-activity relationships that govern their efficacy.

The EGFR Signaling Cascade: A Target for Precision Oncology

The EGFR signaling pathway is a complex network that translates extracellular growth factor signals into intracellular responses, such as proliferation, survival, and migration.[3][9][10] Upon ligand binding, EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[9][10] In many cancers, mutations or overexpression of EGFR lead to its constitutive activation, resulting in uncontrolled cell growth.[1][2] Quinoline-based inhibitors are designed to compete with ATP in the kinase domain, thereby preventing this initial phosphorylation step and halting the entire downstream signaling cascade.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Tyrosine Kinase Domain Ligand->EGFR Binding & Dimerization P P EGFR->P Autophosphorylation Quinoline Hybrid Quinoline Hybrid Quinoline Hybrid->EGFR Inhibition ATP ATP ATP->EGFR Binds to Kinase Domain RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival, Migration Cell Proliferation, Survival, Migration Protein Synthesis->Cell Proliferation, Survival, Migration

Caption: The EGFR signaling pathway and the point of inhibition by quinoline hybrids.

Comparative Inhibitory Potency of Novel Quinoline Hybrids

The effectiveness of a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. The lower the IC50 value, the more potent the inhibitor. The following table summarizes the in vitro EGFR kinase inhibitory activities of several recently developed quinoline hybrids, with the well-established EGFR inhibitor Erlotinib included for comparison.

Compound IDQuinoline Hybrid CoreSubstitutionsEGFR IC50 (nM)Reference
Compound 5a QuinolineSchiff's base derivative71[11][12]
Compound 8b Quinazolinone2-((2-chlorobenzyl)amino)-6-phenoxy1.37[13]
Compound 6d QuinolinePyrazole hybrid0.08 µM (80 nM)[14]
Compound 8b (2) QuinolineThiazole hybrid0.08 µM (80 nM)[14]
Compound 3h QuinolineNaphthalene-bis-triazole-bis-quinolin-2(1H)-one57[15]
Compound 45 Quinoline-3-carbonitrile4-(2-aryl-cyclopropylamino)5[16]
Compound 6 4-arylamino-quinazolineUrea linker10[17]
Compound 7 4-arylamino-quinazolineUrea linker0.8[18]
Erlotinib Quinazoline(reference drug)80[11][12]

Note: IC50 values are reported as published in the respective studies and may have been determined using slightly different assay conditions.

Experimental Validation: Protocols for Assessing EGFR Inhibition

The determination of a compound's inhibitory activity against EGFR requires rigorous experimental validation. This typically involves a two-pronged approach: a biochemical assay to measure direct enzyme inhibition and a cell-based assay to assess the compound's effect on cancer cell proliferation.

In Vitro EGFR Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain. A common method is the ADP-Glo™ Kinase Assay.[19][20][21]

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A luminescent signal is generated that is directly proportional to the kinase activity.[19][20]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the quinoline hybrid in 100% DMSO.

    • Dilute recombinant human EGFR enzyme and a suitable peptide substrate (e.g., Poly(Glu, Tyr)) in a kinase assay buffer.

    • Prepare an ATP solution at a concentration close to its Km value for EGFR.

  • Assay Plate Setup:

    • In a 96-well or 384-well plate, add a small volume of the diluted quinoline hybrid or control inhibitor (e.g., Erlotinib) at various concentrations. Include a "no inhibitor" positive control and a "no enzyme" blank control.[19]

  • Kinase Reaction:

    • Initiate the reaction by adding a mixture of the EGFR enzyme and substrate to each well.

    • Follow this by adding the ATP solution to start the phosphorylation reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[21]

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Add a Kinase Detection Reagent, which contains an enzyme that converts the newly formed ADP back to ATP, which then drives a luciferase-luciferin reaction, producing light.[19][20]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the degree of EGFR inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Anti-Proliferative Assay

This assay evaluates the ability of a compound to inhibit the growth and proliferation of cancer cells that are dependent on EGFR signaling. The MTT or CellTiter-Glo® assay is commonly used for this purpose.[8][22]

Principle: These assays measure cell viability. The MTT assay relies on the conversion of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[22]

Step-by-Step Protocol:

  • Cell Culture:

    • Culture an EGFR-dependent cancer cell line (e.g., A549 lung cancer cells or NCI-H1975 cells harboring an EGFR mutation) in appropriate media.[23][24]

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the quinoline hybrid or a control drug. Include a vehicle-only control (e.g., DMSO).

  • Incubation:

    • Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).

  • Viability Measurement (MTT Assay Example):

    • Add MTT solution to each well and incubate for a few hours.

    • Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide (CAS No. 590360-17-1)[1].

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide (CAS No. 590360-17-1)[1]. As a novel chemical entity, comprehensive toxicological data may be limited. Therefore, this protocol is grounded in a precautionary approach, drawing from the known hazards of its structural components: the quinoline core, the carbohydrazide functional group, and chlorinated aromatic rings. The causality behind each recommendation is explained to ensure a deep understanding of the necessary safety measures.

Hazard Identification and Risk Assessment: A Proactive Stance

Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, a risk assessment must be based on the hazardous properties of related compounds. The chemical structure incorporates a quinoline moiety, which is known to have toxic properties, and a carbohydrazide group.

  • Quinoline Derivatives : Quinoline itself is classified as harmful if swallowed or in contact with skin, causes skin and eye irritation, is suspected of causing genetic defects, and may cause cancer[2][3][4].

  • Carbohydrazide : This compound can cause irritation to the eyes, respiratory system, and skin, and is harmful if swallowed[5][6][7].

  • Chlorinated Aromatic Compounds : These compounds can be toxic and persistent in the environment.

Therefore, it is prudent to handle 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide as a substance that is potentially harmful if swallowed, inhaled, or absorbed through the skin , a skin and eye irritant , and a potential long-term health hazard .

Assumed GHS Hazard Classifications:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[8][9]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[2]
Skin IrritationCategory 2H315: Causes skin irritation[2][8][9]
Eye IrritationCategory 2AH319: Causes serious eye irritation[2][8][9]
Genetic DefectsSuspected Category 2H341: Suspected of causing genetic defects[2][3]
CarcinogenicitySuspected Category 2H350: May cause cancer[2][3]
Aquatic ToxicityChronic Category 2H411: Toxic to aquatic life with long lasting effects[2][9]

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is critical and must be based on the highest potential risk. Do not treat PPE as the first line of defense, but as the final, essential barrier after engineering and administrative controls are in place[10].

Recommended PPE for Handling Solid Compound:

PPE ComponentSpecificationRationale
Gloves Nitrile or Neoprene, double-glovedProvides chemical resistance to organic compounds. Double-gloving is a best practice when handling potentially hazardous powders to prevent exposure in case of a breach in the outer glove[5][10].
Eye Protection Chemical safety goggles and a face shieldGoggles provide a seal around the eyes to protect from dust particles. A face shield offers an additional layer of protection against splashes during solution preparation[3][10].
Respiratory Protection NIOSH-approved N95 respirator or higher (e.g., P100)Essential to prevent inhalation of fine powder, which is a primary exposure route. For weighing and transfer operations, a higher level of respiratory protection may be warranted[2][3].
Protective Clothing Disposable lab coat with long sleeves and elastic cuffsProtects skin and personal clothing from contamination. Cuffs should be tucked into the inner glove[2][3].
PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Inner Gloves Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Face Shield/Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator (Outside Lab) Doff4->Doff5

Caption: Sequential workflow for donning and doffing PPE.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes exposure and ensures procedural consistency.

Engineering Controls
  • Ventilation : All handling of the solid compound must be performed within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure[5].

  • Designated Area : Designate a specific area for handling this compound. This area should be clearly marked, and access should be restricted.

Weighing and Aliquoting
  • Preparation : Before bringing the compound into the fume hood, ensure all necessary equipment (spatulas, weigh boats, vials, etc.) is present and decontaminated.

  • Weighing : Use a balance inside the fume hood or a powder containment hood. Handle the container with care to avoid generating dust.

  • Transfer : Use a spatula to carefully transfer the desired amount of powder. Avoid pouring the powder directly.

  • Cleaning : After weighing, carefully clean the spatula and the weighing area with a solvent-wetted wipe (e.g., 70% ethanol) to remove any residual powder. Dispose of the wipe as hazardous waste.

Solution Preparation
  • Solvent Addition : Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

  • Dissolution : Cap the vessel and mix using a vortex or sonicator until the compound is fully dissolved.

  • Labeling : Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.

Emergency Response Plan

A clear, actionable emergency plan is non-negotiable.

Spills
  • Minor Spill (in fume hood) :

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material.

    • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and decontaminant.

  • Major Spill (outside fume hood) :

    • Evacuate the area immediately.

    • Alert laboratory personnel and the institutional safety office.

    • Prevent entry to the area.

    • Follow institutional procedures for major chemical spill cleanup.

Personal Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention[7][8].

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[7][8].

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[8].

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[7].

Emergency Response Flowchart

Emergency_Response cluster_exposure_type Start Exposure Event Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion Action_Flush_Skin Flush with water for 15 min Remove contaminated clothing Skin->Action_Flush_Skin Action_Flush_Eye Flush eyes for 15 min Eye->Action_Flush_Eye Action_Fresh_Air Move to fresh air Inhalation->Action_Fresh_Air Action_Rinse_Mouth Rinse mouth with water Ingestion->Action_Rinse_Mouth End Seek Immediate Medical Attention Action_Flush_Skin->End Action_Flush_Eye->End Action_Fresh_Air->End Action_Rinse_Mouth->End

Caption: Immediate actions for personal exposure incidents.

Disposal Plan

Improper disposal of this compound or its containers can pose a risk to the environment.

  • Solid Waste : All solid waste, including contaminated gloves, wipes, and weigh boats, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Solutions of the compound and contaminated solvents should be collected in a designated, labeled hazardous waste container for halogenated organic waste.

  • Empty Containers : The original container should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Never dispose of this chemical down the drain or in regular trash[8]. All waste disposal must be in accordance with local, state, and federal regulations.

Conclusion

The safe handling of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide requires a diligent and informed approach. By understanding the potential hazards derived from its chemical structure and adhering to the stringent protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Understanding Carbohydrazide Handling and Precautions.
  • Santa Cruz Biotechnology. (n.d.). Carbohydrazide.
  • Matrix Scientific. (n.d.). 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
  • BLi-T. (2025, October 31). Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use.
  • CDH Fine Chemical. (n.d.). Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Gas-Sensing.com. (n.d.). Carbohydrazide: An Essential Tool with Hidden Hazards.
  • Aaronchem. (2024, November 1). Safety Data Sheet.
  • Fisher Scientific. (2010, October 25). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, April 30). SAFETY DATA SHEET.
  • TCI EUROPE N.V. (n.d.). Quinoline | 91-22-5.

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